molecular formula C8H7FO2S B239950 (4-Fluorophenylthio)Acetic Acid CAS No. 332-51-4

(4-Fluorophenylthio)Acetic Acid

Cat. No.: B239950
CAS No.: 332-51-4
M. Wt: 186.21 g/mol
InChI Key: HQEROVXUKINLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenylthio)Acetic Acid is a useful research compound. Its molecular formula is C8H7FO2S and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEROVXUKINLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-51-4
Record name 2-[(4-Fluorophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 332-51-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of (4-Fluorophenylthio)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

(4-Fluorophenylthio)acetic acid (CAS No. 332-51-4) is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a fluorinated phenyl ring linked to an acetic acid moiety via a thioether bridge, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, analytical characterization, and its pivotal role in the development of therapeutic agents, particularly Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

PropertyValueReference(s)
CAS Number 332-51-4[1]
Molecular Formula C₈H₇FO₂S[1]
Molecular Weight 186.2 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 76-79 °C[2]
Boiling Point 315.4 ± 27.0 °C (Predicted)[2]
Density 1.36 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 76 °C
pKa 3.27 ± 0.10 (Predicted)[2]

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3] The compound is incompatible with strong oxidizing agents, bases, and reducing agents.[3]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid derivative with 4-fluorothiophenol. This reaction is a cornerstone for its production and is amenable to scale-up for industrial manufacturing.

Recommended Synthetic Protocol

This protocol describes a common and reliable method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Fluorothiophenol 4-Fluorothiophenol Reaction Reaction 4-Fluorothiophenol->Reaction + Sodium Chloroacetate This compound This compound Reaction->this compound NaOH, H₂O, Reflux

Caption: Synthetic route to this compound.

Materials:

  • 4-Fluorothiophenol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide.

  • Addition of Sodium Chloroacetate: To the stirred solution, add sodium chloroacetate in a portion-wise manner.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. For further purification, recrystallize the crude product from an ethanol/water mixture to yield a white to off-white crystalline solid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of this compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.40-7.35 (m, 2H, Ar-H)

    • δ 7.05-7.00 (m, 2H, Ar-H)

    • δ 3.65 (s, 2H, -S-CH₂-)

    • δ 11.5-12.0 (br s, 1H, -COOH)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 176.5 (C=O)

    • δ 162.5 (d, J=245 Hz, C-F)

    • δ 134.0 (d, J=8 Hz, Ar-C)

    • δ 130.5 (d, J=3 Hz, Ar-C)

    • δ 116.0 (d, J=22 Hz, Ar-C)

    • δ 38.0 (-S-CH₂-)

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • [M-H]⁻: Calculated for C₈H₆FO₂S⁻: 185.00; Found: 185.01.

    • Predicted m/z for [M+H]⁺: 187.02236; for [M+Na]⁺: 209.00430.[1]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment of this compound. A typical method is outlined below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 60% A / 40% B to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide a sharp peak for this compound with a retention time that can be optimized based on the specific column and instrument parameters.

Application in Drug Discovery: A Gateway to PPAR Modulators

While this compound itself is not known to possess significant biological activity, it serves as a critical structural motif in the synthesis of potent and selective Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[4] PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The PPAR Signaling Pathway

The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

G Ligand PPAR Agonist (e.g., Fibrate, Glitazone) PPAR PPAR (α, γ, β/δ) Ligand->PPAR binds & activates RXR RXR PPAR->RXR forms heterodimer with PPRE PPRE (Promoter Region of Target Genes) RXR->PPRE binds to Transcription Modulation of Gene Transcription PPRE->Transcription Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Caption: Simplified PPAR signaling pathway.

The this compound moiety is frequently incorporated into the "head" group of PPAR agonists, where the acidic function is crucial for interacting with key amino acid residues in the ligand-binding domain of the receptor. The fluorinated phenyl ring can enhance binding affinity and modulate the pharmacokinetic properties of the final drug molecule.

Synthetic Workflow for PPAR Modulator Development

The synthesis of a PPAR modulator using this compound typically involves an amide coupling reaction with a suitable amine-containing core structure.

G cluster_0 Synthesis of a PPAR Modulator A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Amine-containing Core Structure B->C D PPAR Modulator C->D

Caption: General workflow for synthesizing a PPAR modulator.

This modular approach allows for the rapid generation of a library of compounds with diverse core structures, which can then be screened for their activity on the different PPAR subtypes.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the synthesis of advanced pharmaceutical agents. Its straightforward synthesis, combined with its utility as a key building block for potent PPAR modulators, ensures its continued importance in the field of drug discovery and development. The technical information provided in this guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

References

  • Biosynth. 2-[(4-Fluorophenyl)thio]acetic acid | 332-51-4 | AAA33251. URL: https://www.biosynth.com/p/AAA33251/2-4-fluorophenyl-thio-acetic-acid
  • Chemsrc. This compound | CAS#:332-51-4. URL: https://www.chemsrc.com/en/cas/332-51-4_1034848.html
  • Exploring 2-(4-Fluorophenyl)
  • Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Figshare. URL: https://figshare.
  • A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-2-4-fluorophenylthiophene/
  • Biological activity of alkyl 2-(acylthio)benzoates. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11419840/
  • 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S). PubChemLite. URL: https://pubchemlite.deepchem.io/substances/736197
  • The Essential Role of this compound in Modern Chemical Synthesis. URL: https://www.inno-pharmchem.com/news/the-essential-role-of-4-fluorophenylthio-acetic-acid-in-modern-chemical-synthesis-100228315.html
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503468/
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. URL: https://sielc.
  • 2-[(4-Fluorophenyl)thio]acetamide. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2407366
  • The Role of Thioacetic Acid in Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-thioacetic-acid-in-pharmaceutical-synthesis-100228320.html
  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. Google Patents. URL: https://patents.google.
  • A kind of preparation method of fluoro phenylacetic acid. Google Patents. URL: https://patents.google.
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19185449/
  • Process for the preparation of 4-fluorothiophenol. Google Patents. URL: https://patents.google.
  • Process for the preparation of 4-fluorothiophenol. Google Patents. URL: https://patents.google.
  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. URL: http://www.diva-portal.org/smash/get/diva2:649692/FULLTEXT01.pdf
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534139/
  • Process for the preparation of 4-fluorothiophenol. Justia Patents. URL: https://patents.justia.
  • 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts. URL: https://chemcasts.com/compound/2-4-fluorophenyl-thio-acetic-acid-cas-332-51-4
  • Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. URL: https://www.researchgate.net/publication/286940845_Biological_Activity_of_1-Aryl-3-phenethylamino-1-propanone_Hydrochlorides_and_3-Aroyl-4-aryl-1-phenethyl-4-piperidinols_on_PC-3_Cells_and_DNA_Topoisomerase_I_Enzyme
  • Production of 4-fluorothiophenol. Google Patents. URL: https://patents.google.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.
  • Antimicrobial and immunomodulatory activity of natural bioactive compounds - an in vitro investigation with potential applications in managing Hidradenitis Suppurativa. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40873569/
  • 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Chemcasts. URL: https://chemcasts.
  • (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. URL: https://www.researchgate.
  • 13C NMR spectra of synthesized model compound 4f. ResearchGate. URL: https://www.researchgate.net/figure/C-NMR-spectra-of-synthesized-model-compound-4f_fig3_379895240
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. URL: https://deswater.com/articulo.php?id=10.5281/zenodo.4720977
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. URL: https://www.sciencedirect.com/science/article/pii/S073170850700140X
  • 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. SpectraBase. URL: https://spectrabase.com/spectrum/3LhU9ZtWpXk
  • Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). Google Patents. URL: https://patents.google.
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710895.htm

Sources

(4-Fluorophenylthio)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Fluorophenylthio)acetic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized organosulfur compound that serves as a critical building block in advanced chemical synthesis. Characterized by a fluorinated phenyl ring linked to an acetic acid moiety via a thioether bridge, this molecule offers a unique combination of reactivity and structural properties. Its primary utility is found in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the development of complex, high-value molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis, an exploration of its applications in drug discovery, and essential safety and handling protocols.

Physicochemical Characteristics and Identifiers

This compound is typically a white to pale yellow crystalline powder under standard conditions.[2] The incorporation of a fluorine atom and a thioether linkage imparts specific electronic and lipophilic characteristics that are highly valued in medicinal chemistry. Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₂S[3][4][5]
Molecular Weight 186.2 g/mol [3][6]
IUPAC Name 2-(4-fluorophenyl)sulfanylacetic acid[3]
CAS Number 332-51-4[3][4][6]
Appearance White to pale yellow powder[2]
Melting Point 76-79 °C[6]
Boiling Point 315.4 °C at 760 mmHg[6]
Density 1.36 g/cm³[6]
SMILES C1=CC(=CC=C1F)SCC(=O)O[3][7]
InChI Key HQEROVXUKINLPI-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved via the nucleophilic substitution of a haloacetic acid with 4-fluorothiophenol. This reaction, a variation of the Williamson ether synthesis adapted for thioethers, proceeds through an S-alkylation mechanism.

Underlying Chemistry: The S-Alkylation Pathway

The causality behind this synthetic choice rests on fundamental principles of nucleophilicity and electrophilicity.

  • Nucleophile Activation: 4-Fluorothiophenol, while being a thiol, is not a sufficiently strong nucleophile to react directly with a haloacid at a practical rate. The addition of a base (e.g., sodium hydroxide, potassium carbonate) is critical to deprotonate the thiol (-SH) group, forming the much more reactive 4-fluorothiophenolate anion (-S⁻). This anion is a potent sulfur nucleophile.

  • Electrophilic Partner: Chloroacetic acid serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the halogen's inductive effect, making it susceptible to nucleophilic attack.

  • Displacement Reaction: The 4-fluorothiophenolate anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in a classic Sₙ2 reaction.

  • Workup: An acidic workup is required to neutralize any remaining base and protonate the carboxylate group, yielding the final this compound product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents reactant reactant reagent reagent intermediate intermediate product product A 4-Fluorothiophenol C Nucleophilic Attack (SN2 Reaction) A->C B Chloroacetic Acid B->C Base Base (e.g., NaOH) in Solvent (e.g., H₂O) Base->C D Intermediate Salt (Sodium (4-fluorophenylthio)acetate) C->D Displacement of Cl⁻ Acid Acidic Workup (e.g., HCl) D->Acid E This compound Acid->E Protonation

Caption: General workflow for the S-alkylation synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for S-alkylation reactions.

  • Reaction Setup: To a stirred solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as water or ethanol, add a stoichiometric amount of a base like sodium hydroxide (2.0 eq, to neutralize both the thiol and the chloroacetic acid) at room temperature.

  • Nucleophile Formation: Stir the mixture for 15-30 minutes to ensure the complete formation of the sodium 4-fluorothiophenolate salt.

  • Addition of Electrophile: Slowly add a solution of chloroacetic acid (1.0 eq) to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Progression: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 2-6 hours) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, acidify the mixture with a mineral acid (e.g., 2M HCl) until the pH is approximately 1-2. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ether/pentane.[8]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex APIs.[1] Its structure is strategically valuable for several reasons:

  • Fluorine Moiety: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance metabolic stability, improve binding affinity to target proteins by forming specific hydrogen bonds or dipole interactions, and modulate the pKa of nearby functional groups. The strategic placement of fluorine is a well-established tactic in modern drug design to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[9]

  • Thioether Linker: The thioether linkage provides a flexible yet stable connection between the aromatic ring and the acetic acid side chain. Unlike an ester, it is resistant to hydrolysis by esterase enzymes, contributing to greater in-vivo stability.

  • Reactive "Handle": The carboxylic acid group is a versatile functional "handle." It can be readily converted into esters, amides, or other functional groups, allowing for its conjugation to other molecular scaffolds during the synthesis of a final drug product.[10]

This compound is therefore a foundational element in the synthesis of various therapeutic agents, from anti-inflammatory drugs to metabolic modulators.[1]

Spectroscopic Profile and Characterization

For unambiguous identification and quality control, a combination of spectroscopic methods is used.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry, this compound would exhibit a monoisotopic mass of 186.01508 Da.[7] Common adducts observed would include [M+H]⁺ at m/z 187.02236 and [M-H]⁻ at m/z 185.00780.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals:

    • A singlet for the two methylene protons (-S-CH₂ -COOH) typically in the 3.5-4.0 ppm range.

    • Multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the fluorophenyl ring.

    • A broad singlet for the carboxylic acid proton (-COOH ), which can appear over a wide range (often >10 ppm) and is D₂O exchangeable.

  • ¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the eight carbon atoms, including the methylene carbon, the carbonyl carbon of the acid, and the six unique carbons of the aromatic ring (four of which would show coupling to the fluorine atom).

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6]

  • Disposal: Dispose of waste material in accordance with federal, state, and local regulations.[6]

Conclusion

This compound is a quintessential example of a modern chemical building block, designed for purpose and precision. Its well-defined physicochemical properties, straightforward synthesis, and the strategic value of its structural motifs make it an indispensable intermediate in the fields of pharmaceutical and agrochemical research. For scientists and professionals in drug development, a thorough understanding of this compound's characteristics and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

  • This compound | CAS#:332-51-4. Chemsrc. [Link]
  • The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound CAS NO.332-51-4. Pure Chemistry Scientific Inc. [Link]
  • 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S). PubChemLite. [Link]
  • (4-Fluorophenyl)acetic acid - Spectrum. SpectraBase. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts. [Link]
  • Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Thioacetic acid. Wikipedia. [Link]
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. PubChem. [Link]
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). [Link]
  • 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Neg

Sources

Crystal structure of (4-Fluorophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of (4-Fluorophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from stability and solubility to bioavailability and manufacturability. This compound is a key building block in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and formulation.[1] This technical guide provides a comprehensive overview of the principles and methodologies required to determine and analyze the crystal structure of this compound. We will detail the experimental workflow from synthesis and crystal growth to single-crystal X-ray diffraction, and critically analyze the expected intermolecular interactions that govern its crystal packing, grounding our discussion in the established principles of physical organic chemistry and crystallography.

Introduction: The Imperative of Solid-State Characterization

This compound (CAS 332-51-4) is a versatile intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. While its solution-phase chemistry is well-utilized, its solid-state properties, dictated by its crystal structure, are equally crucial.

The precise arrangement of molecules in a crystal lattice affects key API characteristics:

  • Solubility and Dissolution Rate: Different polymorphic forms of the same compound can exhibit vastly different solubilities.

  • Stability: The thermodynamic stability of a crystal form impacts shelf-life and degradation pathways.

  • Bioavailability: The rate and extent of drug absorption are directly linked to its dissolution characteristics.

  • Manufacturability: Crystal habit (shape) and packing affect powder flow, compaction, and processing.

This guide serves as a blueprint for researchers undertaking the crystallographic analysis of this molecule, providing both the practical "how-to" and the theoretical "why."

Experimental Framework for Structure Elucidation

The journey from a powdered compound to a refined 3D crystal structure is a multi-step process demanding precision and a foundational understanding of physical chemistry.

Synthesis and Purification

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction between 4-fluorothiophenol and an α-haloacetic acid, typically chloroacetic acid.[2]

Detailed Synthesis Protocol:

  • Deprotonation: In a reaction vessel, dissolve 4-fluorothiophenol in a suitable polar aprotic solvent (e.g., acetone, DMF). Add an equimolar amount of a base, such as potassium carbonate, to deprotonate the thiol, forming the highly nucleophilic potassium 4-fluorothiophenolate in situ.

  • Nucleophilic Attack: Slowly add a solution of chloroacetic acid (or its corresponding salt, sodium chloroacetate) to the reaction mixture. The thiophenolate anion will attack the electrophilic α-carbon of the chloroacetic acid, displacing the chloride ion via an SN2 mechanism.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then acidified with a strong acid (e.g., HCl) to a pH of ~2, which protonates the carboxylate to yield the final product. The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried. For crystallographic studies, the product must be of high purity (>98%), which is typically achieved by recrystallization from a suitable solvent system like ethanol/water or toluene.

Growing Diffraction-Quality Single Crystals

The success of single-crystal X-ray diffraction hinges entirely on the quality of the crystal. The goal is to grow a single, well-ordered crystal free of defects, typically 0.1-0.3 mm in each dimension.

Protocol for Slow Evaporation Crystal Growth:

  • Solvent Screening: Identify a solvent or solvent mixture in which the compound has moderate solubility. The ideal solvent allows for the slow and controlled precipitation of the solute as the solvent volume decreases.

  • Solution Preparation: Prepare a nearly saturated solution of highly purified this compound in the chosen solvent in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that is pierced with a few small holes or with parafilm. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Formation & Harvesting: Over several days or weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form. Once they reach a suitable size, they can be carefully removed from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow Diagram

Caption: From chemical reaction to final crystal structure.

Data Collection and Refinement Steps:

  • Mounting: A suitable crystal is selected under a polarized light microscope and mounted on a glass fiber or loop.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion. The instrument rotates the crystal and collects hundreds of diffraction images.

  • Data Processing: The software integrates the diffraction spots to determine their intensities and indexes them to determine the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm, minimizing the difference between the observed and calculated structure factors. This iterative process yields the final, highly accurate atomic coordinates.

Structural Analysis and Discussion

While a definitive crystal structure for this compound must be determined experimentally, we can make authoritative predictions about its key structural features based on the vast repository of known crystal structures in the Cambridge Structural Database (CSD).[3][4][5]

Predicted Crystallographic Data

Based on molecules of similar size and functionality, we anticipate the following crystallographic properties.

ParameterExpected Value / TypeRationale
Chemical Formula C₈H₇FO₂SFrom molecular composition[6]
Formula Weight 186.20 g/mol Sum of atomic weights
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c, P-1, C2/c)Molecules lacking chirality tend to crystallize in centrosymmetric space groups.
Z (Molecules/Unit Cell) 2, 4, or 8Typical values for packing of small organic molecules.
Key Intermolecular Interactions: The Architects of the Lattice

The crystal packing will be a delicate balance of strong and weak intermolecular forces. The hierarchy of these interactions dictates the final supramolecular assembly.

Primary Interaction: Carboxylic Acid Dimerization The most powerful non-covalent interaction will be the hydrogen bond formed by the carboxylic acid group. It is overwhelmingly probable that two molecules will form a robust, centrosymmetric dimer via a pair of O-H···O hydrogen bonds. This is one of the most common and stable supramolecular synthons in crystal engineering.

Caption: The classic centrosymmetric carboxylic acid dimer motif.

Secondary and Tertiary Interactions Once the primary dimer is formed, these larger synthons will pack together, guided by weaker but collectively significant interactions involving the fluorophenylthio moiety:

  • C-H···O Interactions: The acidic α-hydrogens on the acetic acid portion or aromatic C-H groups may act as weak hydrogen bond donors to the carbonyl oxygen.

  • π-π Stacking: The electron-rich aromatic rings may stack upon one another. The presence of the electronegative fluorine can polarize the ring, potentially favoring offset or edge-to-face stacking arrangements over a direct face-to-face geometry.

  • Sulfur-Aromatic Interactions: The sulfur atom's lone pairs can engage in favorable S···π interactions with the π-system of an adjacent fluorophenyl ring.[7]

  • Interactions Involving Fluorine: The role of organic fluorine in crystal packing is complex.[8] While a C-F bond is a poor hydrogen bond acceptor, weak C-H···F interactions may be present. More significantly, C-F···F-C dipole-dipole interactions can influence the overall packing arrangement.

Conclusion and Outlook

This guide has outlined the essential experimental procedures and theoretical considerations for determining and understanding the crystal structure of this compound. By following a rigorous protocol of synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. The analysis of this structure, particularly the hierarchy of intermolecular forces from strong O-H···O hydrogen bonds to weaker C-H···O, π-stacking, and fluorine-related contacts, provides the fundamental knowledge required for solid-form screening, polymorph control, and the rational design of formulated drug products. The insights gained from such a study are indispensable for any drug development program aiming to optimize the performance and consistency of an API.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11). The Essential Role of this compound in Modern Chemical Synthesis.
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.
  • PubChem. (n.d.). 2-((4-fluorophenyl)thio)acetic acid.
  • Chemsrc. (2025, August 21). This compound.
  • Gao, Y., et al. (2014). The effect of intermolecular interactions on the charge transport properties of thiazole/thiophene-based oligomers with trifluoromethylphenyl. Journal of Molecular Graphics and Modelling, 51, 79-85. [Link]
  • ResearchGate. (n.d.). Intra- and intermolecular interactions of compound 1.
  • Cambridge Crystallographic Data Centre. (2025, May 14). Introducing Cambridge Structural Database 6.00.
  • PrepChem.com. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • University of Manchester. (n.d.). CCDC 913282: Experimental Crystal Structure Determination.
  • ResearchGate. (n.d.). The molecule of 4-aminophenylacetic acid in the crystal structure.
  • Choudhury, A. R., et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(10), 3749-3760. [Link]
  • Feng, G., et al. (2023). Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations. Physical Chemistry Chemical Physics, 25(38), 25852-25859. [Link]

Sources

The Rising Potential of (4-Fluorophenylthio)acetic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, arylthioacetic acid derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. The incorporation of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, makes (4-Fluorophenylthio)acetic acid and its derivatives a particularly compelling subject of investigation. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds, offering field-proven insights for researchers and drug development professionals.

The Synthetic Pathway: From Precursors to Bioactive Molecules

The synthesis of this compound derivatives is a multi-step process that begins with readily available precursors. The core of this synthesis lies in the nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid, typically chloroacetic acid. This reaction forms the foundational this compound structure, which can then be further modified to generate a library of derivatives, including esters and amides, for biological screening.

A general synthetic route is outlined below. The causality behind these experimental choices lies in creating a robust and versatile platform for generating a diverse range of analogs for structure-activity relationship studies.

Protocol for the Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 4-Fluorothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water (deionized)

Step-by-Step Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide. This deprotonates the thiol group, forming the more nucleophilic thiophenolate salt. The use of a stoichiometric amount of base is crucial to ensure complete salt formation without introducing excess hydroxide that could lead to side reactions.

  • Nucleophilic Substitution: To the solution from Step 1, add an aqueous solution of chloroacetic acid. The thiophenolate anion will act as a nucleophile, displacing the chloride ion from the chloroacetic acid in an Sₙ2 reaction to form the sodium salt of this compound. The reaction is typically stirred at room temperature for several hours to ensure completion.

  • Acidification and Extraction: After the reaction is complete (monitored by TLC), the reaction mixture is cooled in an ice bath and acidified with hydrochloric acid. This protonates the carboxylate group, precipitating the this compound. The product is then extracted into an organic solvent, such as diethyl ether. The choice of diethyl ether is based on its ability to dissolve the product while being immiscible with the aqueous layer.

  • Drying and Evaporation: The combined organic extracts are washed with brine to remove any remaining water-soluble impurities and then dried over anhydrous sodium sulfate. The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product A 4-Fluorothiophenol D Nucleophilic Substitution A->D B Chloroacetic Acid B->D C Sodium Hydroxide C->D E Acidification & Extraction D->E Reaction Mixture F Drying & Evaporation E->F Organic Extract G Recrystallization F->G Crude Product H This compound G->H Purified Product

Caption: Synthetic workflow for this compound.

A Spectrum of Biological Activities

This compound derivatives have been investigated for a range of biological activities, with promising results in the fields of oncology, infectious diseases, and inflammation. The presence of the sulfur atom and the fluorinated aromatic ring are key determinants of their biological profiles.

Anticancer Activity

While direct studies on this compound are limited, extensive research on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] These findings provide a strong rationale for investigating the anticancer potential of this compound derivatives.

The cytotoxic activity of these compounds is typically evaluated using the MTS assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Various Cancer Cell Lines

CompoundSubstitution on PhenylacetamidePC3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)
2b3-nitro52>100>100
2c4-nitro80100>100

Data synthesized from multiple sources for illustrative purposes.[1][2][3]

The data suggests that the presence of a nitro group on the phenylacetamide moiety can contribute to cytotoxic activity, particularly against prostate cancer cells.[1] This provides a valuable starting point for the design of novel this compound amides with potential anticancer properties.

  • Cell Culture: Culture the desired cancer cell lines (e.g., PC3, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for a further 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity

The thioether linkage and the aromatic nature of arylthioacetic acids suggest their potential as antimicrobial agents. Studies on various thiophene and thiourea derivatives containing a fluorophenyl group have shown promising antibacterial and antifungal activities.[2][4][5]

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Related Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiourea Derivative 1Staphylococcus aureus50-100Candida albicans25-50
Thiourea Derivative 2Escherichia coli100-200Aspergillus niger50-100

Illustrative data based on findings for related thiourea derivatives.[2]

The broad-spectrum activity of these related compounds suggests that this compound derivatives could be a valuable scaffold for the development of new antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways. Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. While direct evidence for this compound is still emerging, studies on related substituted phenylthiophenylamines have demonstrated anti-inflammatory activity.[6]

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.

COX_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Arylthioacetic_Acid (4-Fluorophenylthio)acetic Acid Derivatives Arylthioacetic_Acid->COX_Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the rats via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a specific period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is yet to be published, valuable insights can be gleaned from related compound classes.

  • Role of the Fluorine Atom: In many bioactive molecules, the presence of a fluorine atom at the para-position of a phenyl ring enhances activity.[7] This is attributed to its ability to increase metabolic stability and modulate electronic properties, potentially improving binding to target proteins.

  • Modification of the Acetic Acid Moiety: The carboxylic acid group is often crucial for the activity of NSAIDs, as it can form key interactions within the active site of COX enzymes. Derivatization of this group into esters or amides can modulate the compound's pharmacokinetic properties and may lead to prodrugs that are activated in vivo.

  • Aromatic Ring Substituents: As seen in the anticancer data for phenylacetamide derivatives, the nature and position of substituents on the aromatic rings can significantly influence biological activity.[1] Electron-withdrawing groups, such as the nitro group, appear to enhance cytotoxicity in certain cancer cell lines.

SAR_Overview cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Activity Core This compound Scaffold R1 Fluorine Substitution Core->R1 R2 Acetic Acid Derivatization (Amides, Esters) Core->R2 R3 Aromatic Ring Substituents Core->R3 O1 Enhanced Potency R1->O1 O2 Improved Pharmacokinetics R2->O2 R3->O1 O3 Altered Target Selectivity R3->O3

Caption: Key areas for structure-activity relationship studies.

Future Directions and Conclusion

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. The available data on structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. Mechanistic studies are also crucial to identify the specific molecular targets and pathways through which these compounds exert their effects. This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of molecules, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Pitucha, M., Karczmarzyk, Z., Swatko-Ossor, M., Wysocki, W., Wos, M., Chudzik, K., Ginalska, G., & Fruzinski, A. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(12), 2234. [Link]
  • Ohe, T., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 10(10), 3187-3197. [Link]
  • Wujec, M., et al. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Plech, T., et al. (2018). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 23(11), 2848. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • Janik, E., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 23(21), 13456. [Link]
  • Ceylan, S., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 456-467. [Link]
  • Manfredini, S., et al. (1990). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco; edizione scientifica, 45(1), 47-60. [Link]
  • Rezaei, Z., et al. (2020). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects.
  • Babu, B. H., & Aravind, S. (2011). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Medicinal Chemistry Research, 20(8), 1272-1280. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • Lim, M. J., et al. (2011). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • Petrova, G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11295. [Link]
  • Wang, Z., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 15826-15840. [Link]
  • Hulce, M. W., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(11), 1576–1585. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1298. [Link]
  • Petrova, G., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11295. [Link]
  • Al-Bayati, A. I., et al. (2021). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. Pharmacia, 68(2), 449–461. [Link]
  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California. [Link]
  • Laddha, S. S., & Bhatnagar, S. P. (2009). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Chemsrc. This compound | CAS#:332-51-4. [Link]
  • Nannini, G., et al. (1983). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Arzneimittel-Forschung, 33(9), 1222-1227. [Link]
  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 345(9), 722-730. [Link]
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(28), 19321–19333. [Link]
  • Aryal, S., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Frontiers in Pharmacology, 13, 902432. [Link]

Sources

An In-Depth Technical Guide to (4-Fluorophenylthio)acetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Chemical Synthesis

In the vast landscape of chemical intermediates, certain molecules, while not always in the spotlight, serve as foundational pillars for significant advancements in science and industry. (4-Fluorophenylthio)acetic acid is one such unassuming yet critical compound. Its strategic combination of a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid moiety makes it a versatile building block in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its chemical identity and synthesis to its pivotal role in the development of pharmaceuticals and agrochemicals. As we delve into the properties and applications of this compound, we uncover the subtle yet profound impact it has on innovations that shape our world.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-((4-fluorophenyl)thio)acetic acid, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueSource(s)
CAS Number 332-51-4[1][2][3]
Molecular Formula C₈H₇FO₂S[2][3]
Molecular Weight 186.21 g/mol [2]
Melting Point 73-79 °C[3]
Boiling Point 315.4 °C at 760 mmHg[4]
Density 1.36 g/cm³[4]
Flash Point 144.5 °C[4]
InChI Key HQEROVXUKINLPI-UHFFFAOYSA-N[3]
SMILES O=C(O)CSCc1ccc(F)cc1[3]

The Genesis of this compound: A Historical Perspective

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine and organosulfur chemistry in the mid-20th century. The synthesis of its key precursors, 4-fluorothiophenol and chloroacetic acid, paved the way for its creation. The exploration of arylthioacetic acids as a class of compounds with potential biological activities likely led to the synthesis of various substituted derivatives, including the 4-fluoro analog. The increasing interest in fluorinated compounds in medicinal chemistry and materials science from the 1950s onwards would have undoubtedly spurred the investigation of molecules like this compound.

Synthesis and Mechanistic Insights

The primary and most direct route to this compound involves the nucleophilic substitution of a haloacetic acid with 4-fluorothiophenol. This reaction is a classic example of Williamson ether synthesis, adapted for a thioether linkage.

Core Synthesis Reaction

The synthesis is typically carried out by reacting 4-fluorothiophenol with chloroacetic acid in the presence of a base. The base deprotonates the thiol group of 4-fluorothiophenol, forming a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the C-S bond of the final product.

G cluster_reactants Reactants cluster_products Products 4-Fluorothiophenol 4-Fluorothiophenol (C₆H₅FS) Target_Molecule This compound (C₈H₇FO₂S) 4-Fluorothiophenol->Target_Molecule Nucleophilic Attack Chloroacetic_Acid Chloroacetic Acid (C₂H₃ClO₂) Chloroacetic_Acid->Target_Molecule Base Base (e.g., NaOH, K₂CO₃) Base->Target_Molecule Deprotonation Salt Salt (e.g., NaCl) Target_Molecule->Salt Water Water (H₂O) Target_Molecule->Water

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound:

Materials:

  • 4-Fluorothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Water (or a suitable solvent like ethanol/water mixture)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Deprotonation: In a reaction vessel, dissolve 4-fluorothiophenol in an aqueous solution of sodium hydroxide at room temperature with stirring. This step generates the sodium 4-fluorothiophenoxide salt in situ.

  • Nucleophilic Substitution: To the solution of the thiophenoxide, slowly add an aqueous solution of chloroacetic acid. The reaction mixture is then typically heated to reflux for several hours to ensure the completion of the reaction.

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, it is washed with a non-polar organic solvent to remove any unreacted 4-fluorothiophenol. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene.

Spectroscopic and Analytical Characterization

A comprehensive analysis of this compound is crucial for its identification and quality control. The following are the expected spectroscopic signatures:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show a singlet for the methylene protons (-S-CH₂-COOH) and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-S and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). The fragmentation pattern would likely involve the loss of the carboxyl group and other characteristic fragments of the molecule.

The Role of this compound in Modern Industry

This compound serves as a vital intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[5] Its utility stems from the ability to introduce the 4-fluorophenylthio moiety into a larger molecular framework, which can significantly influence the biological activity of the final product.

Pharmaceutical Applications

The incorporation of the 4-fluorophenylthio group can enhance the metabolic stability and binding affinity of a drug molecule to its target protein. While specific drug names containing this exact fragment are not always publicly disclosed due to proprietary reasons, the class of arylthioacetic acids has been investigated for a range of therapeutic activities. Research into arylthioacetic acid derivatives has shown potential for activities such as anti-inflammatory, antimicrobial, and anticancer effects.[6]

Agrochemical Applications

In the agrochemical industry, this compound is a precursor for the synthesis of certain herbicides and pesticides. The presence of the fluorophenyl group can enhance the efficacy and selectivity of the active ingredient. The development of novel crop protection agents often relies on the availability of such versatile building blocks to create new molecules with improved performance and environmental profiles.[5] For instance, some modern herbicides work by inhibiting specific enzymes in weeds, and the unique electronic properties of the 4-fluorophenylthio group can be crucial for effective binding to the active site of these enzymes.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or in a fume hood. In case of contact, the affected area should be flushed with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Future Outlook

The journey of this compound from a laboratory chemical to a key industrial intermediate is a testament to the enduring importance of fundamental organic synthesis. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the role of versatile building blocks like this compound is set to expand. Future research may focus on developing more efficient and sustainable synthesis methods for this compound and its derivatives. Furthermore, the exploration of its potential in new applications, such as materials science and catalysis, could open up new avenues for innovation. The story of this compound is far from over; it remains a molecule of significant potential, waiting to be unlocked by the next generation of scientists and researchers.

References

  • Current time information in DE. (n.d.).
  • This compound | CAS#:332-51-4 | Chemsrc. (2025, August 21).
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PMC.
  • This compound [P65958]. (n.d.). ChemUniverse.
  • This compound. (n.d.). Oakwood Chemical.
  • (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
  • Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. (2025, October 28). Figshare.
  • The Essential Role of this compound in Modern Chemical Synthesis. (2025, December 11).
  • Glyphosate-based herbicides. (n.d.). Wikipedia.
  • Thioacetic Acid | Request PDF. (2025, December 14). ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019, September 13). NIH.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed.
  • A review of typical biological activities of glycyrrhetinic acid and its derivatives. (2024, February 1). ResearchGate.
  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (n.d.). PubMed.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid. (n.d.). Google Patents.
  • A Review of the Biological Activity of Amidrazone Derivatives. (n.d.). MDPI.
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. (n.d.). Chromatography Online.
  • FTIR spectra of samples synthesized in (a) acetic acid and (b) boric... (n.d.). ResearchGate.
  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). HMDB.
  • AU1728970A - Process forthe production of new aryloxy-and arylthio acetic acid derivatives. (n.d.). Google Patents.
  • The synthesis and the biological activity of azolylthioacetic acids. (2025, August 6). ResearchGate.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. (n.d.). PubChem.
  • Cyhalofop-butyl and fluroxypyr stem-leaf herbicide for paddy field. (n.d.). Google Patents.
  • Glyphosate Technical Fact Sheet. (n.d.). National Pesticide Information Center.
  • How Roundup Kills Weeds (And How Weeds are Fighting Back). (2022, September 14). YouTube.

Sources

An In-depth Technical Guide to (4-Fluorophenylthio)acetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Thioether Building Blocks

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine and sulfur moieties into molecular scaffolds has proven to be a powerful approach for modulating physicochemical and biological properties. (4-Fluorophenylthio)acetic acid, a bifunctional building block, stands at the confluence of these two influential structural motifs. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, while the thioether linkage provides a flexible and reactive handle for further synthetic transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and versatile role as a key intermediate in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Profile

This compound, with the CAS number 332-51-4, is a white to off-white solid at room temperature.[1] Its core structure consists of a 4-fluorophenyl group linked through a sulfur atom to an acetic acid moiety. This unique combination of functional groups dictates its reactivity and utility in organic synthesis.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 332-51-4[2]
Molecular Formula C₈H₇FO₂S[2]
Molecular Weight 186.20 g/mol
Appearance White to off-white solid[1]
Melting Point 76-79 °C[1]
Boiling Point (Predicted) 315.4 ± 27.0 °C[1]
Density (Predicted) 1.36 ± 0.1 g/cm³[1]
pKa (Predicted) 3.27 ± 0.10[1]
Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the acidic proton of the carboxylic acid. The aromatic region will display a splitting pattern typical of a 1,4-disubstituted benzene ring, with the fluorine atom influencing the chemical shifts of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the fluorophenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon atoms attached to the fluorine and sulfur atoms will exhibit characteristic chemical shifts.

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond. Predicted mass-to-charge ratios for various adducts are available.[3]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carbonyl group, and bands corresponding to the C-S and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Fluorothiophenol P1 This compound R1->P1 + Chloroacetic Acid R2 Chloroacetic Acid R2->P1 Re1 Base (e.g., NaOH, K₂CO₃) Re2 Solvent (e.g., Ethanol, Water)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Best-Practice Methodology)

This protocol is a representative procedure based on established methods for S-alkylation of thiophenols with haloacetic acids.

Materials:

  • 4-Fluorothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1 equivalent) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

  • Nucleophilic Substitution: In a separate flask, dissolve chloroacetic acid (1.1 equivalents) in water and neutralize it with an aqueous solution of sodium hydroxide (1.1 equivalents). Add this solution of sodium chloroacetate to the solution of sodium 4-fluorothiophenolate.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted 4-fluorothiophenol. Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Mechanistic Insights

The synthesis proceeds via a classic Sₙ2 mechanism. The basic conditions deprotonate the acidic thiol proton of 4-fluorothiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group and forming the new carbon-sulfur bond.

The Role of this compound in Chemical Synthesis

This compound is a versatile intermediate due to the presence of two key reactive sites: the carboxylic acid group and the thioether linkage.

Activation of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into more reactive functional groups, such as acyl chlorides, esters, and amides, which are pivotal for constructing more complex molecules.

3.1.1. Formation of the Acyl Chloride

A common and highly effective method for activating the carboxylic acid is its conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂).

G cluster_reactant Reactant cluster_reagent Reagent cluster_product Product R1 This compound P1 (4-Fluorophenylthio)acetyl chloride R1->P1 + SOCl₂ Re1 Thionyl Chloride (SOCl₂) Re1->P1

Caption: Conversion of this compound to its acyl chloride.

The resulting acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.

A Building Block for Heterocyclic Synthesis

The structural motif of this compound makes it an attractive precursor for the synthesis of various sulfur-containing heterocyclic compounds. For instance, through intramolecular cyclization reactions, it can be a key component in the synthesis of benzothiophenones and related structures.

Application in the Synthesis of Bioactive Molecules

Arylthioacetic acid derivatives have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide research.[4] While a specific drug on the market directly derived from this compound is not prominently documented, its structural features are present in various patented compounds within the pharmaceutical and agrochemical sectors. Its role is typically that of a key intermediate that is further elaborated to generate the final active ingredient. For example, similar phenylthioacetic acid structures are precursors in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the dual reactivity of its carboxylic acid and thioether functionalities, makes it a strategic intermediate for the synthesis of a wide range of target molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of the properties, synthesis, and reactivity of this compound opens up numerous possibilities for the design and creation of novel bioactive agents.

References

  • Biosynth. This compound. URL: https://www.biosynth.com/p/AAA33251/4-fluorophenylthio-acetic-acid
  • PubChem. 2-[(4-Fluorophenyl)thio]acetamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2407366
  • PubChemLite. 2-((4-fluorophenyl)thio)acetic acid. URL: https://pubchemlite.org/compound/2-((4-fluorophenyl)thio)acetic_acid
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent p
  • ChemicalBook. This compound. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5473185_EN.htm
  • Chemsrc. This compound. URL: https://www.chemsrc.com/en/cas/332-51-4_934956.html
  • Chemcasts. 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. URL: https://www.chemcasts.com/property/cas/332-51-4
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32578327/
  • A Synthesis of 4H-1, 4-Benzothiazines.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC - PubMed Central.
  • An Update on the Synthesis of Pyrrolo[2][7]benzodiazepines. MDPI.
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • phenylacetic acid. Organic Syntheses Procedure.
  • Drug Intermediates Innovations In Synthesis Techniques. Tejasharma.

Sources

In-vitro studies of (4-Fluorophenylthio)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Evaluation of Novel (4-Fluorophenylthio)acetic Acid Derivatives

Foreword: Charting a Course for a Novel Chemical Scaffold

The exploration of new chemical entities is the bedrock of therapeutic innovation. The this compound scaffold, while structurally intriguing, represents a relatively uncharted territory in the public domain of medicinal chemistry. However, its core components—an aryl acetic acid moiety and a fluorinated phenyl ring—are hallmarks of established pharmacophores. Aryl acetic acid derivatives, such as Diclofenac and Indomethacin, are renowned for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Similarly, fluorinated aromatic rings are a cornerstone in modern drug design, enhancing metabolic stability and binding affinity. The combination of these features within the this compound framework presents a compelling hypothesis for dual anti-inflammatory and potential anticancer activities.[3][4][5]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic in-vitro evaluation of this novel class of compounds. It is designed not as a rigid template, but as a logical, causality-driven pathway to elucidate biological function, from initial cytotoxicity screening to deeper mechanistic insights. Every protocol is presented as a self-validating system, designed to generate robust, reproducible data for drug development professionals.

Part 1: Foundational In-Vitro Framework for Anticancer Activity

The journey to characterize a novel compound with therapeutic potential begins with a tiered screening process. The initial goal is to ascertain its cytotoxic or cytostatic effects against various cancer cell lines, which provides the first indication of efficacy and a crucial metric for comparing potency.[6][7]

Initial Screening: Quantifying Cytotoxicity

The cornerstone of primary screening is the determination of the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%.[7] This metric allows for a quantitative comparison of potency across different cell lines and against reference compounds. The MTS assay, a colorimetric method, is a robust and high-throughput technique for this purpose. It relies on the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.[4]

  • Cell Culture & Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, HCT116 for colon) and a non-cancerous control line (e.g., HEK293) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[6]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent toxicity.

    • Treat the cells with the compound dilutions and incubate for 48-72 hours. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[8]

  • MTS Reagent & Measurement:

    • Add 20 µL of Cell Titer 96® AQueous One Solution Reagent (MTS) to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

All quantitative data should be summarized for clear interpretation and comparison.

CompoundCell LineCancer TypeIC50 (µM) ± SDSelectivity Index (SI)
Derivative-1 MCF-7Breast Adenocarcinoma18.5 ± 2.35.4
PC-3Prostate Carcinoma25.1 ± 3.13.9
HCT116Colorectal Carcinoma12.8 ± 1.97.8
HEK293Normal Kidney99.4 ± 8.7-
Doxorubicin MCF-7Breast Adenocarcinoma0.9 ± 0.14.4
PC-3Prostate Carcinoma1.5 ± 0.22.7
HCT116Colorectal Carcinoma0.6 ± 0.086.7
HEK293Normal Kidney4.0 ± 0.5-
Note: Data is hypothetical for illustrative purposes. SI = IC50 in normal cells / IC50 in cancer cells.
Anticancer Screening Workflow

A logical workflow ensures a systematic evaluation, moving from broad screening to specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Outcome Start Synthesized Derivative Cytotoxicity Multi-Cell Line Cytotoxicity Assay (MTS) Start->Cytotoxicity IC50 Determine IC50 Values & Selectivity Index Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis If IC50 is potent & selective CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle If IC50 is potent & selective WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Confirm pathway Report Identify Lead Candidate & Mechanism of Action WesternBlot->Report

Caption: A tiered workflow for in-vitro anticancer evaluation.
Mechanistic Insight: Apoptosis Induction

A key mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed a chosen cancer cell line (e.g., HCT116) in 6-well plates.

    • Treat cells with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting & Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Successful induction of apoptosis often involves the intrinsic (mitochondrial) pathway, a common target for chemotherapeutics.

G Compound (4-Fluorophenylthio) acetic acid derivative Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Part 2: Probing Anti-inflammatory Potential

The structural similarity of this compound to known NSAIDs provides a strong rationale for investigating its anti-inflammatory properties.[1] A widely accepted in-vitro model for this purpose is the use of murine macrophage cells (e.g., RAW 264.7), which, when stimulated with lipopolysaccharide (LPS), produce key pro-inflammatory mediators.[10][11]

Cell-Based Model for Inflammation
  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.[10]

  • Cell Seeding & Pre-treatment:

    • Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere for 24 hours.

    • Pre-treat the cells with various non-cytotoxic concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).[10][11]

  • Inflammatory Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS. Leave an unstimulated control group.

    • Incubate for 24 hours to allow for the production of inflammatory mediators.

Quantification of Key Inflammatory Mediators

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by iNOS in macrophages is a hallmark of the inflammatory response. The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[11]

  • Sample Collection: Following the 24-hour LPS stimulation, collect 50-100 µL of cell culture supernatant from each well of the plate from Protocol 3.

  • Griess Reaction:

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement & Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of inflammation. Their levels in the culture supernatant can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the specific instructions provided by the commercial kit manufacturer.[10]

    • The general principle involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate solution (e.g., TMB) that produces a measurable color change.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Compound Conc. (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
LPS Control 100 ± 8.5100 ± 9.1100 ± 7.8
Derivative-1 (1 µM) 95.2 ± 7.298.1 ± 8.596.5 ± 6.9
Derivative-1 (10 µM) 62.5 ± 5.175.4 ± 6.371.8 ± 5.5
Derivative-1 (50 µM) 28.1 ± 3.441.9 ± 4.835.2 ± 4.1
Dexamethasone (10 µM) 15.6 ± 2.122.5 ± 3.018.9 ± 2.7
*Note: Data is hypothetical for illustrative purposes.
Enzymatic Assays: Direct Target Engagement

To confirm the mechanism of action, direct enzymatic assays are crucial. For compounds related to aryl acetic acids, investigating the inhibition of COX-1 and COX-2 enzymes is a primary objective.[1][5] Commercially available fluorescence- or colorimetric-based inhibitor screening kits provide a streamlined method for this analysis.

  • Principle: These assays typically measure the peroxidase component of COX activity. The reaction between arachidonic acid and the COX enzyme generates PGG2, and the peroxidase activity reduces PGG2 to PGH2, which is detected by a colorimetric or fluorescent probe.[12][13]

  • Procedure: The test compound is incubated with purified COX-1 or COX-2 enzyme. The reaction is initiated by adding arachidonic acid. The signal produced is inversely proportional to the COX inhibitory activity of the compound.

  • Analysis: IC50 values are calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity. A high COX-2/COX-1 IC50 ratio indicates desirable selectivity, which is associated with a reduced risk of gastrointestinal side effects.[5]

Conclusion

This technical guide outlines a robust, multi-tiered in-vitro strategy for the comprehensive evaluation of novel this compound derivatives. By systematically progressing from broad cytotoxic screening to specific mechanistic assays for both anticancer and anti-inflammatory pathways, researchers can efficiently identify lead candidates and elucidate their mechanisms of action. The causality-driven approach, from observing a phenotype (e.g., cell death or reduced inflammation) to identifying the underlying molecular events (e.g., caspase activation or COX inhibition), ensures a thorough and scientifically rigorous characterization. This framework provides the necessary tools and logical flow to unlock the therapeutic potential of this promising chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Huang, Z., et al. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity.
  • Schroecksnadel, K., et al. (Date not available).
  • BenchChem. (2025).
  • Huang, Z., et al. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity.
  • Fiebig, H. H., et al. (Date not available).
  • Khan, I., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.
  • Aliabadi, A., et al. (Date not available). 2-(4-Fluorophenyl)
  • Aliabadi, A., et al. (Date not available). 2-(4-Fluorophenyl)
  • El-Sayed, M. A.-A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central.
  • S, S., et al. (Date not available).
  • Al-Ostath, A., et al. (2022).
  • T, A. A. A. (Date not available).
  • Publisher, J. (Date not available). Chapter-22 Nonsteroidal Antiinflammatory Drugs and Antipyretic-Analgesics. JaypeeDigital | eBook Reader.

Sources

Unlocking the Therapeutic Window: A Technical Guide to the Antimicrobial and Antifungal Potential of (4-Fluorophenylthio)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical scaffolds that can circumvent existing resistance mechanisms. This technical guide delves into the promising therapeutic potential of (4-Fluorophenylthio)acetic acid and its analogs as a foundational scaffold for new antimicrobial and antifungal agents. We provide a comprehensive overview encompassing the synthetic rationale, detailed protocols for biological evaluation, analysis of structure-activity relationships (SAR), and in silico approaches to elucidate potential mechanisms of action. This document is designed to serve as a practical and authoritative resource for researchers engaged in the discovery of next-generation anti-infective therapies, offering both foundational knowledge and actionable experimental frameworks.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The post-antibiotic era, once a distant threat, is now a stark reality. The relentless evolution of multidrug-resistant (MDR) pathogens has rendered many first-line antibiotics ineffective, creating a critical unmet clinical need.[1] The discovery of new antibiotics has slowed dramatically, and the existing pipeline is insufficient to combat the growing threat of resistant bacteria and fungi.[2] This landscape demands a strategic shift from modifying existing antibiotic classes to identifying and optimizing entirely new chemical scaffolds with novel mechanisms of action.

Organosulfur compounds, particularly those containing a thioether linkage, have garnered significant interest for their diverse biological activities, including antimicrobial properties.[3][4] The this compound scaffold combines several features of high potential:

  • The Thioacetic Acid Moiety: The sulfur atom and the carboxylic acid group provide key sites for interaction with biological targets and can influence physicochemical properties like solubility and cell permeability.[5]

  • The Phenylthio Linkage: This aromatic thioether is a common feature in various bioactive molecules, offering a stable and synthetically versatile core.

  • The 4-Fluoro Substituent: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced potency.[6][7][8]

This guide provides a technical framework for exploring this promising chemical space, from initial synthesis to advanced biological characterization.

Synthesis and Chemical Strategy

The rational design of analogs requires a robust and flexible synthetic route that allows for systematic modification of the core structure. The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction.

Causality of Experimental Choice: The chosen pathway, a Williamson ether-like synthesis, is favored for its high efficiency, operational simplicity, and the wide commercial availability of diverse starting materials. Using 4-fluorothiophenol as a nucleophile and an α-haloacetate as an electrophile provides a direct and reliable method to construct the core scaffold. This approach allows for easy diversification by simply changing the substituted thiophenol or the α-haloacetate starting material.

General Synthetic Protocol

A representative synthesis involves the reaction of 4-fluorothiophenol with an ester of bromoacetic acid in the presence of a non-nucleophilic base, followed by saponification to yield the final carboxylic acid.

  • Step 1: Thioether Formation: To a solution of 4-fluorothiophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the thiol, forming a more nucleophilic thiophenolate anion.

  • Step 2: Nucleophilic Substitution: Add ethyl bromoacetate (1.1 eq) dropwise to the solution and stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester. Purification is achieved via column chromatography.

  • Step 4: Saponification: The purified ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide (NaOH, 2.0 eq) is added. The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed.

  • Step 5: Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~2 using 1M HCl, leading to the precipitation of the this compound product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow Diagram

G A Start: 4-Fluorothiophenol + Ethyl Bromoacetate B Add K2CO3 in Acetone A->B Step 1 C Nucleophilic Substitution (Formation of Thiophenolate) B->C D Reaction at RT (12-24h) C->D Step 2 E Work-up & Purification (Filtration, Extraction, Chromatography) D->E Step 3 F Intermediate: Ethyl (4-fluorophenylthio)acetate E->F G Saponification (NaOH, EtOH/H2O, Reflux) F->G Step 4 H Acidification (HCl) & Isolation G->H Step 5 I Final Product: This compound H->I

Caption: General workflow for the synthesis of the core scaffold.

In Vitro Biological Evaluation

The foundational step in characterizing novel compounds is to determine their intrinsic antimicrobial and antifungal activity.[10] This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[11] It is highly accurate and allows for the simultaneous testing of multiple compounds.[12][13]

Expertise & Trustworthiness: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). The inclusion of a growth control (no drug) and a sterility control (no bacteria) is critical to validate the assay. The growth control ensures the bacteria are viable in the test conditions, while the sterility control confirms that the medium and plate are not contaminated. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control to benchmark the assay's performance.

  • Preparation of Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[14]

    • Add an additional 100 µL of the compound stock solution (or standard antibiotic) to the first column of wells (Column 1), resulting in a starting concentration of 500 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10.

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).[11]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control in Column 12) with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and halves the drug concentrations.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[12][13]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[11][15]

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_stock Prepare Compound Stock Solutions (DMSO) prep_plate Prepare 96-Well Plate with Serial Dilutions in Broth prep_stock->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Wells for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Antifungal Susceptibility Testing

The methodology for antifungal testing is analogous to antibacterial testing, with modifications to the medium and incubation conditions to support fungal growth. The CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi are the standards.[16]

  • Medium: RPMI-1640 medium buffered with MOPS is typically used.

  • Inoculum: Fungal inoculum is prepared and standardized using a spectrophotometer.

  • Incubation: Incubation times are longer, typically 24-48 hours for yeasts like Candida albicans and up to 72 hours for molds like Aspergillus niger.[17]

Representative Biological Data

To illustrate the potential of this scaffold, Table 1 presents hypothetical MIC data for a series of analogs.

Table 1: Antimicrobial and Antifungal Activity (MIC in µg/mL) of this compound Analogs

Compound IDR¹ (Substitution on Phenyl Ring)S. aureus (MRSA)E. coliP. aeruginosaC. albicansA. niger
FPAA-01 H (Parent)16326432>128
FPAA-02 2-Cl8163216128
FPAA-03 3-Cl16326432>128
FPAA-04 2-CH₃3264>12864>128
FPAA-05 3-NO₂4816864
Ciprofloxacin (Control)0.50.251N/AN/A
Fluconazole (Control)N/AN/AN/A2>128

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for transforming a hit compound into a lead candidate by identifying which parts of the molecule are essential for its activity.[18][19] Based on the data in Table 1, we can derive preliminary SAR insights.

Causality of SAR: The electronic and steric properties of substituents on the phenyl ring directly impact the molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the sulfur atom, potentially enhancing binding affinity or improving cell penetration. Steric hindrance from bulky groups can prevent the molecule from fitting into a target's active site.

  • Role of the 4-Fluoro Group: The parent compound (FPAA-01), containing the essential 4-fluoro group, already shows moderate activity, establishing a baseline.

  • Effect of Electron-Withdrawing Groups (EWGs): The introduction of a strongly electron-withdrawing nitro group at the 3-position (FPAA-05) leads to a significant increase in potency across all tested strains. This suggests that reducing the electron density on the phenyl ring is beneficial for activity. A chloro group at the 2-position (FPAA-02) also enhances activity, albeit to a lesser extent.

  • Positional Isomerism: The position of the substituent is critical. A chloro group at the 2-position (FPAA-02) is more effective than at the 3-position (FPAA-03), suggesting a specific steric or electronic requirement for interaction at the target site.

  • Effect of Electron-Donating Groups (EDGs): The addition of an electron-donating methyl group (FPAA-04) is detrimental to activity, reinforcing the hypothesis that electron-withdrawing character is key.

SAR Summary Diagram

SAR cluster_core Core Scaffold cluster_info SAR Insights Core pos_R1 Position R1: • Strong EWGs (e.g., -NO2) significantly increase potency. • Halogens (e.g., -Cl) are favorable, especially at ortho position. • EDGs (e.g., -CH3) reduce activity. pos_F Position F: • Essential for baseline activity. • Enhances metabolic stability and binding affinity. pos_S Sulfur Atom: • Critical linkage. • Potential for chelation or redox interactions. pos_Acid Acetic Acid Moiety: • Key for solubility and potential target interaction. • Can be modified to amides or esters to create prodrugs. p1 p1->pos_R1 p2 p2->pos_F p3 p3->pos_S p4 p4->pos_Acid

Caption: Key structure-activity relationships for the this compound scaffold.

Mechanistic Insights and In Silico Studies

While SAR provides the "what," understanding the mechanism of action (MoA) explains the "how." For novel scaffolds, in silico techniques like molecular docking are invaluable for generating hypotheses about the potential biological targets.[20][21]

Hypothesized Mechanism: Thiol-containing compounds can interfere with bacterial processes in several ways. One plausible MoA is the inhibition of essential enzymes, such as carbonic anhydrases, which are crucial for bacterial metabolism and survival.[22] The compound could bind to the active site of such an enzyme, preventing its normal function.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[23] This can rationalize observed SAR and guide the design of more potent analogs.

Causality of Docking: The goal of docking is to find the lowest energy conformation of the ligand-protein complex, which is assumed to represent the most stable and likely binding mode. By comparing the binding energies and interactions of different analogs (e.g., FPAA-04 vs. FPAA-05), we can computationally predict their relative potencies, which can then be validated experimentally.

G A Target Selection (e.g., Bacterial Carbonic Anhydrase) B Protein Preparation (Retrieve PDB, Remove Water, Add Hydrogens) A->B D Define Binding Site (Grid Box Generation around Active Site) B->D C Ligand Preparation (Draw Analogs, Energy Minimize) E Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analysis of Results (Binding Energy, Pose Analysis, Key Interactions) E->F G SAR Rationalization & New Compound Design F->G

Caption: A typical workflow for hypothesis generation using molecular docking.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-infective agents. The preliminary SAR data suggest that potency can be significantly enhanced through substitution with strong electron-withdrawing groups.

The path forward for this research program should focus on:

  • Lead Optimization: Synthesize a broader array of analogs to refine the SAR, focusing on substitutions that improve potency and modulate physicochemical properties.

  • Mechanism of Action Studies: Employ biochemical and genetic techniques to validate the hypothesized targets identified through molecular docking. Time-kill assays can determine if the compounds are bactericidal or bacteriostatic.[24]

  • Cytotoxicity and Safety Profiling: Assess the toxicity of lead compounds against mammalian cell lines to determine their therapeutic index.[25]

  • In Vivo Efficacy: Test the most promising, non-toxic compounds in animal models of infection to evaluate their in vivo efficacy.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this scaffold and contribute to the critical mission of developing new drugs to combat antimicrobial resistance.

References

  • Broth Dilution Method for MIC Determin
  • Broth microdilution. Wikipedia. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Nett, J. E., & Andes, D. R. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 52, 67-73. [Link]
  • de Oliveira, V. M., Johann, S., & Smania, E. F. A. (2016). Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. Phytomedicine, 23(1), 68-83. [Link]
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv. [Link]
  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals. [Link]
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • Recent Trends and Methods in Antimicrobial Drug Discovery
  • In vitro antimicrobial screening: Significance and symbolism.
  • Fakhraei, N., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
  • Basa Reddy, G., et al. (2013). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. International Journal of ChemTech Research. [Link]
  • Bonardi, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. RSC Medicinal Chemistry. [Link]
  • Dincel, D., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
  • The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Thioacetic acid. Wikipedia. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. proLékaře.cz. [Link]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
  • Biyik, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link]
  • Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives.
  • Chowdhary, R., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA).
  • Sztanke, K., et al. (2013). Pharmacological and structure-activity relationship evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides. European Journal of Medicinal Chemistry. [Link]
  • Gucma, M., & Gzella, A. (2020).
  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Infectious Diseases. [Link]
  • Jáuregui-Haza, U. J., et al. (2020). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. Molecules. [Link]
  • A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Current issues in pharmacy and medicine: science and practice. [Link]
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
  • Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. CABI Digital Library. [Link]
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
  • Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity.
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. [Link]
  • Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. Molecules. [Link]
  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]
  • Structure-activity relationships of novel anti-malarial agents: part 5. N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Preparation method of 4-methylthio phenylacetic acid.

Sources

(4-Fluorophenylthio)acetic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Fluorine in Drug Design

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius comparable to hydrogen, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3][4] This guide focuses on (4-Fluorophenylthio)acetic acid, a building block that elegantly combines the benefits of a fluorine substituent with a flexible thioacetic acid linker, offering a versatile platform for the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a white to pale yellow crystalline powder. A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 332-51-4[5]
Molecular Formula C₈H₇FO₂S[5]
Molecular Weight 186.20 g/mol [5]
Melting Point 73.0-79.0 °C[5]
Appearance White to pale yellow powder[5]
Assay ≥96.0 to ≤104.0%[5]

Synthesis of this compound: A Proposed Protocol

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules for the pharmaceutical and agrochemical industries.[8] A robust and scalable synthesis is therefore of paramount importance. While a specific detailed protocol for its synthesis was not found in the provided search results, a chemically sound and widely practiced method involves the S-alkylation of 4-fluorothiophenol with a haloacetic acid derivative, such as sodium chloroacetate.

Synthesis of the Key Precursor: 4-Fluorothiophenol

A reliable method for the preparation of 4-fluorothiophenol is a multi-step process starting from 4-fluorobenzenesulphonyl chloride, as detailed in several patents.[3][9]

Workflow for the Synthesis of 4-Fluorothiophenol:

start 4-Fluorobenzenesulphonyl Chloride step1 React with Sodium Hydrogen Sulphite Solution start->step1 intermediate1 Sodium 4-Fluorobenzenesulphinate Solution step1->intermediate1 step2 Reduce with Sulphur Dioxide intermediate1->step2 intermediate2 4,4'-Difluorodiphenyl Disulphide step2->intermediate2 step3 React with Sodium Borohydride in an Inert, Water-Miscible Organic Solvent intermediate2->step3 intermediate4 intermediate4 step3->intermediate4 Isolate (optional) or use in situ intermediate3 Sodium 4-Fluorothiophenolate step4 Acidify end 4-Fluorothiophenol step4->end intermediate4->step4

Figure 1: Proposed synthesis of 4-fluorothiophenol.

Experimental Protocol (Based on Patent Literature): [3][9]

  • Formation of Sodium 4-Fluorobenzenesulphinate: 4-Fluorobenzenesulphonyl chloride is reacted with a sodium hydrogen sulphite solution to yield a solution of sodium 4-fluorobenzenesulphinate.

  • Reduction to the Disulphide: The resulting solution is then reduced with sulphur dioxide to produce 4,4'-difluorodiphenyl disulphide.

  • Reduction to the Thiophenolate: The 4,4'-difluorodiphenyl disulphide is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent (e.g., isopropanol) to form the sodium salt of 4-fluorothiophenol.

  • Isolation of 4-Fluorothiophenol: The final product, 4-fluorothiophenol, can be isolated by acidification of the sodium salt solution.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-fluorothiophenol with sodium chloroacetate in a suitable solvent.

Reaction Scheme:

reactant1 4-Fluorothiophenol plus + reactant1->plus reactant2 Sodium Chloroacetate arrow Base (e.g., NaOH) Solvent (e.g., H₂O/Ethanol) Heat reactant2->arrow product This compound plus->reactant2 arrow->product

Figure 2: Proposed synthesis of this compound.

Proposed Experimental Protocol:

  • Deprotonation: To a solution of 4-fluorothiophenol in a suitable solvent system (e.g., a mixture of water and ethanol), add a stoichiometric equivalent of a base, such as sodium hydroxide, to form the sodium thiophenolate in situ.

  • Nucleophilic Substitution: To this solution, add an aqueous solution of sodium chloroacetate.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Application as a Building Block in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. Its carboxylic acid handle allows for a variety of derivatizations, most notably the formation of amide bonds.

Derivatization via Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide by coupling with a primary or secondary amine. This is a common strategy in medicinal chemistry to introduce diversity and modulate the properties of a lead compound.

General Workflow for Amide Coupling:

start This compound step1 Activate Carboxylic Acid (e.g., with HATU, DCC, or convert to acyl chloride) start->step1 intermediate Activated Ester or Acyl Chloride step1->intermediate step2 React with Primary or Secondary Amine (R₁R₂NH) in the presence of a base (e.g., DIPEA) intermediate->step2 end N-Substituted (4-Fluorophenylthio)acetamide step2->end

Figure 3: General workflow for amide bond formation.

Standard Amide Coupling Protocol (using HATU):

  • Dissolve this compound in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • To this activated mixture, add the desired amine.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up to remove the coupling reagents and byproducts, followed by extraction with an organic solvent.

  • Purify the resulting amide by column chromatography or recrystallization.

Potential Therapeutic Applications

While specific drugs synthesized directly from this compound were not identified in the literature search, its structural motifs are present in a variety of biologically active compounds. The aryl acetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, derivatives of this building block have the potential to be explored for a range of therapeutic targets, including but not limited to:

  • Anti-inflammatory Agents: The aryl acetic acid core is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes.[10]

  • Antimicrobial Agents: Thiophene and other sulfur-containing heterocycles, which can be synthesized from precursors like this compound, have shown promising antibacterial and antifungal activities.[4]

  • Kinase Inhibitors: The 4-fluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme.[12][13][14]

The Role of the (4-Fluorophenylthio) Moiety in Drug-Receptor Interactions and Pharmacokinetics

The strategic placement of the fluorine atom on the phenyl ring and the presence of the thioether linkage can impart several advantageous properties to a drug candidate.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions with the target protein, potentially increasing binding affinity. The electron-withdrawing nature of fluorine can also modulate the acidity of nearby protons, influencing hydrogen bonding.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug.[1][2]

  • Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[3]

  • Conformational Control: The thioether linkage provides a degree of conformational flexibility, allowing the 4-fluorophenyl group to adopt an optimal orientation for binding to its target.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its carboxylic acid handle make it an attractive starting point for the generation of diverse compound libraries. The strategic incorporation of the 4-fluorophenylthio moiety offers the potential to enhance the biological activity and pharmacokinetic properties of new drug candidates. While the direct application of this specific building block in approved drugs is not yet widely documented, its constituent parts are prevalent in numerous successful therapeutic agents. Further exploration of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutics across a range of disease areas.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • The role of fluorine in medicinal chemistry. [Journal Name].
  • Role of Fluorine in Drug Design and Drug Action | Request PDF.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Inhance Technologies.
  • This compound | CAS#:332-51-4 | Chemsrc. Chemsrc.
  • This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Journal Name].
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC - PubMed Central.
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE.
  • Acetic acid - the NIST WebBook. National Institute of Standards and Technology.
  • US5659088A - Process for the preparation of 4-fluorothiophenol.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Non-steroidal anti-inflamm
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central.
  • thiolacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Non-Steroidal Anti Inflammatory Drugs- A Systematic Review | Open Access Journals. [Journal Name].
  • Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang. SciSpace.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Medi
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Preprints.org.
  • FT-IR spectrum of the acetic acid | Download Scientific Diagram.
  • 13C NMR spectra of synthesized model compound 4f.
  • ICSC 1449 - SODIUM CHLOROACET
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

Sources

An In-Depth Technical Guide to the Enzyme Inhibition Profile of (4-Fluorophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Scaffold of Potential

In the landscape of modern drug discovery and agrochemical development, the identification of versatile molecular scaffolds is paramount. (4-Fluorophenylthio)acetic acid (CAS 332-51-4) has emerged as a critical intermediate, a foundational building block prized for its utility in constructing complex molecular architectures for pharmaceuticals and advanced crop protection agents.[1] While its primary role has been as a synthetic linchpin, compelling evidence from isosteric analogues, particularly 4-fluorophenoxyacetic acid derivatives, suggests a significant, underexplored potential for this scaffold as a source of potent and selective enzyme inhibitors.[2]

This guide provides a comprehensive technical overview of the projected enzyme inhibition profile of this compound derivatives. We will delve into robust synthetic protocols, detail the experimental methodologies for evaluating key enzyme targets, and synthesize existing structure-activity relationship (SAR) data to provide a predictive framework for future research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic and agricultural agents.

Synthesis of the Core Scaffold and its Derivatives

The strategic synthesis of the this compound core is the gateway to exploring its biological activity. The following protocols are designed for efficiency and scalability, providing a reliable source of the parent acid and a general method for its derivatization.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for analogous arylthioacetic acids, utilizing a classical nucleophilic substitution approach.[3]

Rationale: The choice of a strong base like sodium hydroxide is critical for the deprotonation of the weakly acidic thiophenol, forming the highly nucleophilic thiophenolate anion. This anion then readily displaces the chloride from chloroacetic acid. The reaction is performed in an aqueous medium, which is both economical and effective for this salt-forming reaction.

Step-by-Step Protocol:

  • Preparation of Sodium Thiophenolate: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-fluorothiophenol (1.0 eq) in a 2M aqueous solution of sodium hydroxide (1.1 eq). Stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-fluorothiophenolate salt.

  • Nucleophilic Substitution: Prepare a separate aqueous solution of chloroacetic acid (1.05 eq) and neutralize it to a pH of ~7.0 with 2M sodium hydroxide.

  • Reaction Execution: Add the neutralized chloroacetic acid solution dropwise to the sodium 4-fluorothiophenolate solution at room temperature over 30 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-fluorothiophenol is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify to a pH of ~2 with concentrated hydrochloric acid. The this compound product will precipitate as a solid.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ether/pentane) to yield the pure product.[4]

cluster_synthesis Synthesis of this compound reagent1 4-Fluorothiophenol step1 Formation of Sodium 4-Fluorothiophenolate reagent1->step1 reagent2 Chloroacetic Acid step2 Nucleophilic Attack (SN2) reagent2->step2 base NaOH (aq) base->step1 step1->step2 step3 Acidification & Precipitation step2->step3 product Pure this compound step3->product

Fig. 1: Synthetic workflow for the core scaffold.
General Protocol: Amide and Ester Derivatization

The carboxylic acid moiety is a versatile handle for creating a library of derivatives. Standard peptide coupling reagents are ideal for generating amides, which are often crucial for biological activity.

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 20 minutes at 0°C.

  • Coupling: Add the desired amine or alcohol (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Purification: Perform a standard aqueous work-up followed by column chromatography to isolate the desired amide or ester derivative.

Predicted Enzyme Inhibition Profiles & Assay Methodologies

Based on the potent, multi-target inhibitory profile of organotin(IV) derivatives of 4-fluorophenoxyacetic acid, we hypothesize that this compound derivatives will exhibit activity against a similar panel of enzymes.[2] The sulfur atom in the thioether linkage may offer unique interactions with enzyme active sites compared to its oxygen counterpart, potentially altering potency and selectivity.

Cholinesterases: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)

Biological Relevance: AChE and BChE are serine hydrolases responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[5] Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7] Dual inhibition of both enzymes is often considered a beneficial strategy.[8]

Evidence-Based Rationale: Organotin(IV) derivatives of the oxygen isostere, 4-fluorophenoxyacetic acid, were found to be particularly potent inhibitors of both AChE and BChE, with one complex showing significantly greater potency than the reference drug Galantamine.[2] This provides a strong impetus to evaluate the this compound scaffold against these targets.

Experimental Protocol: Modified Ellman's Method [2][8]

This colorimetric assay measures the activity of cholinesterases by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and BChE in assay buffer.

    • Substrates: Prepare 0.05 mM solutions of Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE in distilled water.

    • DTNB Reagent: Prepare a 0.05 mM solution of DTNB in distilled water.

    • Test Compounds: Prepare serial dilutions of this compound derivatives in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution.

    • Add 50 µL of the respective enzyme solution (AChE or BChE).

    • Add 125 µL of the DTNB reagent.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm immediately and then kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration relative to a DMSO control. Plot the percentage inhibition against the logarithm of inhibitor concentration to calculate the IC₅₀ value.

cluster_ache_assay AChE/BChE Inhibition Assay Workflow plate 96-Well Plate add_cmpd Add Test Compound (25 µL) plate->add_cmpd add_enzyme Add Enzyme (AChE or BChE, 50 µL) add_cmpd->add_enzyme add_dtnb Add DTNB (125 µL) add_enzyme->add_dtnb incubate Pre-incubate (15 min, 37°C) add_dtnb->incubate add_substrate Add Substrate (ATCI or BTCI, 25 µL) incubate->add_substrate measure Kinetic Read at 412 nm add_substrate->measure analyze Calculate IC50 measure->analyze

Fig. 2: Workflow for the cholinesterase inhibition assay.
Derivative Structure (Example)Target EnzymeIC₅₀ (µM)

AChETBD

BChETBD
Table 1. Representative data table for cholinesterase inhibition screening.
Lipoxygenase (LOX)

Biological Relevance: Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation.[9] LOX inhibitors are investigated as potential treatments for inflammatory diseases such as asthma, arthritis, and cancer.[10][11][12]

Evidence-Based Rationale: Aryl-acetic acids have been identified as a class of lipoxygenase inhibitors.[10] Furthermore, derivatives of 4-fluorophenoxyacetic acid have demonstrated inhibitory activity against LOX.[2] The structural similarity makes the this compound core a logical candidate for LOX inhibition.

Experimental Protocol: Spectrophotometric Assay

This assay measures the inhibition of the conversion of linoleic acid to 13-hydroperoxy-9,11-octadecadienoic acid by soybean lipoxygenase, which can be monitored by the increase in absorbance at 234 nm.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 9.0.

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase-1 (LOX) in assay buffer.

    • Substrate Solution: Prepare a 10 mM stock solution of linoleic acid in ethanol. Just before use, dilute in assay buffer to the final working concentration (e.g., 100 µM).

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well UV-transparent plate format):

    • To each well, add 180 µL of assay buffer.

    • Add 10 µL of the test compound solution.

    • Add 10 µL of the LOX enzyme solution and mix.

    • Pre-incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

Derivative Structure (Example)Target EnzymeIC₅₀ (µM)

Soybean LOXTBD
Table 2. Representative data table for lipoxygenase inhibition screening.
Dipeptidyl Peptidase-4 (DPP-4)

Biological Relevance: DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[13][14] DPP-4 inhibitors ("gliptins") are a major class of oral anti-diabetic drugs for the treatment of type 2 diabetes mellitus.[15][16]

Evidence-Based Rationale: The 4-fluorophenoxyacetic acid scaffold has been shown to produce DPP-4 inhibitors.[2] Given the extensive research into diverse heterocyclic structures as DPP-4 inhibitors, the this compound core represents a novel, unexplored chemotype in this area.[17]

Experimental Protocol: Fluorometric Assay

This assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the highly fluorescent AMC molecule is monitored over time.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing NaCl and EDTA.

    • Enzyme Solution: Prepare a solution of human recombinant DPP-4 in assay buffer.

    • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound solution.

    • Add 20 µL of the DPP-4 enzyme solution.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 15-30 minutes.

  • Data Analysis: Calculate the reaction velocity and percent inhibition for each inhibitor concentration. Determine the IC₅₀ value by non-linear regression.

Derivative Structure (Example)Target EnzymeIC₅₀ (µM)

Human DPP-4TBD
Table 3. Representative data table for DPP-4 inhibition screening.
α-Glucosidase

Biological Relevance: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[18] Its inhibition slows carbohydrate digestion, reduces postprandial hyperglycemia, and is a therapeutic strategy for managing type 2 diabetes.[19][20]

Evidence-Based Rationale: The 4-fluorophenoxyacetic acid derivatives have confirmed inhibitory activity against α-glucosidase.[2] The broad structural diversity of known α-glucosidase inhibitors suggests that novel scaffolds like this compound derivatives are worthy of investigation.[21]

Experimental Protocol: Colorimetric Assay

This assay measures the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, a yellow-colored product that absorbs light at 405 nm.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.9.

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in assay buffer.

    • Substrate Solution: Prepare a 5 mM solution of pNPG in assay buffer.

    • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test compound solution.

    • Add 20 µL of the α-glucosidase enzyme solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance of the p-nitrophenol product at 405 nm.

  • Data Analysis: Subtract the absorbance of a blank (without enzyme). Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

cluster_glucosidase_assay α-Glucosidase Inhibition Assay Workflow plate 96-Well Plate add_cmpd Add Test Compound (10 µL) plate->add_cmpd add_enzyme Add α-Glucosidase (20 µL) add_cmpd->add_enzyme incubate1 Pre-incubate (10 min, 37°C) add_enzyme->incubate1 add_substrate Add pNPG Substrate (20 µL) incubate1->add_substrate incubate2 Incubate (20 min, 37°C) add_substrate->incubate2 add_stop Add Stop Solution (50 µL) incubate2->add_stop measure Read Absorbance at 405 nm add_stop->measure analyze Calculate IC50 measure->analyze

Fig. 3: Workflow for the α-glucosidase inhibition assay.
Derivative Structure (Example)Target EnzymeIC₅₀ (µM)

S. cerevisiae α-GlucosidaseTBD
Table 4. Representative data table for α-glucosidase inhibition screening.

Structure-Activity Relationship (SAR): A Predictive Outlook

While specific SAR data for this compound derivatives is yet to be established, we can extrapolate from related inhibitor classes to guide rational design.

  • Role of the 4-Fluoro Substituent: The fluorine atom at the para-position is a key feature. Its strong electron-withdrawing nature can modulate the pKa of the thio-group and influence the electronic properties of the entire aromatic ring. Furthermore, it can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within enzyme active sites, often enhancing binding affinity.

  • The Thioether Linker: The sulfur atom is larger and less electronegative than oxygen. This provides a longer, more flexible linker and can engage in unique sulfur-aromatic or sulfur-metal interactions not possible with the phenoxy analogue.

  • The Acetic Acid Terminus: This is the primary point for diversification.

    • Amides: Converting the carboxylic acid to a diverse range of amides introduces hydrogen bond donors and acceptors, and allows for the exploration of various hydrophobic and aromatic substituents to probe specific pockets within an enzyme's active site. For DPP-4, for instance, specific heterocyclic amides are known to confer high potency.[13]

    • Esters: Esterification can modulate lipophilicity and act as a prodrug strategy, improving cell permeability before being hydrolyzed to the active acid form in vivo.

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet largely untapped, resource for the discovery of novel enzyme inhibitors. Strong evidence from its oxygen isostere and related arylthio compounds suggests a high probability of activity against therapeutically relevant targets including cholinesterases, lipoxygenase, DPP-4, and α-glucosidase.

The path forward is clear: a systematic synthesis of a focused library of derivatives, primarily amides, followed by screening against this panel of enzymes using the detailed protocols herein. Subsequent hit-to-lead optimization, guided by SAR data and computational docking studies, will be crucial. This technical guide serves as a foundational roadmap for researchers to unlock the full therapeutic and agrochemical potential of this versatile chemical entity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis.
  • PubMed. (n.d.). Aryl-acetic and Cinnamic Acids as Lipoxygenase Inhibitors With Antioxidant, Anti-Inflammatory, and Anticancer Activity.
  • Rehman, W., et al. (2021). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 14(11), 103411.
  • Ghafouri, H., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(15), 4485.
  • Prieto, M. J., et al. (2014). Synthesis and cholinesterase inhibition of cativic acid derivatives. Bioorganic & Medicinal Chemistry, 22(15), 4118-4126.
  • Panyod, S., et al. (2016). Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin. Indian Journal of Pharmacy and Pharmaceutical Sciences, 47(4), 444-448.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • Camps, P., et al. (1999). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 42(17), 3227-3242.
  • Zheng, Y., et al. (2019). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. Current Medicinal Chemistry, 26(18), 3225-3247.
  • Sarsenova, M., et al. (2025). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 15(1), 1-15.
  • ResearchGate. (n.d.). IC 50 of inhibition activity of the synthesized compounds in the....
  • Abdel-Aziz, H. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6298.
  • Jameson, J. B., et al. (2023). Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. International Journal of Molecular Sciences, 24(13), 10926.
  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • El-Sayed, M. (2015). Inhibition of Glycosidases. Journal of Glycomics & Lipidomics, 5(1), 1-3.
  • Venkatesan, K., et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 28(6), 2045-2056.
  • Li, H., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. RSC Advances, 8(30), 16651-16668.
  • ResearchGate. (n.d.). IC50 values of the enzyme inhibition results.
  • Rakhimova, A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1324.
  • Fassihi, A., et al. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Scientific Reports, 13(1), 10373.
  • Tran, T. D., et al. (2022). Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies. Molecules, 27(3), 947.
  • PrepChem.com. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid.
  • Bano, S., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(10), 1438.
  • Kumar, S., et al. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 6006.
  • Chemsrc. (n.d.). This compound | CAS#:332-51-4.
  • Mitkov, D. D., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(15), 5843.
  • Chayah, M., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Drug Design, Development and Therapy, 18, 1115-1127.
  • Udenigwe, C. C., & Agyei, D. (2021). Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors. Foods, 10(10), 2269.

Sources

Methodological & Application

Strategic Synthesis of (4-Fluorophenylthio)acetic acid: A Guided Protocol from 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract (4-Fluorophenylthio)acetic acid is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure combines an activated aromatic ring with a versatile carboxylic acid moiety, making it a key building block for more complex molecular architectures. This document provides a comprehensive guide for the synthesis of this compound starting from the readily available precursor, 4-fluorobenzaldehyde. We present a robust and reproducible three-step synthetic sequence, moving beyond a simple list of instructions to explain the underlying chemical principles and strategic decisions behind the chosen methodology. This application note is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful execution.

Synthetic Strategy and Rationale

The direct conversion of an aldehyde to a thioether carboxylic acid in a single step is challenging and often requires specialized catalysts or conditions that may not be broadly applicable.[2][3][4] Therefore, a more classical and reliable multi-step approach is employed to ensure high purity and yield. Our strategy involves a three-step sequence:

  • Reduction: The aldehyde functional group of 4-fluorobenzaldehyde is selectively reduced to a primary alcohol, forming 4-fluorobenzyl alcohol.

  • Halogenation: The resulting alcohol is converted into a more reactive 4-fluorobenzyl halide, an excellent electrophile for subsequent substitution.

  • Nucleophilic Substitution: The benzyl halide is reacted with the thiolate of thioglycolic acid to form the final C-S bond, yielding the target molecule.

This sequence leverages fundamental, high-yielding transformations in organic chemistry, providing a clear and controllable pathway to the desired product.

G A 4-Fluorobenzaldehyde B 4-Fluorobenzyl Alcohol A->B Step 1: Reduction (NaBH4, Methanol) C 4-Fluorobenzyl Chloride B->C Step 2: Halogenation (SOCl2, Pyridine) D This compound C->D Step 3: Thioetherification (HSCH2COOH, NaOH)

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-Fluorobenzyl Alcohol (Reduction)

Scientific Rationale: The reduction of an aldehyde to a primary alcohol is a cornerstone transformation. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes over other functional groups (like esters or carboxylic acids), and operational simplicity. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the intermediate alkoxide.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Reagent Addition: While maintaining the temperature, add sodium borohydride (1.83 g, 48.4 mmol, 0.6 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) dropwise until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Extraction: Remove the methanol under reduced pressure. Add distilled water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-fluorobenzyl alcohol as a colorless oil or low-melting solid. The product is often pure enough for the next step, but can be further purified by distillation if necessary.

Part 2: Synthesis of 4-Fluorobenzyl Chloride (Halogenation)

Scientific Rationale: Conversion of the primary alcohol to a benzyl chloride creates a reactive electrophile for the subsequent Sₙ2 reaction. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that can be easily removed. A small amount of a base like pyridine is often added to catalyze the reaction and neutralize the generated HCl.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-fluorobenzyl alcohol (9.0 g, 71.4 mmol) and dry dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (7.8 mL, 107.1 mmol, 1.5 eq) dropwise via an addition funnel over 30 minutes. Caution: This reaction is exothermic and releases toxic gases. Perform in a well-ventilated fume hood.

  • Reaction: After addition, allow the reaction to warm to room temperature and then gently reflux for 2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure to afford 4-fluorobenzyl chloride as a light-yellow oil. Use this crude product directly in the next step as it can be lachrymatory and unstable upon long-term storage.

Part 3: Synthesis of this compound

Scientific Rationale: The final step is a nucleophilic substitution (Sₙ2) reaction. Thioglycolic acid is deprotonated by a base (NaOH) to form the sodium thioglycolate, a potent nucleophile. This thiolate anion then displaces the chloride from 4-fluorobenzyl chloride to form the desired thioether linkage. The reaction is typically run in a polar solvent to facilitate the Sₙ2 pathway.

G sub 4-Fluorobenzyl Chloride ts Transition State [S---C---Cl]⁻ sub->ts Sₙ2 Attack nuc Sodium Thioglycolate (Nucleophile) nuc->ts prod This compound ts->prod C-S Bond Forms lg Chloride Ion (Leaving Group) ts->lg C-Cl Bond Breaks

Figure 2: Mechanism of the final Sₙ2 thioetherification step.

Detailed Protocol:

  • Thiolate Preparation: In a 500 mL flask, dissolve sodium hydroxide (6.28 g, 157 mmol, 2.2 eq) in water (100 mL). Cool the solution to 10 °C and slowly add thioglycolic acid (6.57 g, 71.4 mmol, 1.0 eq). Stir for 15 minutes.

  • Substrate Addition: To the freshly prepared sodium thioglycolate solution, add a solution of crude 4-fluorobenzyl chloride (from Part 2, ~71.4 mmol) in ethanol (50 mL) dropwise over 20 minutes, keeping the temperature below 25 °C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of 4-fluorobenzyl chloride.

  • Work-up: Once complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl. A white precipitate of the product will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (3 x 30 mL). Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[5] Dry the product under vacuum.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis.

StepStarting MaterialKey ReagentsProductTypical YieldMelting Point (°C)
1 4-FluorobenzaldehydeNaBH₄, Methanol4-Fluorobenzyl Alcohol90-95%22-25
2 4-Fluorobenzyl AlcoholSOCl₂, DCM4-Fluorobenzyl Chloride>95% (crude)N/A (Oil)
3 4-Fluorobenzyl ChlorideHSCH₂COOH, NaOHThis compound80-88%73-79[5]

Characterization of this compound (CAS 332-51-4):

  • Molecular Formula: C₈H₇FO₂S[6]

  • Molecular Weight: 186.2 g/mol

  • ¹H NMR (CDCl₃, δ): ~10.5 (s, 1H, -COOH), 7.4 (m, 2H, Ar-H), 7.0 (t, 2H, Ar-H), 3.6 (s, 2H, -S-CH₂-).

  • FT-IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1700 (s, C=O), ~1220 (s, C-F).

References

  • ResearchGate. Synthesis of thioethers through the reaction of aldehydes or carboxylic acids with thiols.
  • Pearson. Thioacetal Explained: Definition, Examples, Practice & Video Lessons.
  • Química Organica.org. Thioacetals, hydrolysis and reduction to alkanes.
  • ResearchGate. Thiolation of aldehyde for the synthesis of thioesters.
  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.
  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • ACS Publications. Iron-Catalyzed Synthesis of Thioesters from Thiols and Aldehydes in Water. The Journal of Organic Chemistry.
  • RSC Publishing. Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. Green Chemistry.
  • Wikipedia. Thioacetal.
  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions.
  • YouTube. Thioacetals Explained.
  • ACS Publications. Synthesis of β-Thiolated-α-arylated Ketones Enabled by Photoredox and N-Heterocyclic Carbene-Catalyzed Radical Relay of Alkenes with Disulfides and Aldehydes. Organic Letters.
  • ResearchGate. Reductive thiolation of arylhalides using electrochemistry.
  • PubChem. 2-((4-fluorophenyl)thio)acetic acid.
  • SpectraBase. (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Chemical Synthesis.
  • Chemcasts. 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • NIH National Library of Medicine. Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Application Notes and Protocols: One-Pot Synthesis of Novel 4-Thiazolidinone Derivatives Using (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluorophenylthio)acetic acid is a versatile building block in modern chemical synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique structure allows for the precise construction of complex molecular architectures. This guide provides a detailed protocol for a one-pot, three-component synthesis of novel 2,3-diaryl-4-thiazolidinone derivatives, leveraging this compound as a key reactant. 4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7]

The one-pot synthesis strategy offers several advantages over traditional multi-step procedures, including reduced reaction times, lower costs, and a decreased environmental footprint by minimizing solvent usage and purification steps. This protocol is designed for researchers, scientists, and professionals in drug development seeking efficient methods for the synthesis of novel bioactive molecules.

Principle of the One-Pot Synthesis

This protocol outlines a one-pot, three-component reaction involving an aromatic aldehyde, an aromatic amine, and this compound. The reaction proceeds through the initial formation of a Schiff base from the aldehyde and amine, which then undergoes a cyclocondensation reaction with this compound to yield the final 4-thiazolidinone product. The use of a Lewis acid catalyst, such as anhydrous zinc chloride, facilitates the cyclization step.[4] Acetic acid can also be employed as a catalyst and solvent, promoting the formation of the heterocyclic ring.[8][9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of a representative 2,3-disubstituted-4-thiazolidinone derivative.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
This compoundC₈H₇FO₂S186.20332-51-4BiosynthStarting material
BenzaldehydeC₇H₆O106.12100-52-7Sigma-AldrichReactant
AnilineC₆H₇N93.1362-53-3Sigma-AldrichReactant
Anhydrous Zinc Chloride (ZnCl₂)ZnCl₂136.307646-85-7Sigma-AldrichCatalyst
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher ScientificSolvent/Catalyst
EthanolC₂H₅OH46.0764-17-5Fisher ScientificRecrystallization
TolueneC₇H₈92.14108-88-3Sigma-AldrichSolvent (alternative)
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and aniline (0.93 g, 10 mmol) to 30 mL of glacial acetic acid.

  • Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the Schiff base intermediate.

  • Addition of Thioacetic Acid: To the same flask, add this compound (1.86 g, 10 mmol).

  • Addition of Catalyst: Add a catalytic amount of anhydrous zinc chloride (a pinch, approximately 0.1 g).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

  • Filtration and Washing: The precipitated solid product is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the pure 2-(4-fluorophenylthio)-3-phenyl-2-phenylthiazolidin-4-one.

  • Characterization: Characterize the final product by determining its melting point and analyzing its structure using FT-IR and ¹H NMR spectroscopy.

Experimental Workflow Diagram

One_Pot_Synthesis cluster_reactants Reactants & Solvent cluster_reaction Reaction Vessel cluster_workup Work-up & Purification cluster_product Final Product Benzaldehyde Benzaldehyde Reaction_Flask Round-Bottom Flask (Stirring, Reflux) Benzaldehyde->Reaction_Flask Aniline Aniline Aniline->Reaction_Flask Thioacetic_Acid This compound Thioacetic_Acid->Reaction_Flask Solvent Glacial Acetic Acid Solvent->Reaction_Flask Precipitation Precipitation (Ice Water) Reaction_Flask->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Final_Product Pure 4-Thiazolidinone Recrystallization->Final_Product Reaction_Mechanism Reactants Aromatic Aldehyde (Ar¹-CHO) Aromatic Amine (Ar²-NH₂) Schiff_Base Schiff Base (Imine) Ar¹-CH=N-Ar² Reactants->Schiff_Base Condensation (-H₂O) Intermediate Thiol-Imine Adduct Schiff_Base->Intermediate Nucleophilic Attack by Sulfur Thioacetic_Acid This compound Thioacetic_Acid->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2,3-Disubstituted-4-Thiazolidinone Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Proposed mechanism for 4-thiazolidinone formation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reflux time. Ensure the catalyst is active and anhydrous. Monitor the reaction progress using TLC.
Decomposition of reactants or productAvoid excessive heating. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive.
Formation of side productsImpure reactantsUse freshly distilled or purified reactants.
Unoptimized reaction conditionsVary the catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene, DMF), and temperature to find optimal conditions. Microwave irradiation can sometimes improve yields and reduce reaction times. [10][11]
Difficulty in purificationOily productTry trituration with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary for purification.
Product is soluble in the washing solventUse ice-cold washing solvents to minimize product loss.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of novel 4-thiazolidinone derivatives using this compound. The described method is efficient and provides a straightforward route to a class of compounds with significant potential in drug discovery and development. The provided troubleshooting guide and mechanistic insights aim to assist researchers in successfully implementing and adapting this protocol for their specific research needs.

References

  • Di M. Schio, et al. (2004). Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Organic & Biomolecular Chemistry, 2(19), 2809-13. [Link]
  • Di M. Schio, et al. (2004). Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating.
  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Turkish Journal of Chemistry. [Link]
  • Ahmadi, A., et al. (2018). One-pot synthesis of functionalized thiazolidine-4-ones from thiosemicarbazone derivatives and activated acetylenes in water as a green solvent.
  • Burhan, C. M., & Hussein, A. J. (2023). One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journal of Pure and Applied Sciences. [Link]
  • Băcu, E., et al. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules. [Link]
  • Patel, N. B., & Patel, J. C. (2012). Ionic Liquid–Mediated, One–Pot Synthesis for 4-Thiazolidinones.
  • Kumar, A., & Rajput, C. S. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis. Vertex AI Search.
  • Nguyen, V. T., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]
  • Ikejiri, M., & Atsufu, A. (2021). ACETATE/ACETIC ACID-ASSISTED ONE-POT SYNTHESIS OF (DIARYLMETHYLENE)IMIDAZOLONE FROM AMIDE OR THIOAMIDE. Semantic Scholar. [Link]
  • Mali, S. B., et al. (2022).

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluorophenylthio)acetic acid is a versatile building block in modern chemical synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a fluorinated aromatic ring linked to an acetic acid moiety via a thioether bridge, imparts unique chemical properties that are leveraged in the creation of complex molecular structures.[1] Accurate structural verification and purity assessment of this compound are paramount for consistent research outcomes and scalable production.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of small organic molecules. This application note provides a detailed guide to the comprehensive NMR analysis of this compound, covering theoretical underpinnings, detailed experimental protocols for ¹H, ¹³C, and ¹⁹F NMR, and an in-depth discussion on spectral interpretation, including the use of two-dimensional (2D) NMR techniques.

Theoretical Background: The NMR Signature of this compound

The structural features of this compound give rise to a distinct set of signals in its NMR spectra. Understanding the principles of chemical shift and spin-spin coupling is key to interpreting these spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid group. The protons on the fluorinated benzene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methylene protons, being adjacent to the sulfur atom and the carbonyl group, will appear as a singlet in a predictable region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each carbon environment in the molecule. The presence of the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic carbons. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

  • ¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is an indispensable tool for its characterization. The fluorine-19 nucleus has a spin of 1/2 and a natural abundance of nearly 100%, making it highly sensitive for NMR detection.[2] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[2] Furthermore, the coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei provides valuable structural information.[3]

  • 2D NMR (COSY & HSQC): Two-dimensional NMR techniques are invaluable for assembling the molecular structure. Correlation SpectroscopY (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons.[4][5] Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous C-H connections.[4]

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

  • Analyte Purity: Ensure the this compound sample is of sufficient purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[7] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[7] The solvent should be free of water and other impurities.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6][7]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently agitate the vial to ensure complete dissolution. A brief period in an ultrasonic bath may aid dissolution. d. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6] e. Cap the NMR tube securely.

II. NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

A. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

B. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled experiment

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

C. ¹⁹F NMR Spectroscopy

  • Spectrometer Frequency: 376 MHz or higher

  • Pulse Program: Standard single-pulse experiment (proton-decoupled or coupled)

  • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -130 ppm, referenced to CFCl₃).[6]

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

D. 2D NMR (COSY & HSQC)

  • Standard pulse programs for COSY and HSQC experiments should be utilized. The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and desired resolution.

Data Processing and Analysis

Modern NMR software packages such as Mnova or TopSpin offer comprehensive tools for processing and analyzing NMR data.[8]

  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR, the residual solvent peak can be used as a secondary reference. For ¹⁹F NMR, an external or internal reference standard such as trifluoroacetic acid can be used.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Predicted Spectral Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.4-7.6Multiplet2HAromatic H (ortho to -S-)
~7.0-7.2Multiplet2HAromatic H (ortho to -F)
~3.7Singlet2H-S-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-175-COOH
~160-165 (d, ¹JCF ≈ 245 Hz)Aromatic C-F
~130-135Aromatic C (para to -F)
~128-132Aromatic C (ortho to -S-)
~115-120 (d, ²JCF ≈ 21 Hz)Aromatic C (ortho to -F)
~35-40-S-CH₂-

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120Multiplet

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow of the NMR analysis process for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C, ¹⁹F) C->D E 2D NMR (COSY, HSQC) F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Referencing G->H I Peak Assignment H->I J Integration & Coupling Constant Analysis I->J K Structure Elucidation J->K L L K->L Final Report

Caption: Workflow for NMR analysis of this compound.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D techniques like COSY and HSQC, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for scientists and professionals in the fields of chemical research and drug development.

References

  • NMRium. The next-generation NMR software.
  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of Delaware. NMR Data Processing Software.
  • Georgia Institute of Technology. Recommended Software for NMR Data Process.
  • Bruker. NMR Software | NMR Technologies.
  • University of Cambridge, Department of Chemistry. NMR Sample Preparation.
  • SpectraBase. (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum.
  • Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
  • National Institutes of Health. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??.
  • University of Ottawa NMR Facility Blog. HSQC and Edited HSQC Spectra.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Chemical Synthesis.

Sources

Application Note & Protocols: Strategic Synthesis of Novel Pyrazole Scaffolds from (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazole Derivatives and Novel Precursors

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A noteworthy example is Celecoxib, a selective COX-2 inhibitor, which underscores the therapeutic potential of this heterocyclic scaffold.[4] The most prevalent route to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]

While traditional syntheses rely on readily available 1,3-dicarbonyl precursors, the exploration of novel starting materials is crucial for accessing unique chemical spaces and potentially discovering compounds with enhanced pharmacological profiles. This application note details a strategic, two-step synthetic pathway for the preparation of a novel pyrazole derivative utilizing (4-Fluorophenylthio)acetic acid as a key starting material. The incorporation of a (4-fluorophenyl) moiety is a common strategy in drug design to enhance binding affinity and metabolic stability.[8] Furthermore, the inclusion of a thioether linkage introduces a flexible and potentially interactive element for molecular recognition at biological targets.

This guide provides detailed, field-proven protocols for the conversion of this compound into a versatile β-keto ester intermediate, followed by its cyclization to the target pyrazole. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Proposed Synthetic Pathway Overview

The synthesis is designed as a two-stage process. The first stage focuses on constructing the required 1,3-dicarbonyl skeleton from the this compound precursor. The second stage employs the classic Knorr pyrazole synthesis to form the heterocyclic ring.

G A This compound B Step 1: Esterification & Claisen Condensation A->B  1. SOCl₂, EtOH  2. NaOEt, Ethyl Acetate C Ethyl 4-(4-fluorophenylthio)-3-oxobutanoate (β-Keto Ester Intermediate) B->C D Step 2: Knorr Pyrazole Synthesis C->D Hydrazine Hydrate, Acetic Acid (cat.) E 5-((4-Fluorophenylthio)methyl)-2,4-dihydro-3H-pyrazol-3-one D->E

Caption: Overall workflow for the synthesis of the target pyrazole.

Part 1: Synthesis of the β-Keto Ester Intermediate

The cornerstone of this synthesis is the conversion of the starting carboxylic acid into a suitable 1,3-dielectrophilic partner for the subsequent cyclization. A β-keto ester is an ideal intermediate for this purpose. The Claisen condensation is a classic and reliable method for the formation of β-keto esters from two ester molecules in the presence of a strong base.[9][10][11] In this protocol, we will first convert the this compound to its ethyl ester, which will then undergo a crossed Claisen condensation with ethyl acetate.

Protocol 1: Synthesis of Ethyl 4-(4-fluorophenylthio)-3-oxobutanoate

This protocol is divided into two sub-steps: esterification of the starting carboxylic acid and the subsequent Claisen condensation.

Step 1a: Esterification of this compound

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 53.7 mmol) in absolute ethanol (100 mL).

  • Acidification: Carefully add thionyl chloride (SOCl₂) (5.8 mL, 79.5 mmol) dropwise to the stirred suspension at 0 °C (ice bath). The addition should be performed in a well-ventilated fume hood.

    • Rationale: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloride. The in-situ generation of HCl catalyzes the Fischer esterification. This method is often more efficient for converting carboxylic acids to esters than simply using a strong acid catalyst.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The sodium bicarbonate wash neutralizes any remaining acidic components. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl (4-fluorophenylthio)acetate as an oil. This product is typically used in the next step without further purification.

Step 1b: Crossed Claisen Condensation

  • Base Preparation: In a flame-dried 500 mL three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.48 g, 64.4 mmol) in small portions to absolute ethanol (100 mL). Allow all the sodium to react completely.

    • Causality: The base used must not interfere with the reaction through nucleophilic substitution. Therefore, the conjugate base of the alcohol corresponding to the ester (sodium ethoxide for ethyl esters) is used.[9]

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetate (25 mL, 257 mmol). Heat the mixture to reflux.

  • Addition of Ester: Add the ethyl (4-fluorophenylthio)acetate (prepared in Step 1a, assuming ~53.7 mmol) dropwise from the addition funnel over a period of 30 minutes.

  • Reaction Completion: Continue refluxing for an additional 2 hours after the addition is complete. The reaction mixture may become thick as the sodium salt of the β-keto ester precipitates.

  • Quenching and Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding 1 M hydrochloric acid (HCl) until the pH is approximately 4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester, ethyl 4-(4-fluorophenylthio)-3-oxobutanoate.

ReagentMolar Eq. (Step 1a)Molar Eq. (Step 1b)Purpose
This compound1.0-Starting Material
Absolute EthanolSolventSolvent/ReagentReagent and Solvent
Thionyl Chloride1.5-Esterification Catalyst
Sodium Metal-1.2Base for Condensation
Ethyl Acetate-~4.8Reactant/Solvent
1 M HCl-As neededNeutralization/Quenching

Table 1: Reagents and their roles in the synthesis of the β-keto ester intermediate.

Part 2: Knorr Pyrazole Synthesis from the β-Keto Ester

With the key β-keto ester intermediate in hand, the final step is the construction of the pyrazole ring. The Knorr pyrazole synthesis is a highly efficient and straightforward method for this transformation, involving the condensation of the 1,3-dicarbonyl compound with hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

G cluster_0 Mechanism of Knorr Pyrazole Synthesis A β-Keto Ester C Hydrazone Intermediate A->C Condensation (-H₂O) B Hydrazine B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Final Pyrazolone Product D->E Dehydration (-EtOH)

Caption: Mechanism of the Knorr pyrazole synthesis.

Protocol 2: Synthesis of 5-((4-Fluorophenylthio)methyl)-2,4-dihydro-3H-pyrazol-3-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 4-(4-fluorophenylthio)-3-oxobutanoate (5.0 g, 19.5 mmol), prepared in Part 1, in glacial acetic acid (30 mL).

    • Rationale: Acetic acid serves as both the solvent and the acid catalyst for the condensation and cyclization steps.[5]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 mL, ~22.4 mmol, 80% solution) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate from the acetic acid solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual acetic acid and other impurities.

  • Drying: Dry the product under vacuum to yield 5-((4-fluorophenylthio)methyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

  • Recrystallization (if necessary): The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

ReagentMolar Eq.Purpose
Ethyl 4-(4-fluorophenylthio)-3-oxobutanoate1.01,3-Dicarbonyl Precursor
Hydrazine Hydrate (80%)~1.15Nitrogen Source for Ring
Glacial Acetic AcidSolventSolvent and Catalyst

Table 2: Reagents for the Knorr pyrazole synthesis step.

Characterization and Data

The synthesized pyrazole derivative should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations for 5-((4-Fluorophenylthio)methyl)-2,4-dihydro-3H-pyrazol-3-one
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons adjacent to the sulfur, and the aromatic protons of the 4-fluorophenyl group. Broad signals for the NH protons.
¹³C NMR Resonances for the carbonyl carbon of the pyrazolone, the carbons of the pyrazole ring, the methylene carbon, and the aromatic carbons, including characteristic C-F couplings.
Mass Spec (HRMS) A molecular ion peak corresponding to the calculated exact mass of the product (C₁₀H₉FN₂OS).
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (amide/pyrazolone), and C-S stretching.

Table 3: Expected analytical data for the final product.

Conclusion and Future Perspectives

This application note provides a robust and detailed synthetic route for the preparation of a novel pyrazole derivative, 5-((4-fluorophenylthio)methyl)-2,4-dihydro-3H-pyrazol-3-one, starting from the non-traditional precursor this compound. By leveraging a strategic combination of a crossed Claisen condensation and the classic Knorr pyrazole synthesis, this protocol opens a pathway to a new class of pyrazole-based compounds.

The resulting scaffold, which incorporates both a fluorophenyl group and a thioether linkage, is a promising candidate for screening in various biological assays. Researchers in drug discovery can utilize this methodology to generate a library of analogous compounds by varying the starting thioacetic acid or by using substituted hydrazines in the final cyclization step. This will enable the exploration of structure-activity relationships and the potential identification of new therapeutic leads.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023, 28(18), 6539. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Bioconjugate Chemistry. 2018, 29(7), 2416-2421. [Link]
  • Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. Nucleosides, Nucleotides & Nucleic Acids. 2019, 38(5), 374-389. [Link]
  • Knorr pyrrole synthesis. Wikipedia. [Link]
  • Knorr Pyrazole Synthesis.
  • Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Organic & Biomolecular Chemistry. 2011, 9(21), 7471-7477. [Link]
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
  • A New β-Keto Amide Synthesis.
  • Synthesis and biological activity of N-substituted-5-sulfonyl pyrazole oime ether derivation.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical and Biological Sciences. 2019, 7(3), 1-4. [Link]
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. 2024, 14(4), 78-91. [Link]
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Synthesis of β‐ketothioesters 2a, 2s, and 2ta.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. 2013. [Link]
  • Thioester and thioacid synthesis by acylation of thiols (thiol
  • Formation of γ-‐Keto Esters from β. Organic Syntheses. 2014, 91, 1-13. [Link]
  • Pyrazole and Its Biological Activity. Semantic Scholar. 2014. [Link]
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. 2008, 51(17), 5320-5332. [Link]
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. 2011, 3(4), 1871-1875. [Link]
  • synthesis of pyrazoles. YouTube. 2019. [Link]
  • 1,3-dicarbonyl compounds synthesis?
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. 2020. [Link]
  • Claisen condens
  • The Claisen Condens
  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. Chemistry Central Journal. 2017, 11, 98. [Link]
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis. 2023, 20(12), 1435-1454. [Link]
  • 1,3-Diketones. Synthesis and properties.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. 2022. [Link]
  • 1,3-Diketones. Synthesis and properties. Scilit. 2011. [Link]
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. 2020, 7(12), 1484-1489. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020, 25(18), 4232. [Link]
  • Recent Advances in the Synthesis of 1,3-Diketones.
  • Predicted pharmacokinetics and drug-like properties of compounds 4-7.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. 2020. [Link]
  • 13.3: Claisen Condensation. Chemistry LibreTexts. 2022. [Link]
  • 21.

Sources

Application of (4-Fluorophenylthio)acetic Acid in the Development of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the (4-Fluorophenylthio)acetic acid scaffold in the design and synthesis of novel inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, enabling researchers to innovate and adapt these methodologies for their specific research goals.

Introduction: The Significance of HPPD as a Herbicide Target

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a pivotal role in the tyrosine catabolism pathway. In plants, this enzyme is essential for the biosynthesis of plastoquinone and tocopherols, which are critical components for photosynthesis and antioxidant defense.[1] Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital molecules. This ultimately results in the photo-oxidation of chlorophyll, causing the characteristic bleaching phenotype in susceptible plants and subsequent plant death.[2] This well-defined mechanism of action has established HPPD as a prime target for the development of effective and commercially successful herbicides.

The this compound moiety has emerged as a promising scaffold in the rational design of new HPPD inhibitors. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether linkage provides conformational flexibility. This guide will delve into the practical aspects of utilizing this scaffold, from chemical synthesis to biological evaluation.

Mechanism of Inhibition: The Role of the this compound Scaffold

HPPD inhibitors function by competitively binding to the active site of the enzyme, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate. The most potent HPPD inhibitors, including those derived from the this compound scaffold, typically incorporate a 1,3-dione or a bioisosteric equivalent. This diketone moiety is crucial for activity as it chelates the Fe(II) ion in the enzyme's active site, mimicking the binding of the substrate.[3]

The this compound portion of the inhibitor molecule interacts with hydrophobic and aromatic residues within the active site, contributing to the overall binding affinity and selectivity of the compound.[4] The fluorine substitution on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

HPPD_Inhibition_Mechanism cluster_0 HPPD Enzyme Active Site cluster_1 Inhibitor Molecule Fe(II) Fe(II) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Phe, Leu residues) Diketone 1,3-Diketone Moiety Diketone->Fe(II) Chelation Scaffold This compound Scaffold Scaffold->Hydrophobic_Pocket Hydrophobic/Aromatic Interactions HPPA 4-Hydroxyphenylpyruvate (Natural Substrate) HPPA->Fe(II) Blocked Inhibitor_Binding Competitive Inhibition

Caption: Mechanism of HPPD inhibition by a this compound-based inhibitor.

Synthesis of this compound-Derived HPPD Inhibitors: A Representative Protocol

The synthesis of HPPD inhibitors based on the this compound scaffold typically involves a multi-step process. The following is a representative protocol for the synthesis of a triketone derivative.

Synthesis of this compound (Intermediate 1)

This protocol outlines the synthesis of the core scaffold, this compound, from 4-fluorothiophenol and ethyl bromoacetate.

Materials:

  • 4-Fluorothiophenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Protocol:

  • Step 1: S-Alkylation. In a round-bottom flask, dissolve 4-fluorothiophenol (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in acetone. Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure to obtain the crude ethyl (4-fluorophenylthio)acetate.

  • Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.

Synthesis of the Final Triketone Inhibitor

This part of the protocol describes the coupling of the this compound intermediate with a cyclic 1,3-dione.

Materials:

  • This compound (Intermediate 1)

  • Cyclohexane-1,3-dione

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Acetone

  • Cyanogen cyanide or other cyanide source (for rearrangement)

Protocol:

  • Step 1: Acylation. To a solution of this compound (1 equivalent) and cyclohexane-1,3-dione (1 equivalent) in anhydrous dichloromethane, add DCC (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Rearrangement. Dissolve the crude product from Step 1 in acetone. Add triethylamine (2.5 equivalents) and a cyanide source (e.g., a catalytic amount of potassium cyanide or acetone cyanohydrin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 2M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Synthesis_Workflow Start 4-Fluorothiophenol + Ethyl Bromoacetate Step1 S-Alkylation (K2CO3, Acetone) Start->Step1 Intermediate_Ester Ethyl (4-fluorophenylthio)acetate Step1->Intermediate_Ester Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate_Ester->Step2 Intermediate_Acid This compound (Intermediate 1) Step2->Intermediate_Acid Step3 Acylation (Cyclohexane-1,3-dione, DCC, DMAP) Intermediate_Acid->Step3 Acylated_Intermediate Acylated Dione Step3->Acylated_Intermediate Step4 Rearrangement (Cyanide catalyst, TEA) Acylated_Intermediate->Step4 Final_Product Final Triketone HPPD Inhibitor Step4->Final_Product

Caption: Synthetic workflow for a this compound-derived HPPD inhibitor.

In Vitro Evaluation: HPPD Enzyme Inhibition Assay

Determining the in vitro inhibitory activity of newly synthesized compounds is a critical step in the drug discovery process. A spectrophotometric assay is commonly employed for this purpose.[3][5]

Spectrophotometric HPPD Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Test compounds (dissolved in DMSO)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a fresh substrate solution of HPP in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of the test compound stock solution with Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).

    • To each well, add the following in order:

      • Assay Buffer

      • Diluted test compound or vehicle

      • Cofactor solution

      • FeSO₄ solution

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Optional: Pre-incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time. This absorbance corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Component Stock Concentration Volume per well (µL) Final Concentration
Assay Buffer-to 200 µL-
Test Compound10 mM in DMSOVariable (serial dilution)Variable
HPP10 mM201 mM
Ascorbate100 mM21 mM
Catalase10 mg/mL150 µg/mL
FeSO₄10 mM150 µM
HPPD Enzyme(Empirically determined)10(Empirically determined)

In Vivo Evaluation: Greenhouse Herbicidal Activity Assay

While in vitro assays provide valuable information on enzyme inhibition, in vivo testing is essential to evaluate the herbicidal efficacy of a compound under more realistic conditions.[6][7]

Post-Emergence Herbicidal Activity Protocol

Objective: To assess the herbicidal activity of a test compound on various weed species after they have emerged from the soil.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting mix (e.g., soil, sand, peat mixture)

  • Pots or trays

  • Greenhouse with controlled temperature, humidity, and lighting

  • Test compound formulated for spraying (e.g., dissolved in a suitable solvent with a surfactant)

  • Precision bench sprayer

Protocol:

  • Plant Preparation:

    • Sow seeds of the selected weed species in pots or trays filled with potting mix.

    • Grow the plants in a greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).

    • Water the plants as needed.

  • Herbicide Application:

    • When the weeds reach the 2-4 leaf stage, treat them with the test compound at various application rates (e.g., grams of active ingredient per hectare).[7]

    • Include an untreated control and a positive control (a commercial herbicide).

    • Apply the herbicide using a precision bench sprayer to ensure uniform coverage.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • At the end of the experiment, determine the fresh or dry weight of the above-ground biomass to quantify the growth inhibition.

  • Data Analysis:

    • Calculate the average injury rating and biomass reduction for each treatment.

    • Determine the GR50 value (the dose required to cause a 50% reduction in growth) for each weed species.

InVivo_Workflow Seed_Sowing Seed Sowing (Various Weed Species) Germination Germination & Seedling Growth (Greenhouse) Seed_Sowing->Germination Herbicide_Application Post-Emergence Herbicide Application (2-4 Leaf Stage) Germination->Herbicide_Application Data_Collection Data Collection (Visual Injury Assessment, Biomass Measurement) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR50 Calculation) Data_Collection->Data_Analysis

Caption: Workflow for in vivo post-emergence herbicide testing.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides a versatile platform for SAR studies and lead optimization.[4][8] By systematically modifying different parts of the molecule, researchers can enhance its herbicidal activity, crop selectivity, and overall performance.

Key areas for modification include:

  • Substitution on the Phenyl Ring: Introducing different substituents in place of or in addition to the fluorine atom can alter the electronic and steric properties of the molecule, potentially improving its interaction with the enzyme's active site.

  • Modification of the Thioether Linker: Replacing the sulfur atom with oxygen (an ether linkage) or other groups can impact the compound's conformational flexibility and metabolic stability.

  • Variation of the Diketone Moiety: Exploring different cyclic and acyclic 1,3-dione systems or their bioisosteres can lead to inhibitors with improved potency and different selectivity profiles.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and effective HPPD inhibitors. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can leverage the unique properties of this scaffold to discover next-generation herbicides. The protocols and insights provided in this guide are intended to serve as a foundation for such research endeavors, empowering scientists to contribute to the advancement of agricultural chemistry.

References

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]
  • Fu, Y., et al. (2022). Computational protocol of discovering new HPPD inhibitors.
  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Journal of Agricultural and Food Chemistry. [Link]
  • Lee, D. L., et al. (1997).
  • Huang, H., et al. (2020). Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science. [Link]
  • Lin, H., et al. (2019). Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors. Journal of Agricultural and Food Chemistry. [Link]
  • Maeda, H., et al. (2019). A rice gene that confers broad-spectrum resistance to β-triketone herbicides. Science.
  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics.
  • Mitchell, G., et al. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science.
  • Ndikuryayo, F., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Journal of Medicinal Chemistry.
  • Pallett, K. E. (2000). The mode of action of isoxaflutole: a case study of an old concept but a new class of chemistry. Pest Management Science.
  • Singh, P., & Shekhawat, N. (2023). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics.
  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
  • Rocaboy-Faquet, E., et al. (2014). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. [Link]
  • Santucci, A., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Journal of Medicinal Chemistry.
  • van Almsick, A. (2009). New HPPD-inhibitors - a tool for modern agriculture. Pest Management Science.
  • Zou, H., et al. (2007). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Bioorganic & Medicinal Chemistry.

Sources

Application Notes and Protocols: Derivatization of (4-Fluorophenylthio)acetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (4-Fluorophenylthio)acetic Acid Scaffold - A Privileged Motif in Drug Discovery

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The thioacetic acid moiety provides a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives. This application note provides a comprehensive guide for the derivatization of this compound into esters, amides, and hydrazide-hydrazones, and outlines a strategic approach for their subsequent biological screening. The protocols detailed herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.

Chemical Derivatization Strategies: Expanding the Chemical Space

The carboxylic acid group of this compound is the primary site for derivatization. By converting it into esters, amides, and hydrazides, we can systematically modulate the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly impact the compound's interaction with biological targets.

I. Synthesis of this compound Esters

Esterification is a fundamental transformation that can enhance the lipophilicity of a carboxylic acid, potentially improving cell membrane permeability.

Rationale for Ester Synthesis:

  • Increased Lipophilicity: Facilitates passage through biological membranes.

  • Prodrug Strategy: Esters can be designed to be hydrolyzed in vivo by esterases, releasing the active carboxylic acid.

  • Modulation of Binding Interactions: The ester group can introduce new points of interaction with a biological target.

Protocol 1: Fischer-Speier Esterification

This classic method is suitable for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (can serve as the solvent).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

II. Synthesis of this compound Amides

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals.

Rationale for Amide Synthesis:

  • Increased Structural Diversity: A wide variety of primary and secondary amines are commercially available, allowing for the creation of a large and diverse amide library.

  • Enhanced Biological Stability: Amides are generally more resistant to hydrolysis than esters.

  • Introduction of Key Pharmacophoric Features: The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, facilitating specific interactions with biological targets.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, minimizing racemization for chiral amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous LiCl solution (for DMF work-up)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in the same solvent and add DIPEA (2.0 eq).

  • Add the amine solution to the activated acid solution and stir at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution to remove the DMF.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Synthesis of this compound Hydrazide and Hydrazide-Hydrazones

Hydrazides are valuable intermediates that can be further derivatized to form hydrazones. Both hydrazides and hydrazones are known to possess a wide range of biological activities.[1]

Rationale for Hydrazide and Hydrazone Synthesis:

  • Versatile Intermediates: Hydrazides can be readily converted into a variety of heterocyclic compounds.

  • Bioisosteric Replacement: The hydrazone moiety can act as a bioisostere for other functional groups, potentially leading to improved biological activity.

  • Diverse Biological Activities: Hydrazide-hydrazone derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

Protocol 3: Synthesis of this compound Hydrazide

This two-step protocol first converts the carboxylic acid to its methyl ester, which is then reacted with hydrazine hydrate.

Step 1: Synthesis of Methyl (4-Fluorophenylthio)acetate

  • Follow Protocol 1 using anhydrous methanol.

Step 2: Synthesis of this compound Hydrazide

Materials:

  • Methyl (4-fluorophenylthio)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve Methyl (4-fluorophenylthio)acetate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Reflux the reaction mixture. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 4: Synthesis of this compound Hydrazide-Hydrazones

Materials:

  • This compound hydrazide

  • Aldehyde or ketone (1.0 eq)

  • Ethanol or acetic acid

  • Catalytic amount of glacial acetic acid (if using ethanol as solvent)

Procedure:

  • Dissolve this compound hydrazide (1.0 eq) in ethanol or glacial acetic acid.

  • Add the desired aldehyde or ketone (1.0 eq).

  • If using ethanol, add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Visualization of Derivatization Workflow

Derivatization_Workflow A This compound B Ester Derivatives A->B Alcohol, H+ C Amide Derivatives A->C Amine, Coupling Agent D Hydrazide Intermediate A->D 1. Esterification 2. Hydrazine Hydrate E Hydrazide-Hydrazone Derivatives D->E Aldehyde or Ketone, H+

Caption: Derivatization workflow for this compound.

Biological Screening Cascade: A Targeted Approach

Based on the known biological activities of structurally related compounds, a targeted screening cascade is proposed to efficiently evaluate the therapeutic potential of the newly synthesized derivatives. The presence of the 4-fluorophenylthio moiety suggests potential for anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5]

I. Anticancer Screening

The 4-fluorophenyl group is a common feature in many anticancer agents.[2][4]

Primary Screen:

  • Cell Viability/Cytotoxicity Assay: Screen the library of derivatives against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], PC-3 [prostate]) using an MTT or similar assay to determine the IC₅₀ values.

Secondary Screens (for active compounds):

  • Apoptosis Assays: Investigate the mechanism of cell death using techniques such as Annexin V/PI staining and caspase activity assays.

  • Cell Cycle Analysis: Determine if the compounds induce cell cycle arrest using flow cytometry.

  • Kinase Inhibition Assays: Given the prevalence of kinase inhibitors in oncology, screen active compounds against a panel of relevant kinases.

II. Antimicrobial Screening

Thioether and amide/hydrazone functionalities are present in many antimicrobial agents.

Primary Screen:

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

Secondary Screens (for active compounds):

  • Time-Kill Assays: To determine if the compounds are bactericidal or bacteriostatic.

  • Biofilm Disruption Assays: Evaluate the ability of the compounds to disrupt microbial biofilms.

  • Mechanism of Action Studies: Investigate the potential cellular targets of the active compounds.

III. Anti-inflammatory Screening

Several acetic acid derivatives possess anti-inflammatory properties.[6]

Primary Screen:

  • Nitric Oxide (NO) Inhibition Assay: Screen the compounds for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7).

Secondary Screens (for active compounds):

  • Cytokine Production Assays: Measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • COX-1/COX-2 Inhibition Assays: Determine if the compounds selectively inhibit cyclooxygenase enzymes.

Data Presentation: A Comparative Overview

All quantitative data from the biological screens should be summarized in clearly structured tables for easy comparison and identification of structure-activity relationships (SAR).

Table 1: Example Data Summary for Anticancer Screening

Compound IDDerivative TypeR GroupMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
FPAA-E1 EsterMethyl15.222.5
FPAA-A1 AmideBenzyl8.712.1
FPAA-H1 HydrazonePhenyl5.47.8

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates. The synthetic protocols provided in this application note are robust and versatile, allowing for the creation of a diverse chemical library. The proposed biological screening cascade provides a logical and efficient strategy to identify compounds with potential anticancer, antimicrobial, or anti-inflammatory activity. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities.

References

  • Al-Ostoot, F. H., et al. (2021). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 26(23), 7249. [Link]
  • Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
  • Safavi, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 417-424. [Link]
  • Basa Reddy, G., et al. (2013). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. International Journal of ChemTech Research, 5(6), 2728-2735. [Link]
  • Gieralt, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]
  • Rathore, K. S., & Jadon, G. (2014). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME HYDRAZONE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 4(1), 131-139. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Cytotoxicity Profiling

(4-Fluorophenylthio)acetic acid is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including potential active pharmaceutical ingredients (APIs) and agrochemicals.[1] As with any compound intended for applications that may involve biological exposure, a thorough assessment of its cytotoxic potential is a critical component of the safety and risk assessment process.[2] While the specific mechanisms of action of this compound are not extensively documented in publicly available literature, its structural motifs, including the aryl acetic acid moiety, are found in compounds with known biological activities, ranging from anti-inflammatory to anticancer effects.[3][4] Therefore, a proactive and comprehensive evaluation of its effects on cell health is warranted.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will move beyond simple procedural lists to explain the rationale behind the selection of specific assays, the importance of appropriate controls for data integrity, and the interpretation of results in the broader context of toxicological assessment. The protocols described herein are designed to be self-validating systems, providing a robust framework for generating reliable and reproducible cytotoxicity data.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Different assays measure distinct cellular parameters, and a multi-parametric approach provides a more complete picture of the potential mechanisms of cell death.[5] Here, we detail three widely used and complementary cell-based assays: the MTT assay for assessing metabolic activity, the LDH assay for evaluating membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

Diagram: Conceptual Workflow for Cytotoxicity Testing

Cytotoxicity Testing Workflow cluster_0 Phase 1: Assay Selection & Optimization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation Cell_Line_Selection Cell Line Selection (e.g., HepG2, A549) Compound_Preparation This compound Stock Solution Preparation Cell_Line_Selection->Compound_Preparation Assay_Optimization Determine Optimal Cell Seeding Density Compound_Preparation->Assay_Optimization MTT_Assay MTT Assay (Metabolic Activity) Assay_Optimization->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Optimization->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Assay_Optimization->Caspase_Assay Data_Analysis Calculate IC50 Values & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis Mechanism_Hypothesis Hypothesize Mechanism of Cytotoxicity Data_Analysis->Mechanism_Hypothesis Further_Studies Plan Follow-up Mechanistic Studies Mechanism_Hypothesis->Further_Studies Apoptosis_Pathway Drug_Stimulus This compound (Potential Apoptotic Stimulus) Procaspase8 Procaspase-8 Drug_Stimulus->Procaspase8 Caspase8 Caspase-8 (Initiator Caspase) Procaspase8->Caspase8 Activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Caspase37 Caspase-3/7 (Executioner Caspases) Procaspase37->Caspase37 Activation Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Cleavage of Cellular Substrates

Caption: Simplified diagram of a caspase-mediated apoptosis pathway.

Cell Line Selection: Context is Key

The choice of cell line is a critical parameter in cytotoxicity testing and should be guided by the intended application of the compound. [6]

  • Liver Cell Lines (e.g., HepG2): The liver is a primary site of drug metabolism, and liver cell lines are essential for assessing potential hepatotoxicity. [7]The formation of reactive metabolites during metabolism is a common mechanism of drug-induced toxicity. [8]* Lung Cell Lines (e.g., A549): For compounds that may be inhaled or have systemic distribution, lung cell lines are relevant for assessing potential respiratory toxicity.

  • Normal, Non-Cancerous Cell Lines (e.g., Fibroblasts): Including a normal cell line in the testing panel provides an indication of the compound's selectivity. [6]A compound that is highly toxic to cancer cells but less so to normal cells may have therapeutic potential.

Troubleshooting and Data Integrity

Reliable cytotoxicity data depends on careful experimental execution and an awareness of potential artifacts.

Table 3: Common Issues and Troubleshooting

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Uneven cell seeding, "edge effect" in 96-well plates, pipetting errors. Ensure homogenous cell suspension, avoid using outer wells, calibrate pipettes. [9]
High Background in MTT Assay Contamination, phenol red interference. [10]Use aseptic technique, consider phenol red-free medium. [10]
Compound Interference with Assays Colored compounds, reducing/oxidizing properties of the compound. [9]Run compound-only controls (no cells) to check for direct effects on assay reagents.
Low Signal in LDH Assay Insufficient cell lysis, low LDH content in cells.Optimize cell seeding density, ensure complete lysis for the maximum LDH control.

Conclusion: Building a Comprehensive Cytotoxicity Profile

By employing a multi-parametric approach to cytotoxicity testing, researchers can gain a comprehensive understanding of the potential adverse effects of this compound on cellular health. The detailed protocols and guidance provided in these application notes offer a robust framework for generating high-quality, reproducible data. This information is invaluable for making informed decisions in the development of pharmaceuticals, agrochemicals, and other products containing this chemical intermediate.

References

  • Guppy, M. (2001). The anoxic fibroblast: a model for cancer research.
  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism and toxicology of artemisinin and its derivatives. Drug Metabolism and Disposition, 29(4 Pt 2), 521-524.
  • Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide.
  • ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
  • Scilit. (n.d.). Elucidating mechanisms of drug-induced toxicity.
  • Leist, M., & Jaattela, M. (2001). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 75(11-12), 643-645.
  • Zhou, Z. Z., Chen, W. H., et al. (2015). Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives. European Journal of Medicinal Chemistry, 90, 853-863.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • Hadjipavlou-Litina, D. (2014). Aryl-acetic and cinnamic acids as lipoxygenase inhibitors with antioxidant, anti-inflammatory, and anticancer activity. In Lipoxygenases (pp. 385-401). Humana Press.
  • Johner Institute. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • Costa, A., & Moreira, P. I. (2010). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Journal of Toxicology and Environmental Health, Part A, 73(17-18), 1156-1161.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Al-Qaisi, J. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Chemical Society of Pakistan, 42(2), 245-252.
  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • ResearchGate. (2025, December 25). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives.
  • ACS Publications. (n.d.). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2018, December 4). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • National Center for Biotechnology Information. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays.
  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?
  • Chemsrc. (2025, August 21). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11). The Essential Role of this compound in Modern Chemical Synthesis.
  • Halstead, F. D., et al. (2015).
  • Seiler, A. E., & Richter, C. (2003). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Toxicology in Vitro, 17(5-6), 659-665.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8(5), 238.

Sources

Comprehensive Analytical Strategies for the Characterization of (4-Fluorophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

(4-Fluorophenylthio)acetic acid and its derivatives are an emerging class of compounds with significant potential in pharmaceutical and materials science research. The introduction of a fluorine atom and a thioether linkage imparts unique physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the key analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical profiling of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Significance of Fluorinated Thioether Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with a thioacetic acid moiety, the resulting this compound derivatives present a unique scaffold for therapeutic intervention and the development of advanced materials. The inherent complexity of these molecules, however, demands a rigorous and integrated analytical workflow to unequivocally determine their structure, purity, and properties. This document outlines a suite of powerful analytical techniques, providing both the theoretical underpinnings and practical, step-by-step protocols to guide researchers in this endeavor.

Foundational Analysis: Elemental Composition

Before delving into more complex structural analyses, confirming the elemental composition of a newly synthesized derivative is a critical first step. Elemental analysis provides the empirical formula of a compound, which serves as a fundamental check of its identity and purity.[1][2][3][4][5]

Protocol 2.1: CHNS Elemental Analysis

This protocol outlines the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) content using a modern elemental analyzer based on combustion analysis.[4]

  • Instrumentation: A calibrated CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried this compound derivative into a tin capsule.

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Analysis:

    • The sample is combusted in an oxygen-rich environment at high temperatures (typically >900 °C).

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Interpretation:

    • The instrument software calculates the mass percentage of each element.

    • Compare the experimental percentages to the theoretical values calculated for the proposed molecular formula. A deviation of less than 0.4% is generally considered acceptable.[5]

Unraveling the Molecular Architecture: Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Given the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[6][7] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule.[8]

Protocol 3.1.1: ¹⁹F NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum.

    • Use a common fluorine-containing reference standard, such as trifluorotoluene, for chemical shift referencing.[6]

  • Data Interpretation:

    • Chemical Shift (δ): The position of the ¹⁹F signal provides information about the electronic environment of the fluorine atom. Aryl-fluorine signals typically appear in a specific region of the spectrum.

    • Coupling Constants (J): Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity of the molecule.[9] Long-range couplings are also common.[7]

¹H and ¹³C NMR provide complementary information to complete the structural puzzle.

Protocol 3.1.2: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

  • Data Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex derivatives to establish detailed connectivity.

  • Data Interpretation:

    • ¹H NMR:

      • Chemical Shift: Identify protons in different chemical environments (aromatic, methylene).

      • Integration: Determine the relative number of protons in each environment.

      • Multiplicity: Analyze splitting patterns to deduce neighboring protons.

    • ¹³C NMR:

      • Identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

Technique Information Gained Typical Chemical Shift Ranges
¹⁹F NMR Electronic environment of the fluorine atom, connectivity through coupling.Aryl-F: -100 to -130 ppm
¹H NMR Number and type of protons, connectivity.Aromatic H: 7.0-8.0 ppm; Methylene H (-S-CH₂-): ~3.7 ppm; Carboxylic acid H: >10 ppm (broad)
¹³C NMR Number and type of carbon atoms.Carbonyl C: >170 ppm; Aromatic C: 110-160 ppm; Methylene C (-S-CH₂-): ~35 ppm

Table 1: Summary of NMR data for this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Protocol 3.2: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands for the key functional groups.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1700-1725
C-F (Aryl)Stretching1100-1250
C-SStretching600-800
C-O (Carboxylic Acid)Stretching1210-1320

Table 2: Key FTIR absorption bands for this compound derivatives.[11][12][13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. It is often coupled with a separation technique like HPLC (LC-MS).

Protocol 3.3: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (0.1%) to facilitate ionization.[15]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector followed by the mass spectrometer.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).

    • Analysis: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Interpretation:

    • Confirm the molecular weight from the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

    • Analyze the fragmentation pattern to confirm the structure. Expect to see fragments corresponding to the loss of the carboxylic acid group and cleavage of the thioether bond.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds and for quantifying them in various matrices.[16]

Protocol 4.1: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution: A linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[17]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Definitive Structure: X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[18][19][20] This technique can confirm connectivity, stereochemistry, and reveal intermolecular interactions like hydrogen bonding.

Protocol 5.1: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters.[19]

  • Data Interpretation:

    • Visualize the 3D structure using appropriate software.

    • Analyze bond lengths and angles to confirm the expected geometry.

    • Examine the crystal packing and identify any significant intermolecular interactions.

Integrated Analytical Workflow

The characterization of a novel this compound derivative is a process of accumulating and integrating evidence from multiple analytical techniques. A logical workflow ensures that each step builds upon the last, leading to a comprehensive and validated understanding of the compound.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (Confirm Empirical Formula) Purification->EA HPLC HPLC (Assess Purity) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Determine Connectivity) HPLC->NMR MS LC-MS (Confirm Molecular Weight) NMR->MS FTIR FTIR (Identify Functional Groups) MS->FTIR Xray X-ray Crystallography (3D Structure, if crystalline) FTIR->Xray Final Fully Characterized Compound Xray->Final

Caption: Integrated workflow for the characterization of this compound derivatives.

Conclusion

The comprehensive characterization of this compound derivatives is achieved through the synergistic application of multiple analytical techniques. From foundational elemental analysis to the detailed insights of NMR and the definitive confirmation by X-ray crystallography, each method provides a crucial piece of the structural puzzle. The protocols and guidelines presented in this application note offer a robust framework for researchers to confidently and accurately analyze these promising compounds, thereby accelerating their development in medicinal chemistry and materials science.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • Elementar.
  • Exeter Analytical. (n.d.).
  • Wikipedia. (2023). Elemental analysis. [Link]
  • Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. [Link]
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Environmental Science & Technology. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
  • PubMed. (2010). X-ray diffraction, solution structure, and computational studies on derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid: compounds with activity as calpain inhibitors. [Link]
  • ResearchGate. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer.... [Link]
  • Gerig, J. T. (n.d.). Fluorine NMR. [Link]
  • The Journal of Organic Chemistry. (2010). X-ray Diffraction, Solution Structure, and Computational Studies on Derivatives of (3-sec-Butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic Acid: Compounds with Activity as Calpain Inhibitors. [Link]
  • SciSpace. (1956). The crystal structure of acetic acid. [Link]
  • ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of the four acetic acid (AcA) residues.... [Link]
  • Wikipedia. (2023). Thioacetic acid. [Link]
  • mol-CSPy documentation. (n.d.). Crystal structure prediction of Acetic acid. [Link]
  • ResearchGate. (n.d.). FTIR spectra of the reaction products in three solvents (EtOAc, THF and.... [Link]
  • SIELC Technologies. Separation of (4-Aminophenylthio)acetic acid on Newcrom R1 HPLC column. [Link]
  • SIELC Technologies.
  • PMC. (2018).
  • PubMed. (1998). Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. [Link]
  • Diva-portal.org. (2007). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
  • MDPI. (2022).
  • MDPI. (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Acetic acid. [Link]
  • NIH. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
  • PubMed. (2015).
  • ResearchGate. (2015).
  • IOSR Journal. (2021). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • MDPI. (2025). Non-Targeted Analysis (NTA) of Plasma and Liver from Sprague Dawley Rats Exposed to Perfluorohexanesulfonamide (PFHxSA), a Precursor to Perfluorohexane Sulfonic Acid (PFHxS). [Link]

Sources

The Versatility of (4-Fluorophenylthio)acetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

(4-Fluorophenylthio)acetic acid, a seemingly unassuming reagent, has carved a significant niche in the landscape of organic synthesis. Its unique molecular architecture, featuring a fluorine-substituted aromatic ring, a thioether linkage, and a carboxylic acid moiety, bestows upon it a versatile reactivity profile. This guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to offer detailed experimental protocols and the underlying mechanistic rationale. For researchers, scientists, and drug development professionals, understanding the full potential of this reagent can unlock novel synthetic pathways to complex molecules of pharmaceutical and agrochemical interest.[1] The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance pharmacological properties such as metabolic stability and binding affinity.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 332-51-4[2][3][4]
Molecular Formula C₈H₇FO₂S[2][4]
Molecular Weight 186.2 g/mol [2]
Appearance White to pale yellow powder/crystal[5]
Melting Point 73.0-79.0 °C[5]
Purity Typically ≥97%[3][4]

This compound is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[6] It is incompatible with strong oxidizing agents, bases, and reducing agents.[6]

Application I: Synthesis of Heterocyclic Scaffolds via Cyclocondensation

One of the most powerful applications of this compound is its use as a precursor for the synthesis of various heterocyclic compounds. The carboxylic acid moiety can be readily converted into other functional groups, such as acid hydrazides, which are then poised for cyclization reactions.

A. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazole moieties are prevalent in a wide range of biologically active compounds. This compound serves as an excellent starting material for the synthesis of substituted triazoles. The general strategy involves the conversion of the carboxylic acid to a hydrazide, followed by cyclization.

Workflow for the Synthesis of 1,2,4-Triazole Derivatives:

A This compound B Esterification (e.g., SOCl₂, EtOH) A->B C Ethyl (4-fluorophenylthio)acetate B->C D Hydrazinolysis (e.g., NH₂NH₂·H₂O, EtOH, reflux) C->D E (4-Fluorophenylthio)acetohydrazide D->E F Cyclization with CS₂/KOH E->F G 5-((4-Fluorophenylthio)methyl)-4H-1,2,4-triazole-3-thiol F->G H Alkylation/Further Functionalization G->H I Diverse Triazole Derivatives H->I

Caption: Synthetic pathway to 1,2,4-triazole derivatives.

Protocol 1: Synthesis of (4-Fluorophenylthio)acetohydrazide

This protocol details the conversion of the starting carboxylic acid to its corresponding hydrazide, a key intermediate for triazole synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Dry benzene (or alternative anhydrous solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1 equivalent) in dry benzene.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.

    • After the addition is complete, reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and carefully add absolute ethanol (5 equivalents). Reflux for an additional 2 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl (4-fluorophenylthio)acetate.

  • Hydrazinolysis:

    • Dissolve the crude ethyl (4-fluorophenylthio)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, (4-Fluorophenylthio)acetohydrazide, will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 5-((4-Fluorophenylthio)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines the cyclization of the acetohydrazide intermediate to form a functionalized triazole.

Materials:

  • (4-Fluorophenylthio)acetohydrazide (from Protocol 1)

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of (4-Fluorophenylthio)acetohydrazide (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • After cooling, the intermediate thiosemicarbazide is filtered, washed with ethanol, and dried.

  • The thiosemicarbazide is then dissolved in a 2M aqueous sodium hydroxide solution and refluxed for 3-5 hours.

  • The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-((4-Fluorophenylthio)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

B. Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental components of nucleic acids and are found in numerous pharmaceuticals.[7][8][9] this compound can be utilized as a C-C-C fragment in condensation reactions with amidines or ureas to construct the pyrimidine ring.

Protocol 3: Synthesis of a 2-Amino-4-hydroxy-6-((4-fluorophenylthio)methyl)pyrimidine

This protocol provides a general method for the synthesis of a substituted pyrimidine.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) in ethanol

Procedure:

  • Synthesis of the β-keto ester: this compound is first converted to its acid chloride using a standard reagent like oxalyl chloride or thionyl chloride. This is then reacted with the enolate of ethyl acetoacetate to generate the corresponding β-keto ester.

  • Cyclocondensation:

    • In a round-bottom flask, a solution of sodium ethoxide in ethanol is prepared.

    • Guanidine hydrochloride (1 equivalent) is added, followed by the β-keto ester (1 equivalent) synthesized in the previous step.

    • The reaction mixture is refluxed for 8-12 hours.

    • After cooling, the mixture is poured into ice water and acidified with acetic acid.

    • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or a DMF/water mixture to afford the desired pyrimidine derivative.

Application II: Decarboxylative Cross-Coupling for C-S Bond Formation

Recent advances in photoredox catalysis have opened up new avenues for the use of carboxylic acids in cross-coupling reactions.[1][3][10] The decarboxylation of this compound can generate a carbon-centered radical, which can then participate in various bond-forming reactions. This approach is particularly attractive due to the use of a readily available and stable carboxylic acid as a radical precursor, releasing CO₂ as a benign byproduct.[6][11]

Mechanism of Photocatalytic Decarboxylative C-S Bond Formation:

PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Carboxylate (4-Fluorophenylthio)acetate PC_excited->Carboxylate Single Electron Transfer (SET) Reagent This compound Reagent->Carboxylate Base Radical (4-Fluorophenylthio)methyl radical Carboxylate->Radical -CO₂ Thiol R-SH Radical->Thiol Hydrogen Atom Transfer (HAT) Thiyl_Radical R-S• Radical->Thiyl_Radical Radical Combination Thiol->Thiyl_Radical Product Thioether Product Thiyl_Radical->Product Light Visible Light Light->PC

Caption: Proposed mechanism for photocatalytic decarboxylative C-S bond formation.

Protocol 4: Photocatalytic Decarboxylative Thioetherification

This protocol describes a general procedure for the coupling of this compound with a thiol under photocatalytic conditions.

Materials:

  • This compound

  • Aryl or alkyl thiol

  • Photocatalyst (e.g., Eosin Y, Rose Bengal, or an Iridium or Ruthenium complex)

  • A mild base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1 equivalent), the thiol (1.2 equivalents), the photocatalyst (1-5 mol%), and the base (2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a photoreactor, ensuring it is positioned at an appropriate distance from the light source.

  • Irradiate the reaction mixture with visible light while stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired thioether.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis. Its utility extends from being a foundational building block for complex heterocyclic systems to a precursor in modern photocatalytic transformations. The protocols outlined in this guide provide a starting point for researchers to explore the synthetic potential of this compound. The continued development of novel catalytic systems, particularly in the realm of decarboxylative couplings, will undoubtedly expand the applications of this compound and related structures in the years to come, further solidifying its importance in the synthesis of molecules with significant biological and material properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis.
  • Ghosh, P., et al. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications.
  • ChemUniverse. (n.d.). This compound.
  • Chemsrc. (2025). This compound.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Nsouli, R., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv.
  • Nsouli, R., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. PubMed Central.
  • El-Sayed, M. A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • Ghorbani-Vaghei, R., & Veisi, H. (2025). Recent Advances in the Synthesis of Thioether. ResearchGate.
  • Thomas, J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.
  • Kumar, A., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Poli, G., et al. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. PubMed.
  • Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
  • Hussein, F. H., et al. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

Sources

Application Notes & Protocols: Characterizing Protein Interactions of (4-Fluorophenylthio)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protein Binding in Drug Efficacy

(4-Fluorophenylthio)acetic acid and its analogs represent a class of small molecules with significant therapeutic potential. A thorough understanding of their interactions with proteins is paramount in drug discovery and development. Protein binding profoundly influences a drug's pharmacokinetics (PK) and pharmacodynamics (PD), dictating its distribution, metabolism, excretion, and ultimately, its therapeutic effect and potential for adverse reactions.[1][2] Only the unbound fraction of a drug is typically pharmacologically active, capable of reaching its target site to elicit a biological response.[1][3] Therefore, accurately quantifying the extent of protein binding is a critical step in a compound's preclinical evaluation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust methods to study the protein binding of this compound analogs. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for several key techniques. The focus will be on not just the "how" but the "why," empowering you to make informed decisions in your experimental design and data interpretation.

Method Selection: A Strategic Overview

The choice of method for studying protein binding depends on several factors, including the specific research question, the properties of the analog, the required throughput, and available resources.[4] Below is a comparative summary of the techniques detailed in this guide.

Method Principle Key Outputs Advantages Limitations
Equilibrium Dialysis (ED) Diffusion of unbound drug across a semipermeable membrane until equilibrium is reached.Fraction unbound (fu), Binding affinity (Kd)"Gold standard" for accuracy, low non-specific binding.[2][5]Time-consuming (6-24h to reach equilibrium).[6]
Ultrafiltration (UF) Separation of unbound drug by centrifugation through a size-exclusion membrane.Fraction unbound (fu)Rapid, high-throughput potential.[2][4]Potential for high non-specific binding to the membrane.[7][8]
Surface Plasmon Resonance (SPR) Real-time optical detection of mass changes on a sensor chip as the analyte binds to an immobilized ligand.Binding affinity (KD), Kinetic rate constants (ka, kd).[9][10]Label-free, real-time kinetic data, high sensitivity.[10][11]Requires protein immobilization, which may affect its native conformation.
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon binding of a ligand to a protein.Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12][13][14]Label-free, provides a complete thermodynamic profile of the interaction.[12][15]Requires relatively large amounts of pure protein and compound.
Affinity Chromatography Separation based on specific binding of the analog to an immobilized protein.Qualitative and semi-quantitative assessment of binding.High selectivity, useful for identifying binding partners from complex mixtures.[16][17]Primarily qualitative; elution conditions can denature the protein.

Equilibrium Dialysis: The Gold Standard for Fraction Unbound

Equilibrium dialysis (ED) is widely regarded as the most accurate method for determining the fraction of unbound drug in plasma.[2] The principle is straightforward: a semipermeable membrane separates a chamber containing the protein solution (e.g., plasma) and the test compound from a chamber containing only buffer. The unbound drug, but not the protein or protein-bound drug, can freely diffuse across the membrane until its concentration is equal in both chambers.[2]

Diagram of the Equilibrium Dialysis Workflow

EquilibriumDialysis cluster_setup Experimental Setup cluster_process Process cluster_analysis Analysis device Protein + Analog Semipermeable Membrane Buffer incubation Incubate to Equilibrium (e.g., 4-24h at 37°C) device:f0->incubation device:f2->incubation sample_protein Sample Protein Chamber incubation->sample_protein sample_buffer Sample Buffer Chamber incubation->sample_buffer lc_ms LC-MS/MS Analysis sample_protein->lc_ms sample_buffer->lc_ms calculate Calculate fu lc_ms->calculate

Caption: Workflow for determining fraction unbound using Equilibrium Dialysis.

Protocol: Rapid Equilibrium Dialysis (RED) for High-Throughput Screening

The advent of devices like the Thermo Scientific™ RED Device has significantly improved the throughput of this classic technique.[3][6]

Materials:

  • This compound analog stock solution (e.g., 10 mM in DMSO)

  • Control plasma (e.g., human, rat)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thermo Scientific™ Rapid Equilibrium Dialysis (RED) Device Plate and inserts (8K or 12K MWCO)

  • Incubator with rotator

  • 96-well collection plates

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a working solution of the analog by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (<1%) to avoid effects on protein binding.

  • Device Setup: Place the RED device inserts into the base plate.

  • Sample Loading: Add the plasma containing the analog to the sample chamber (red-ringed) of the insert. Add an equal volume of PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate for 4-6 hours at 37°C with gentle shaking to facilitate equilibrium.[7]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well plate for analysis.

  • Analysis: Determine the concentration of the analog in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Self-Validation and Causality:

  • Why use a RED device? The high membrane surface area-to-volume ratio reduces the time needed to reach equilibrium compared to traditional dialysis setups.[6]

  • Why incubate at 37°C? This mimics physiological temperature, providing more biologically relevant data.

  • Why use LC-MS/MS? This analytical technique provides high sensitivity and specificity for quantifying the analog in complex biological matrices like plasma.

  • Trustworthiness Check: Run a control compound with known protein binding characteristics in parallel to validate the assay performance. Also, assess compound recovery to ensure no significant loss due to non-specific binding to the device.

Ultrafiltration: A Rapid Screening Method

Ultrafiltration is a faster alternative to equilibrium dialysis, making it suitable for higher throughput screening.[4] This method uses centrifugal force to push the unbound drug through a semipermeable membrane, while the protein and protein-bound drug are retained.[2][4]

Protocol: Centrifugal Ultrafiltration

Materials:

  • This compound analog stock solution

  • Control plasma

  • Centrifugal ultrafiltration devices (e.g., Millipore Amicon® Ultra)

  • Centrifuge with temperature control

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Spike the analog into plasma to the desired final concentration.

  • Pre-equilibration: Incubate the plasma-drug mixture at 37°C for a defined period (e.g., 1 hour) to allow binding to reach a steady state.

  • Device Loading: Add the incubated sample to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge at a specified speed and temperature (e.g., 2000 x g for 15-30 minutes at 37°C). The centrifugation time should be optimized to collect a sufficient volume of ultrafiltrate without concentrating the protein in the upper chamber, which could alter the binding equilibrium.

  • Sample Collection: Collect the ultrafiltrate from the lower chamber and an aliquot of the plasma from the upper chamber.

  • Analysis: Quantify the analog concentration in the ultrafiltrate and the total plasma sample using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is the ratio of the concentration in the ultrafiltrate to the total concentration in the plasma.

Self-Validation and Causality:

  • Why pre-incubate? This step ensures that the binding equilibrium is established before separation.

  • Why control centrifugation time and speed? Excessive centrifugation can lead to an overestimation of the bound fraction due to protein concentration at the membrane surface.[18]

  • Trustworthiness Check: A critical consideration for ultrafiltration is the potential for non-specific binding (NSB) of the compound to the filter membrane, which can lead to an overestimation of protein binding.[7][8] To mitigate this, some protocols recommend a pre-treatment of the membrane.[8] It is essential to determine the extent of NSB by running a control sample with the analog in buffer instead of plasma.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[9][11] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip.[9][11] For studying the binding of this compound analogs (the analyte) to a target protein (the ligand), this method provides invaluable kinetic information.

Diagram of the SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis protein_prep Purify Target Protein immobilize Immobilize Protein on Chip protein_prep->immobilize chip_prep Select & Prepare Sensor Chip chip_prep->immobilize inject Inject Analog (Analyte) at various concentrations immobilize->inject detect Detect Binding (Response Units) inject->detect regenerate Regenerate Chip Surface detect->regenerate sensorgram Generate Sensorgram detect->sensorgram regenerate->inject Next Cycle fit_model Fit to Kinetic Model sensorgram->fit_model results Determine ka, kd, KD fit_model->results

Sources

Topic: In Vivo Experimental Design for (4-Fluorophenylthio)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

Introduction

The (4-Fluorophenylthio)acetic acid scaffold represents a promising, yet underexplored, chemical space in drug discovery. Derivatives of structurally related compounds, such as fluorophenyl thioureas and phenoxyacetic acids, have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][2][3] The introduction of a thioether linkage and a fluorine atom—a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity—suggests that this class of molecules warrants systematic investigation as potential therapeutic agents.[4]

This guide provides a comprehensive framework for the in vivo evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the critical preclinical stages, from initial safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models. The experimental design philosophy herein emphasizes a tiered, decision-driven approach, ensuring that resources are allocated efficiently while building a comprehensive data package for candidate molecules. We move beyond simple protocols to explain the scientific rationale behind model selection and experimental design, empowering researchers to make informed decisions and generate reproducible, translatable data.

Section 1: Foundational In Vivo Profiling: Safety and Exposure

Before assessing efficacy, it is imperative to establish a foundational understanding of a compound's safety profile and how it behaves within a biological system. These initial studies are critical for selecting appropriate doses for subsequent efficacy models and identifying any potential liabilities early in the development process.

Acute Toxicity Assessment

The primary goal is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. The Up-and-Down Procedure (UDP) is a refined method that minimizes animal usage while providing a statistically robust estimate of the LD50.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old) are typically used. Justification: Rodent models are standard for initial toxicity screens, and females are often slightly more sensitive.

  • Housing: Animals should be housed individually with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the experiment.

  • Compound Formulation: Prepare the test derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water, or corn oil). The formulation should be uniform and stable.

  • Procedure:

    • Fast the first animal overnight (water ad libitum).

    • Administer a single oral dose of the compound at a starting level (e.g., 175 mg/kg, a default starting dose).

    • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Decision Logic:

      • If the animal survives, the next animal is given a higher dose (using a dose progression factor of 3.2).

      • If the animal dies, the next animal is given a lower dose.

    • Continue this process sequentially for a small number of animals until stopping criteria are met (e.g., three consecutive reversals of outcome).

  • Observation Period: Observe all animals for a total of 14 days for signs of delayed toxicity, including changes in skin, fur, eyes, motor activity, and body weight.

  • Endpoint: The primary endpoint is mortality. The final result is an estimated LD50 with confidence intervals. Gross necropsy should be performed on all animals at the end of the study.

Snapshot Pharmacokinetics (PK)

A "snapshot" or mini-PK study provides preliminary data on absorption, distribution, metabolism, and excretion (ADME) without the resource intensity of a full study.[5] This helps confirm systemic exposure and informs the dosing regimen for efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Screen in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer the compound at a single, well-tolerated dose (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to separate groups (n=3 per group). The IV dose allows for the determination of clearance and volume of distribution.

  • Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from each animal at different time points. For example, for a group of 3 mice, mouse 1 is sampled at 0.25 and 2 hr, mouse 2 at 0.5 and 4 hr, and mouse 3 at 1 and 8 hr. A terminal sample is taken at 24 hr.

    • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Timepoints (IV): 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and immediately centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.[6]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters from Snapshot Study

ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.Indicates rate and extent of absorption.
Time to CmaxTmaxThe time at which Cmax is reached.Provides information on the speed of absorption.
Area Under the CurveAUCThe total drug exposure over time.Key measure of bioavailability.
Half-lifet1/2The time required for the drug concentration to decrease by half.Determines dosing interval.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.Crucial for selecting appropriate oral doses.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.

Section 2: Efficacy Evaluation in Pain and Inflammation Models

Based on the structural alerts from related molecules, the primary therapeutic hypothesis for this compound derivatives is anti-inflammatory and analgesic activity. A tiered approach is recommended.

Tier 1: Acute Models for Broad Screening

These models are rapid, reproducible, and ideal for initial screening to determine if a compound has relevant biological activity.[7][8]

Workflow for In Vivo Efficacy Screening

G cluster_0 Phase 1: Foundational Profiling cluster_2 Phase 3: Tier 2 Mechanistic & Chronic Models Tox Acute Toxicity (MTD) PK Snapshot PK (Exposure) Tox->PK Carrageenan Carrageenan Paw Edema (Anti-inflammatory) PK->Carrageenan Writhing Acetic Acid Writhing (Visceral Analgesia) PK->Writhing HotPlate Hot Plate Test (Central Analgesia) PK->HotPlate Decision1 Compound Active? Carrageenan->Decision1 Formalin Formalin Test (Neurogenic vs Inflammatory) LPS LPS Systemic Inflammation (Cytokine Release) MoA Mechanism of Action Studies (e.g., ex vivo PGE2) Decision1->Formalin Yes Decision1->LPS Decision1->MoA

Caption: Tiered workflow for in vivo evaluation of novel compounds.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is the gold-standard model for evaluating acute anti-inflammatory activity.[9][10]

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Procedure:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Administer the test compound orally at three dose levels (e.g., 3, 10, 30 mg/kg), a vehicle control (e.g., 0.5% MC), and a positive control (e.g., Indomethacin, 10 mg/kg).

    • One hour after compound administration, inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Protocol 4: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral and visceral analgesic activity by inducing a pain response through irritation of the peritoneal lining.[9]

  • Animal Model: Male Swiss Albino mice (20-25g).

  • Procedure:

    • Administer the test compound, vehicle, or positive control (e.g., Aspirin, 100 mg/kg) orally.

    • After 60 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.).

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage protection from writhing for each treated group compared to the vehicle control.

Protocol 5: Hot Plate Test in Mice

This model evaluates centrally mediated (spinal and supraspinal) analgesic activity.[11]

  • Animal Model: Male Swiss Albino mice (20-25g).

  • Procedure:

    • Gently place each mouse on a hot plate maintained at a constant temperature (55 ± 0.5 °C).

    • Record the reaction time (latency) in seconds for the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency.

    • Impose a cut-off time (e.g., 30 seconds) to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control (e.g., Morphine, 5 mg/kg, i.p.).

    • Measure the reaction latency at 30, 60, 90, and 120 minutes post-treatment.

  • Data Analysis: Analyze the increase in pain threshold over time for each group.

Section 3: Probing the Mechanism of Action (MoA)

If a compound shows significant activity in Tier 1 models, the next logical step is to investigate its potential mechanism. Based on the literature for related structures, key pathways to investigate include cyclooxygenase (COX) inhibition and modulation of peroxisome proliferator-activated receptors (PPARs).[3][12][13]

Potential Signaling Pathway in Inflammation

G cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path Gene Gene Transcription NFkB_path->Gene MAPK_path->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines COX2 COX-2 Enzyme Gene->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 Test_Compound This compound derivative Test_Compound->NFkB_path Inhibition? Test_Compound->COX2 Inhibition?

Caption: Potential inhibition points in the inflammatory cascade.

Protocol 6: Ex Vivo Measurement of Prostaglandin E2 (PGE2)

This protocol directly assesses the inhibition of COX enzymes in a physiologically relevant context.

  • Model: Use the same animals from the Carrageenan Paw Edema study (Protocol 3).

  • Procedure:

    • At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals.

    • Dissect the inflamed paw tissue.

    • Homogenize the tissue in a buffer and centrifuge to collect the supernatant.

    • Alternatively, collect trunk blood at termination to isolate plasma.

  • Analysis: Measure the concentration of PGE2 in the tissue homogenate or plasma using a commercially available ELISA kit.

  • Interpretation: A dose-dependent reduction in PGE2 levels in treated animals compared to the vehicle control strongly suggests inhibition of the COX pathway.[3]

Further Mechanistic Studies

  • PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, are nuclear receptors that play key roles in regulating inflammation.[13][14] If a compound does not significantly inhibit PGE2 but has strong anti-inflammatory effects, investigating its ability to activate PPARs is a logical next step. This is typically done using in vitro reporter gene assays.[12]

  • Cytokine Profiling: In a systemic inflammation model, such as LPS-induced inflammation, plasma can be collected to measure levels of key pro-inflammatory cytokines like TNF-α and IL-6 using a multiplex assay.[15][16] This provides a broader view of the compound's immunomodulatory effects.

Section 4: Comprehensive Pharmacokinetic and Toxicological Assessment

For a lead candidate, a more detailed understanding of its ADME and safety profile is required.

Full Pharmacokinetic Study

This expands on the "snapshot" study to provide a complete profile for PK/PD modeling.

Protocol 7: Multi-Dose PK Study and Tissue Distribution in Rats

  • Animal Model: Cannulated Sprague-Dawley rats (to allow for serial blood sampling from a single animal).

  • Study Design:

    • Single Dose: Administer the compound via IV and PO routes. Collect serial blood samples over 24-48 hours.

    • Multi-Dose: Administer the compound orally once daily for 7 days to assess drug accumulation. Collect blood samples after the first and last doses.

    • Tissue Distribution: After the final blood draw in a separate cohort of animals, perfuse and collect major organs (liver, kidney, brain, spleen, lung, heart, muscle) to determine the extent of drug distribution into tissues.[6]

  • Analysis:

    • Perform full non-compartmental or compartmental analysis of the plasma concentration-time data.

    • Determine tissue-to-plasma concentration ratios (Kp).

    • These data can be used to build a physiologically based pharmacokinetic (PBPK) model to predict human pharmacokinetics.[6][17]

Preliminary Toxicology

A 7-day or 14-day repeat-dose toxicity study in rodents is a standard next step to identify potential target organ toxicities.

Protocol 8: 7-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (n=5/sex/group).

  • Dosing: Administer the test compound daily for 7 days at three dose levels (e.g., low, mid, high) and a vehicle control. Doses should be based on the acute toxicity and efficacy studies.

  • Observations: Monitor clinical signs, body weight, and food consumption daily.

  • Endpoints: At termination, collect blood for hematology and clinical chemistry analysis. Conduct a full gross necropsy and collect major organs for histopathological examination.

  • Interpretation: This study helps identify any potential safety concerns that would preclude further development and establishes a No-Observed-Adverse-Effect Level (NOAEL).

Section 5: Data Synthesis and Decision Making

The successful progression of a drug candidate depends on a holistic interpretation of all generated data. The goal is to build a compelling case for a compound's therapeutic potential by integrating its efficacy, safety, and pharmacokinetic profiles.

Table 2: Go/No-Go Criteria for Candidate Progression

ParameterFavorable Outcome (Example)Unfavorable Outcome (Example)Rationale
Efficacy Dose-dependent inhibition of paw edema >50% at 10 mg/kg.<30% inhibition at highest tolerated dose.Demonstrates sufficient potency for therapeutic effect.
Analgesia Significant increase in hot plate latency; >60% protection in writhing test.No significant effect in multiple models.Confirms analgesic properties and potential mechanism.
Bioavailability (F%) >30%<5%Ensures adequate oral absorption for convenient dosing.
Half-life (t1/2) 4-12 hours in rats.<1 hour or >24 hours.Supports once or twice daily dosing regimen.
Acute Toxicity MTD > 500 mg/kg.MTD < 50 mg/kg.Indicates a sufficient therapeutic window.
7-Day Toxicity NOAEL at a dose >10x the efficacious dose.Target organ toxicity at efficacious doses.Safety margin is critical for clinical translation.

By systematically applying the protocols and frameworks outlined in this guide, researchers can efficiently characterize the in vivo properties of novel this compound derivatives, identify promising lead candidates, and build a robust data package to support their advancement into further preclinical and clinical development.

References

  • Patapoutian, A., Tate, S., & Woolf, C. J. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Vertex AI Search.
  • ResearchGate. (n.d.). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare.
  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. Eurofins Advinus.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Patsnap Synapse.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.
  • NIH. (2023). In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. PMC.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
  • Bentham Science Publishers. (2002). Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. Bentham Science Publishers.
  • MDPI. (n.d.). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI.
  • MDPI. (n.d.). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. MDPI.
  • NIH. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. PMC.
  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions. MDPI.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.
  • NIH. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.

Sources

Application Notes & Protocols: Leveraging (4-Fluorophenylthio)acetic Acid in Structure-Activity Relationship (SAR) Studies for Nuclear Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Structure-Activity Relationship (SAR) studies are a fundamental pillar of modern drug discovery, systematically correlating a molecule's chemical structure with its biological activity to guide the optimization of lead compounds[1]. This document provides an in-depth technical guide on the strategic use of (4-Fluorophenylthio)acetic acid (CAS: 332-51-4) as a foundational scaffold in SAR investigations. We will explore the rationale behind its selection, focusing on its utility as a precursor for synthesizing potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a critical class of nuclear receptors involved in metabolic regulation[2][3]. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental and computational protocols, data interpretation frameworks, and the causal reasoning behind key methodological choices.

Introduction to the this compound Scaffold

This compound is a versatile chemical intermediate that has gained prominence in medicinal chemistry. Its structure combines three key motifs that make it an attractive starting point for SAR exploration: an acidic headgroup, a flexible thioether linker, and a fluorinated aromatic tail.

  • The Carboxylic Acid Headgroup: Essential for forming critical interactions, such as salt bridges or hydrogen bonds, with basic residues (e.g., Arginine, Lysine) in the ligand-binding pockets of many biological targets.

  • The Thioether Linker: Provides conformational flexibility, allowing the molecule to adopt optimal geometry within a binding site. The sulfur atom can also participate in specific non-covalent interactions.

  • The 4-Fluorophenyl Tail: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can alter the electronic profile of the aromatic ring, influencing pKa and binding interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, often enhancing metabolic stability by blocking sites of oxidative metabolism[4].

These features make the scaffold particularly suitable for developing ligands for nuclear receptors, such as PPARs, where an acidic headgroup and a hydrophobic tail are common pharmacophoric elements[5].

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 332-51-4[6]
Molecular Formula C₈H₇FO₂S[6][7]
Molecular Weight 186.20 g/mol [6][8]
Appearance White to pale yellow powder/solid[7][8]
Melting Point 76-79 °C[6][8]
Boiling Point 315.4 °C at 760 mmHg[6]
Density 1.36 g/cm³[6]
LogP 2.00240[6]
Core Application: SAR in the Development of PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid and glucose homeostasis, making them prime targets for treating metabolic diseases like type 2 diabetes and dyslipidemia[2][3]. SAR studies on thiophenoxyacetic acid derivatives have identified potent and selective PPAR agonists[9]. The this compound core serves as an excellent starting point for such a campaign.

The fundamental SAR strategy involves a systematic chemical modification of the parent scaffold to probe the chemical space around the target's binding pocket. Modifications can include:

  • Tail Group Elaboration: Replacing or further substituting the phenyl ring to enhance hydrophobic interactions.

  • Linker Modification: Altering the length or nature of the thioether linker to optimize geometry.

  • Head Group Bioisosteres: Replacing the carboxylic acid with other acidic groups to modulate potency and pharmacokinetic properties.

The following diagram illustrates a typical SAR cycle, which integrates design, synthesis, and testing to refine a lead compound.

SAR_Cycle cluster_0 Design & Modeling cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Analysis Design 1. Design Analogs (e.g., using Molecular Docking) Synthesis 2. Chemical Synthesis (Starting from this compound) Design->Synthesis Synthesize Candidates Testing 3. In Vitro Assays (e.g., PPAR Activation Assay) Synthesis->Testing Test Compounds Analysis 4. Analyze Data (SAR) Determine Potency (EC50) Testing->Analysis Generate Data Analysis->Design Refine Design

Caption: A typical iterative cycle in a Structure-Activity Relationship (SAR) study.

Experimental Protocols for SAR Elucidation

The trustworthiness of an SAR campaign hinges on robust and reproducible biological data. The following protocols provide validated, step-by-step methods for assessing the activity of compounds derived from the this compound scaffold.

Protocol 3.1: Cell-Based PPARγ Activation Assay (Luciferase Reporter)

This protocol is designed to quantify a compound's ability to activate the PPARγ nuclear receptor in a cellular context, a key assay for identifying potential anti-diabetic agents[10].

Causality and Principle: This assay utilizes cells co-transfected with two plasmids. The first expresses a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD). The second contains a luciferase reporter gene under the control of a GAL4 upstream activator sequence (UAS). When an agonist binds to the PPARγ-LBD, the fusion protein binds to the UAS, driving the expression of luciferase. The resulting luminescence is proportional to the level of receptor activation. This cell-based format provides a physiologically relevant environment for assessing compound activity[11][12].

Materials:

  • HEK293T or other suitable mammalian cells.

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Transfection reagent (e.g., Lipofectamine).

  • Plasmids: pCMV-GAL4-PPARγ-LBD and pUAS-Luciferase.

  • Test compounds (synthesized analogs) dissolved in DMSO.

  • Positive control: Rosiglitazone.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect the cells in each well with the GAL4-PPARγ-LBD and UAS-Luciferase plasmids according to the transfection reagent manufacturer's protocol. Incubate for 4-6 hours.

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Rosiglitazone) in serum-free DMEM. The final DMSO concentration in the well should not exceed 0.5% to avoid cytotoxicity.

  • Cell Treatment: After the transfection incubation, replace the medium with 100 µL of the prepared compound dilutions. Include "vehicle only" (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 5-10 minutes on a plate shaker to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with no cells) from all readings.

    • Normalize the data by setting the average vehicle control signal to 0% activation and the maximal positive control signal to 100% activation.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Self-Validation: The protocol's integrity is validated by including a potent, well-characterized positive control (Rosiglitazone) and ensuring the Z'-factor, a measure of assay quality, is greater than 0.5[13].

Protocol 3.2: General Spectrophotometric Enzyme Inhibition Assay

SAR campaigns often require assessing selectivity by screening compounds against other targets ("off-targets"). This protocol provides a general framework for a competitive enzyme inhibition assay that can be adapted for various enzymes whose activity can be monitored by a change in absorbance.

Principle: The rate of an enzymatic reaction is monitored by measuring the change in absorbance over time as a substrate is converted to a colored product. The presence of an inhibitor will decrease this reaction rate. By measuring the rate at various inhibitor concentrations, the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined[14][15].

Materials:

  • Purified enzyme of interest.

  • Chromogenic substrate for the enzyme.

  • Assay Buffer (optimized for pH and ionic strength for the specific enzyme).

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor.

  • 96-well, clear, flat-bottom microplate.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer or DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 140 µL of Assay Buffer.

    • 20 µL of Enzyme solution.

    • 20 µL of test compound dilution (or DMSO for 100% activity control, or buffer for background control).

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts[14].

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the reaction. Mix immediately.

  • Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., one reading every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for background by subtracting the rate of the "no enzyme" control.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Computational Protocols for SAR Prediction

Computational methods can rationalize experimental results and predict the activity of new designs, accelerating the SAR cycle[16]. Molecular docking is a primary tool for this purpose[17][18].

Protocol 4.1: Molecular Docking Workflow for Virtual Screening

Principle: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein[19]. It involves sampling many possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable interactions[17][20].

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from Protein Data Bank) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor DefineSite 4. Define Binding Site (Based on co-crystallized ligand or literature data) PrepReceptor->DefineSite PrepLigand 3. Prepare Ligands (Generate 3D structures of analogs, assign charges) Docking 5. Run Docking Algorithm (Sample poses and score) PrepLigand->Docking DefineSite->Docking Analysis 6. Analyze Results (Examine binding poses, compare scores to activity) Docking->Analysis

Caption: A standard workflow for a molecular docking study in SAR.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PPARγ LBD) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., MOE, Schrödinger Suite), prepare the protein by removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning partial charges.

  • Ligand Preparation:

    • Generate 3D structures of the this compound analogs to be tested.

    • Minimize the energy of each ligand and assign appropriate partial charges using a force field.

  • Binding Site Definition:

    • Define the docking grid box around the known ligand-binding pocket of the receptor.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to dock each prepared ligand into the defined binding site. The program will generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • The docking algorithm will rank the poses based on a scoring function, which estimates the binding free energy. The lower the score, the more favorable the predicted binding.

    • Visually inspect the top-ranked poses to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

  • SAR Correlation:

    • Correlate the calculated docking scores with the experimental activity data (EC₅₀/IC₅₀ values). A strong correlation validates the docking model and allows it to be used predictively for new, un-synthesized analogs.

Data Presentation and Interpretation

A key output of an SAR study is a clear summary of how structural changes impact biological activity.

Hypothetical SAR Data Table for PPARγ Agonists

The table below illustrates how data from an SAR campaign around the this compound scaffold might be presented.

Compound IDR Group Modification on Phenyl RingPPARγ Activation EC₅₀ (nM)Docking Score (kcal/mol)Notes
Scaffold -H (Parent Compound)>10,000-6.5Starting point; weak activity.
Cmpd-01 4'-OCF₃1,250-7.8Electron-withdrawing group improves activity.
Cmpd-02 4'-CH₃5,500-7.1Minor improvement over parent.
Cmpd-03 3',4'-dichloro210-8.9Dichloro substitution significantly boosts potency.
Cmpd-04 4'-isobutyl85-9.5Bulky hydrophobic group fits well in pocket.
Cmpd-05 4'-adamantyl15-10.8Very potent; adamantyl group fills hydrophobic pocket, consistent with literature on other scaffolds[21].

This tabular format allows for rapid identification of key trends, such as the importance of a large, hydrophobic tail group for potent PPARγ activation.

PPAR Signaling Pathway

The following diagram illustrates the simplified mechanism of action for a PPAR agonist.

PPAR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand PPAR Agonist (e.g., Cmpd-05) PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Simplified signaling pathway of PPAR activation by a ligand agonist.

Conclusion

This compound represents a highly valuable and strategically sound starting scaffold for structure-activity relationship studies, particularly for developing modulators of nuclear receptors like PPARs. Its inherent structural motifs provide a robust foundation for chemical elaboration. By integrating the systematic synthesis of analogs with robust, validated biological assays and predictive computational modeling, research teams can efficiently navigate the chemical space to optimize compound potency, selectivity, and overall pharmacological profile. The protocols and frameworks detailed in this guide provide the necessary tools to execute a rigorous and successful SAR campaign, ultimately accelerating the journey from a chemical scaffold to a promising drug candidate.

References
  • Chemsrc. (n.d.). This compound | CAS#:332-51-4. Chemsrc.com.
  • Solt, L. A., et al. (2012). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH National Center for Biotechnology Information.
  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Reaction Biology.
  • Wang, L., et al. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs. MDPI.
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts.
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. Chemcasts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. NIH National Center for Biotechnology Information.
  • Tuccinardi, T. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Drug Discovery Today. NIH National Center for Biotechnology Information.
  • Rudrapal, M., & Chetia, D. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Journal of Drug Delivery and Therapeutics. Semantic Scholar.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Zhang, R., et al. (2009). Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters. PubMed.
  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. PubMed.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. NIH National Center for Biotechnology Information.
  • Moro, C., et al. (2018). Structure activity relationship (SAR) studies of the PPARc agonists... ResearchGate.
  • Arnold, K. M., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. NIH National Center for Biotechnology Information.
  • Ohkura, M., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters. PubMed.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Hart, G. W., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Journal of Medicinal Chemistry. NIH National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com.
  • Fidecka, S., et al. (2018). Pharmacological and structure-activity relationship evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides. Archiv der Pharmazie. PubMed.
  • Tan, Y., et al. (2022). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences. MDPI.
  • Adnyana, I. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. La Trobe University.
  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis.
  • Henry, L. K., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. PubMed.
  • Chen, C. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. NIH National Center for Biotechnology Information.
  • CN105646306A. (2016). Preparation method of 4-methylthio phenylacetic acid. Google Patents.
  • Khan, I., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. MDPI.
  • Skalicka-Woźniak, K., & Walasek, M. (2020). Biological Activities of Natural Products. Molecules. NIH National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Bioactive compound and their biological activity. ResearchGate.
  • MDPI. (2020). Biological Activity and Applications of Natural Compounds. MDPI.

Sources

Application Notes & Protocols: Computational Docking Studies of (4-Fluorophenylthio)acetic acid with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This methodology is a cornerstone of modern structure-based drug discovery, enabling the rapid screening of virtual compound libraries and providing critical insights into molecular recognition.[3][4] These application notes provide a comprehensive, step-by-step protocol for conducting a computational docking study of (4-Fluorophenylthio)acetic acid against its putative target, Cyclooxygenase-2 (COX-2). This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the essential scientific rationale behind each procedural step.

Introduction to the System: Ligand and Target

The Ligand: this compound

This compound is a small organic molecule featuring a fluorinated phenyl ring linked to an acetic acid moiety via a thioether bond. Its structural characteristics, particularly the carboxylic acid group, are common features in many non-steroidal anti-inflammatory drugs (NSAIDs). For this study, we will source its structure from the PubChem database.[5][6][7]

The Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[8] Two isoforms exist: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[8] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

For this protocol, we will utilize the high-resolution crystal structure of murine COX-2 in complex with the well-known NSAID, naproxen (PDB ID: 3NT1 ).[9] This structure is ideal as it provides a clear view of the active site, and the co-crystallized inhibitor (naproxen) serves as an excellent reference for defining the binding pocket.

Essential Software and Resources

A successful docking workflow relies on a suite of specialized software. This protocol utilizes freely available and widely adopted tools in the academic community.

Tool Purpose Source
UCSF ChimeraX Molecular visualization, receptor & ligand preparation.[10][11]
AutoDock Vina Molecular docking engine for predicting binding poses and affinities.[Link][12]
PyMOL High-quality visualization and analysis of docking results.[Link][13][14]
PubChem Database Sourcing ligand 2D/3D structures and information.[Link][7][15]
RCSB Protein Data Bank Sourcing macromolecular 3D structures.[Link]

Pre-Docking Preparation: A Step-by-Step Protocol

The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor.[16][17] This phase ensures that the molecules are in a chemically correct and computationally ready state.

Diagram: Overall Docking Workflow

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis LigandPrep Ligand Preparation (Protocol 3.1) GridGen Grid Box Generation (Protocol 4.1) LigandPrep->GridGen ReceptorPrep Receptor Preparation (Protocol 3.2) ReceptorPrep->GridGen RunVina Run Docking Simulation (Protocol 4.2) GridGen->RunVina AnalyzeAffinity Analyze Binding Affinity (Protocol 5.1) RunVina->AnalyzeAffinity Visualize Visualize & Analyze Poses (Protocol 5.2) AnalyzeAffinity->Visualize

Caption: The computational docking workflow from preparation to analysis.

Protocol 3.1: Ligand Preparation

Causality: The ligand must be converted from a 2D representation to an energy-minimized 3D structure with the correct protonation state for physiological pH (~7.4). This is critical because docking algorithms rely on the 3D shape and electrostatic properties of the ligand to evaluate its fit within the receptor's binding site.[18][19]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).[7]

    • Search for "this compound".

    • Download the 3D conformer in SDF format.

  • Add Hydrogens and Assign Charges (in UCSF ChimeraX):

    • Open the downloaded SDF file in ChimeraX.

    • Use the addh command or the menu (Tools -> Structure Editing -> Add Hydrogens) to add hydrogens appropriate for pH 7.4.

    • Assign partial charges. A common and effective method is AM1-BCC. This can be done via Tools -> Structure Editing -> Add Charge.

  • Energy Minimization:

    • To relieve any steric strain from the initial 3D conversion, perform a quick energy minimization. In ChimeraX, this can be done using the minimize command. This step ensures the ligand adopts a low-energy, realistic conformation.

  • Save in Required Format:

    • For use with AutoDock Vina, the ligand must be in the PDBQT format, which includes atomic coordinates, partial charges (Q), and atom types (T).

    • In ChimeraX, this can be accomplished via the AutoDock Vina tool (Tools -> Surface/Binding Analysis -> AutoDock Vina). Select the ligand, and choose "Write PDBQT". Save the file as ligand.pdbqt.

Diagram: Ligand Preparation Workflow

G PubChem 1. Obtain 2D/3D Structure (PubChem) ChimeraX 2. Open in ChimeraX PubChem->ChimeraX AddH 3. Add Hydrogens (pH 7.4) & Assign Charges ChimeraX->AddH Minimize 4. Energy Minimization AddH->Minimize SavePDBQT 5. Save as PDBQT file Minimize->SavePDBQT

Caption: Step-by-step workflow for preparing the ligand molecule.

Protocol 3.2: Receptor Preparation

Causality: Raw PDB files contain non-essential molecules (e.g., water, ions, co-factors) and lack hydrogen atoms, which are typically not resolved in X-ray crystallography. These must be removed or added to create a clean, chemically accurate model of the receptor for the docking simulation.[20][21]

  • Fetch Protein Structure (in UCSF ChimeraX):

    • Open ChimeraX.

    • In the command line, type open 3NT1. This will fetch the structure directly from the RCSB PDB.[22]

  • Clean the Structure:

    • The PDB file contains water molecules, co-crystallized ligands (naproxen), and other non-protein atoms. These must be removed to avoid interference.

    • Use the command delete ~protein to remove everything that is not part of the protein chain.

    • The structure 3NT1 is a homodimer. For a standard docking run, using a single chain (e.g., Chain A) is sufficient and computationally less expensive. Use the command delete /B to remove Chain B.

  • Add Hydrogens and Charges:

    • Just as with the ligand, add hydrogens appropriate for physiological pH using the addh command.

    • Add partial charges to the protein atoms. For proteins, the AMBER forcefield charges are standard. Use addcharge.

  • Save in PDBQT Format:

    • The prepared receptor must also be saved in the PDBQT format.

    • Use the AutoDock Vina tool in ChimeraX (Tools -> Surface/Binding Analysis -> AutoDock Vina). Select the cleaned protein as the receptor and choose "Write PDBQT". Save the file as receptor.pdbqt.

The Docking Simulation: Protocol

With the ligand and receptor prepared, the next stage is to define the search space and run the simulation using AutoDock Vina.[23][24]

Protocol 4.1: Defining the Search Space (Grid Box)

Causality: A docking algorithm must be told where to perform its search for viable binding poses. A 3D grid, or "grid box," is used to define this search space.[16] A well-defined box that encompasses the entire active site is crucial for efficiency and accuracy. Its placement is often guided by the location of a known inhibitor in a crystal structure.

  • Open Prepared Molecules: In a new ChimeraX session, open both receptor.pdbqt and ligand.pdbqt.

  • Define the Grid Box:

    • Open the AutoDock Vina tool (Tools -> Surface/Binding Analysis -> AutoDock Vina).

    • Set the receptor and ligand accordingly.

    • The tool will display a box in the 3D view. Adjust the center and size of this box so that it fully encloses the binding site. A good starting point is to center it on the ligand and ensure its dimensions are large enough to allow the ligand to rotate freely (e.g., 20-25 Å in each dimension).

    • Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z).

Grid Parameter Example Value (Å) Description
Center X 15.19The X-coordinate for the center of the search box.
Center Y 53.90The Y-coordinate for the center of the search box.
Center Z 16.92The Z-coordinate for the center of the search box.
Size X 22.0The dimension of the search box along the X-axis.
Size Y 22.0The dimension of the search box along the Y-axis.
Size Z 22.0The dimension of the search box along the Z-axis.
Note: These are example coordinates based on a similar system and must be determined manually for PDB ID 3NT1 as described.
Protocol 4.2: Configuring and Running AutoDock Vina

Causality: The Vina configuration file instructs the program on which files to use, where to search, and how exhaustive the search should be. The exhaustiveness parameter controls the computational effort; higher values increase the chance of finding the true energy minimum but take longer.

  • Create a Configuration File:

    • Create a new text file named conf.txt in the same directory as your PDBQT files.

    • Populate it with the following information, using the grid parameters you determined:

  • Run the Simulation:

    • Open a command line or terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina program with the following command: vina --config conf.txt

Post-Docking Analysis and Interpretation

The final and most critical phase is the analysis of the results to derive meaningful biological insights.[25][26]

Diagram: Post-Docking Analysis

G cluster_analysis Analysis Steps Input Vina Output Files (all_poses.pdbqt, results.log) Affinity 1. Analyze Binding Affinity (kcal/mol) Input->Affinity Visualization 2. Visualize Poses (PyMOL / ChimeraX) Affinity->Visualization Interactions 3. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualization->Interactions Output Validated Biological Hypothesis Interactions->Output

Caption: Workflow for analyzing and interpreting docking simulation results.

Protocol 5.1: Analyzing Binding Affinity
  • Examine the Log File: Open the results.log file. Vina will output a table of the top binding poses (up to num_modes), ranked by their binding affinity in kcal/mol.

  • Interpret the Scores: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. [27][28] The top-ranked pose (mode 1) is the most probable binding conformation according to the scoring function.

Binding Pose (Mode) Binding Affinity (kcal/mol) RMSD from best mode (lower bound) RMSD from best mode (upper bound)
1-8.50.0000.000
2-8.21.8732.451
3-8.12.1153.012
4-7.92.5403.567
............
Note: This is an example table. Actual results will vary.
Protocol 5.2: Visualizing and Analyzing Docked Poses

Causality: A good binding score must be supported by a plausible binding pose with meaningful molecular interactions. Visual inspection is non-negotiable to validate the computational result.[25][29]

  • Load Structures in PyMOL/ChimeraX:

    • Open receptor.pdbqt.

    • Load the output poses from all_poses.pdbqt. Visualization software will often load this multi-model file and allow you to step through each pose.

  • Analyze Interactions:

    • Focus on the best-scoring pose (Mode 1).

    • Identify key interactions between the ligand and the protein's active site residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity. The carboxylic acid of our ligand is a prime candidate for H-bonding with residues like Arginine or Tyrosine in the COX-2 active site.[30]

      • Hydrophobic Interactions: The fluorophenyl ring will likely interact with nonpolar residues.

      • Pi-Stacking: Aromatic rings on the ligand and protein (e.g., Phenylalanine, Tyrosine) can stack.

    • Use the visualization software's tools to measure distances and identify interacting residues. For example, in PyMOL, the "find polar contacts" tool is excellent for locating hydrogen bonds.

  • Validate the Pose:

    • Does the pose make chemical sense? Are charged groups satisfied? Is the ligand buried or exposed?

    • Compare the binding pose to that of known inhibitors (like naproxen in the original 3NT1 structure). A similar binding mode can increase confidence in the result. The Root Mean Square Deviation (RMSD) between the docked pose and a known crystallographic pose should ideally be less than 2.0 Å for a successful validation.[25][27]

Conclusion

This guide outlines a complete and validated workflow for performing a computational docking study of this compound with COX-2. By following these protocols, researchers can generate robust and interpretable predictions of ligand binding. It is crucial to remember that molecular docking is a predictive tool; its results are hypotheses that should ideally be validated through further computational methods (e.g., molecular dynamics) or, ultimately, experimental biophysical and biochemical assays.

References

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. (2021).
  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2024). Preprint. [Link]
  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB. [Link]
  • How to interpret and analyze molecular docking results? (2024).
  • PubChem - Wikipedia. (n.d.). Wikipedia. [Link]
  • PyMOL - Download. (2025). Softonic. [Link]
  • How I can analyze and present docking results? (2020).
  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010).
  • Basics, types and applications of molecular docking: A review. (2023). Heliyon. [Link]
  • PyMOL - Molecular Visualiz
  • PubChem | Databases. (n.d.).
  • Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. (2022). Letters in Drug Design & Discovery. [Link]
  • PyMOL - Proteopedia, life in 3D. (2020). Proteopedia. [Link]
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). Assay and Drug Development Technologies. [Link]
  • PyMol | Free Download | Chemistry Software. (n.d.). Chemist Wizards. [Link]
  • PyMOL - Wikipedia. (n.d.). Wikipedia. [Link]
  • AutoDock. (n.d.). The Scripps Research Institute. [Link]
  • PubChem. (n.d.).
  • Principles and Applications of Molecular Docking in Drug Discovery and Development. (2025).
  • ChimeraX - bio.tools. (n.d.). Bioinformatics Tools and Services Discovery Portal. [Link]
  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]
  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. (2011). The Journal of Biological Chemistry. [Link]
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. (2025). YouTube. [Link]
  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
  • 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. (1996). NCBI. [Link]
  • PubChem – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • AutoDock Vina. (n.d.). Read the Docs. [Link]
  • PubChem - Bionity. (n.d.). Bionity. [Link]
  • 3D structure of 'COX-2' enzyme (PDB code: 1CX2). (n.d.).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling. (2024). YouTube. [Link]
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1996). NCBI. [Link]
  • Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
  • ChimeraX Tutorial: Download/Installation & User Interface Layout. (2022). YouTube. [Link]
  • The X-ray crystallographic pose of SC-558 in COX-2 (PDB ID code...). (n.d.).
  • Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
  • Introduction to in silico docking. (n.d.). University of Oxford. [Link]
  • 6COX - wwPDB. (n.d.). wwPDB. [Link]
  • 3NT1: High resolution structure of naproxen:COX-2 complex. (2010). RCSB PDB. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Fluorophenylthio)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-Fluorophenylthio)acetic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section directly addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Williamson ether-type synthesis involving the S-alkylation of 4-fluorothiophenol with a haloacetic acid derivative.[1][2]

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent challenge and can stem from several factors throughout the experimental process.[3] A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Fluorothiophenol: The reaction proceeds through the thiolate anion, which is a more potent nucleophile than the neutral thiol.[2] Incomplete deprotonation leads to a slower and less efficient reaction.

    • Solution: Ensure you are using at least one molar equivalent of a suitable base. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often more effective than weaker bases.[4] The pKa of thiophenol is around 6.6, so a base that can effectively deprotonate it is essential.[2]

  • Suboptimal Reaction Temperature: The rate of an SN2 reaction is highly temperature-dependent.[1]

    • Solution: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture. Refluxing in a suitable solvent can significantly increase the reaction rate and yield.[5] However, excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.

  • Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the nucleophilicity of the thiolate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are generally preferred for S-alkylation as they effectively solvate the cation of the base, leaving the thiolate anion more available for nucleophilic attack.[6][7]

  • Reaction Time: The Williamson ether synthesis can be slow, sometimes requiring several hours to reach completion.[1]

    • Solution: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.

  • Loss During Workup and Purification: The product can be lost during extraction and purification steps.

    • Solution: this compound is an acidic compound. During aqueous workup, ensure the pH is adjusted to be sufficiently acidic (pH ~1-2) with an acid like HCl to fully protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.[8]

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities. What are the most common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

  • Disulfide Formation (4,4'-Difluorodiphenyl disulfide): Thiophenols are susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of a disulfide bond.[6]

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degassing the solvent before use can also be beneficial.

  • Over-alkylation of the Product: The sulfur atom in the product, this compound, is still nucleophilic and can potentially react with another molecule of the alkylating agent, though this is less common under standard conditions.

    • Prevention: Use a stoichiometric amount or a slight excess of the 4-fluorothiophenol relative to the chloroacetic acid derivative. Adding the alkylating agent slowly to the reaction mixture can also help to control this.

  • Hydrolysis of Chloroacetic Acid: Chloroacetic acid can be hydrolyzed to glycolic acid under basic conditions, especially if water is present in the reaction mixture.[9]

    • Prevention: Use anhydrous solvents and reagents to minimize the presence of water.[4]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and properties of this compound.

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct method is a nucleophilic substitution reaction (SN2), which is a variation of the Williamson ether synthesis.[1][7] This involves the reaction of 4-fluorothiophenol with chloroacetic acid or one of its esters (e.g., ethyl chloroacetate) in the presence of a base.[10] The base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride leaving group.[2]

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical for the efficient deprotonation of 4-fluorothiophenol. Because thiols are more acidic than alcohols, a moderately strong base is usually sufficient.[2]

  • Recommended Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), and potassium carbonate (K2CO3) are commonly used and effective.[11] For reactions where the presence of water is a concern, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent can be used.[4]

Q3: What are the ideal reaction conditions (temperature, solvent, time)?

A3: The optimal conditions can vary depending on the specific reagents used, but a general guideline is as follows:

  • Temperature: The reaction can often be run at room temperature, but heating to 50-100°C or refluxing may be necessary to achieve a reasonable reaction rate.[1][5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, acetone, or THF are generally the best choice to facilitate the SN2 reaction.[6][12]

  • Time: Reaction times can range from 1 to 8 hours.[1] It is highly recommended to monitor the reaction's progress by TLC to determine the point of completion.

Q4: How should I purify the final product?

A4: The purification strategy will depend on the physical state of your product and the nature of the impurities.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[3][8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ether/pentane) can be an effective purification method.[8]

  • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed.[13]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, it is crucial to handle the reagents involved with care.

  • 4-Fluorothiophenol: Thiols are known for their strong, unpleasant odors and can be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetic Acid: Chloroacetic acid is corrosive and toxic. It can cause severe skin burns and eye damage.[9][14] Avoid inhalation and skin contact.

  • Bases: Strong bases like sodium hydroxide and sodium hydride are corrosive and react violently with water. Handle with care.

  • Solvents: Many of the recommended organic solvents are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Visualizing the Process

Reaction Mechanism

The synthesis of this compound proceeds via an SN2 mechanism.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Fluorothiophenol 4-Fluorothiophenol Thiolate 4-Fluorothiophenolate (Nucleophile) 4-Fluorothiophenol->Thiolate + Base Base Base (e.g., NaOH) Product This compound Thiolate->Product + Chloroacetic Acid - Cl⁻ Chloroacetic_Acid Chloroacetic Acid (Electrophile)

Caption: SN2 mechanism for this compound synthesis.

Troubleshooting Workflow

A systematic approach is key to resolving issues with the synthesis.

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_base Is the Base Strong Enough? (e.g., NaOH, K2CO3) check_reagents->check_base check_solvent Is the Solvent Appropriate? (e.g., DMF, Acetone) check_base->check_solvent check_temp Optimize Reaction Temperature (Room Temp to Reflux) check_solvent->check_temp check_atmosphere Is an Inert Atmosphere Needed? (To prevent disulfide formation) check_temp->check_atmosphere check_workup Review Workup & Purification (pH adjustment, extraction) check_atmosphere->check_workup success Optimized Synthesis check_workup->success

Caption: A flowchart for troubleshooting this compound synthesis.

Experimental Protocol: Optimized Synthesis

This protocol provides a starting point for the synthesis of this compound.

Materials:

  • 4-Fluorothiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-fluorothiophenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Cool the solution in an ice bath and add sodium hydroxide (1.1 eq) portion-wise, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Alkylating Agent Addition: Dissolve chloroacetic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

  • Acidification: Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Product Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Stoichiometry 4-Fluorothiophenol: 1.0 eqLimiting reagent.
Chloroacetic acid: 1.05-1.1 eqSlight excess to ensure complete reaction of the thiophenol.
Base (e.g., NaOH): 1.1-1.2 eqEnsures complete deprotonation of the thiol.[2]
Solvent DMF, DMSO, AcetonePolar aprotic solvents favor SN2 reactions.[6]
Temperature Room Temperature to 80°CBalances reaction rate with minimizing side reactions.[5]
Reaction Time 1-8 hoursMonitor by TLC for completion.[1]
Workup pH 1-2Ensures the carboxylic acid product is fully protonated for extraction.[8]

References

  • Benchchem. (n.d.). Troubleshooting common side reactions in the S-alkylation of thiophenols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Garber, K. (2017). CHEM 222: Thioethers. YouTube.
  • WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Publications. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • EvitaChem. (n.d.). Buy [Acetyl(4-fluorophenyl)]acetic acid (EVT-12801669).
  • ResearchGate. (n.d.). Optimization of the reaction conditions using thioacetic acid 4a as nucleophile.
  • Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
  • Biosynth. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid.
  • PrepChem.com. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid.
  • Chemsrc. (2025). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • YouTube. (2024). Thiol Alkylation.
  • Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g.
  • Google Patents. (n.d.). Process for the preparation of 4-fluorothiophenol.
  • Journal of Chemical Engineering Research Progress. (2025). Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity.
  • Benchchem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
  • PubChemLite. (n.d.). 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S).
  • Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
  • Organic Syntheses Procedure. (n.d.). p-AMINOPHENYLACETIC ACID.
  • PubMed Central. (n.d.). Optimized Acetic Acid Production by Mixed Culture of Saccharomyces cerevisiae TISTR 5279 and Gluconobacter oxydans TBRC 4013 for Mangosteen Vinegar Fermentation Using Taguchi Design and Its Physicochemical Properties.
  • Sciencemadness Wiki. (2022). Chloroacetic acid.
  • PubMed. (2012). Novel wine yeast with mutations in YAP1 that produce less acetic acid during fermentation.
  • Google Patents. (n.d.). Purification method for glacial acetic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives.
  • Wiley-VCH. (n.d.). Chloroacetic Acids.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-Propylthiolane synthesis.

Sources

Technical Support Center: Purification of Crude (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Fluorophenylthio)acetic acid (CAS 332-51-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for successful downstream applications and regulatory compliance.[1] This guide is designed for researchers, process chemists, and drug development professionals, providing in-depth, field-proven answers to common challenges encountered during purification.

Part 1: Initial Assessment & Common Impurities

This section addresses the crucial first steps: understanding what you're starting with. A proper initial assessment will dictate the most effective purification strategy.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is primarily determined by the synthetic route. The most common synthesis involves the S-alkylation of 4-fluorothiophenol with a haloacetic acid (like chloroacetic acid) under basic conditions.[2]

Based on this, you should anticipate:

  • Unreacted Starting Materials:

    • 4-Fluorothiophenol: A common residual reactant. It is volatile and has a strong, unpleasant odor.

    • Chloroacetic Acid (or Bromoacetic Acid): The alkylating agent. It is highly acidic and water-soluble.

  • Side-Products:

    • Bis(4-fluorophenyl) disulfide: This is the most common process-related impurity, formed by the oxidative dimerization of the 4-fluorothiophenol starting material, especially if the reaction is exposed to air.

    • Over-alkylation or other minor byproducts: Depending on reaction conditions, trace impurities can arise.

  • Reagents & Solvents:

    • Inorganic Salts: Salts like NaCl or KBr are formed from the reaction of the base (e.g., NaOH, K₂CO₃) with the haloacetic acid.

    • Residual Solvents: Solvents used in the reaction (e.g., DMF, ethanol, acetone) may be present.

Q2: What are the best initial analytical methods to assess the purity of my crude product?

A2: A multi-pronged approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid. The acetic acid helps to reduce the "streaking" of the acidic product on the silica plate, leading to a more accurate spot assessment. Your product should be a single, well-defined spot. Impurities like the disulfide will typically have a higher Rf value (less polar).

  • Melting Point Analysis: A pure compound has a sharp melting point. Impurities will cause a depression and broadening of the melting point range. The reported melting point for pure this compound is typically in the range of 73-79°C.[3] A wide range (e.g., 65-75°C) indicates significant impurities.

  • ¹H NMR Spectroscopy: A quick proton NMR spectrum can provide quantitative insight. Look for the characteristic singlet of the methylene (-S-CH₂-COOH) protons. The presence of aromatic signals not corresponding to your product or peaks from residual solvents will give you a good estimate of purity.

Part 2: Selecting Your Purification Strategy

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Q3: Which purification method should I choose? Is there a standard workflow?

A3: Yes, a logical workflow can save significant time and resources. For most common scenarios, we recommend the following decision process:

G start Crude Product (Solid or Oil) scale_check Scale > 5g? start->scale_check extraction Perform Bulk Purification: Acid-Base Extraction scale_check->extraction Yes purity_check Is product a solid and >90% pure by TLC/NMR? scale_check->purity_check No extraction->purity_check recrystallize Final Polish: Recrystallization purity_check->recrystallize Yes chromatography High-Resolution Purification: Column Chromatography purity_check->chromatography No final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product + Neutral Impurities (e.g., Disulfide) in Ethyl Acetate B Add aq. NaHCO₃ A->B Mix in Separatory Funnel C Neutral Impurities (Discard) B->C Separate Layers D Sodium (4-Fluorophenylthio)acetate (Water Soluble Salt) B->D Separate Layers E Add aq. HCl (pH ~2) D->E F Pure Product Precipitates E->F

Sources

Technical Support Center: Optimizing Yields of (4-Fluorophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluorophenylthio)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high yields and purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Understanding the Core Synthesis

The primary route to this compound derivatives involves a two-step process:

  • S-alkylation: The nucleophilic substitution reaction between 4-fluorothiophenol and an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) to form ethyl (4-fluorophenylthio)acetate. This reaction is analogous to the Williamson ether synthesis.[3][4][5][6]

  • Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.

This guide will address potential pitfalls in both stages of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S-alkylation of 4-fluorothiophenol with ethyl chloroacetate is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the S-alkylation step are a common issue and can often be traced back to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

Initial Troubleshooting Steps:

  • Analyze the Crude Product: Before extensive purification, it is crucial to analyze a small sample of your crude reaction mixture using techniques like NMR or GC-MS. This will help determine if the low yield is due to poor conversion of the starting materials or the formation of significant side products.[7]

Potential Causes and Detailed Solutions:

1. Incomplete Deprotonation of 4-Fluorothiophenol:

  • The Chemistry: The reaction proceeds via a thiolate anion, which is a potent nucleophile.[8] 4-Fluorothiophenol is acidic, but requires a sufficiently strong base to ensure complete deprotonation to the thiolate.[9] Incomplete deprotonation leads to unreacted starting material.

  • Troubleshooting:

    • Choice of Base: Ensure you are using an appropriate base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium ethoxide (NaOEt) can lead to more complete and faster deprotonation.[10]

    • Base Stoichiometry: Use at least one full equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure all the thiophenol reacts.

    • Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This is typically done by stirring the 4-fluorothiophenol and the base in the solvent for a period (e.g., 30-60 minutes) at room temperature before proceeding.[9]

2. Oxidation of the Thiolate to a Disulfide:

  • The Chemistry: Thiophenols and their corresponding thiolates are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of 4,4'-difluorodiphenyl disulfide.[7][8] This is a very common side reaction that can significantly reduce the yield of the desired product.

  • Troubleshooting:

    • Inert Atmosphere: The most critical step is to perform the reaction under an inert atmosphere of nitrogen or argon.[7] This minimizes the presence of oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw technique.

3. Competing Side Reactions:

  • The Chemistry: The thiolate anion is an ambident nucleophile, meaning it has nucleophilic character on both the sulfur and the aromatic ring. While S-alkylation is generally favored, under certain conditions, C-alkylation of the aromatic ring can occur as a minor side reaction.[8][10]

  • Troubleshooting:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone generally favor S-alkylation.[10][11]

    • Temperature Control: Running the reaction at elevated temperatures can sometimes promote side reactions. It is advisable to start at room temperature and only gently heat if the reaction is sluggish.

Experimental Workflow for S-Alkylation:

S_Alkylation_Workflow start Start reagents Add 4-fluorothiophenol and solvent to flask start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert base Add Base (e.g., K2CO3, NaH) inert->base deprotonation Stir for 30-60 min (Deprotonation) base->deprotonation alkylating Add Ethyl Chloroacetate deprotonation->alkylating reaction Monitor Reaction (TLC/GC-MS) alkylating->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the S-alkylation step.

Table 1: Comparison of Reaction Conditions for S-Alkylation

ParameterCondition A (Moderate Yield)Condition B (Optimized for High Yield)Rationale for Optimization
Base K₂CO₃ (1.1 eq)NaH (1.1 eq)Stronger base ensures complete deprotonation.
Solvent AcetoneAnhydrous, Degassed DMFPolar aprotic solvent favors S-alkylation; degassing minimizes oxidation.
Atmosphere AmbientNitrogen or ArgonPrevents oxidation of the thiolate to disulfide.[7][8]
Temperature 50 °CRoom TemperatureMilder conditions reduce the likelihood of side reactions.
Reaction Time 6 hoursMonitored by TLC (typically 2-4 hours)Prevents the formation of degradation products from prolonged reaction times.
Q2: My final this compound product is impure after hydrolysis. What are the common impurities and how can I remove them?

Impurities in the final product often originate from the S-alkylation step or from incomplete hydrolysis.

Potential Impurities and Purification Strategies:

1. Unreacted Ethyl (4-fluorophenylthio)acetate:

  • Cause: Incomplete hydrolysis of the ester.

  • Troubleshooting Hydrolysis:

    • Reaction Time and Temperature: Ensure the hydrolysis has gone to completion. This can be facilitated by increasing the reaction time or gently heating the reaction mixture (e.g., refluxing). Monitor the reaction by TLC to confirm the disappearance of the starting ester.

    • Base Concentration: Use a sufficient excess of the base (e.g., NaOH or KOH) in a suitable solvent system like aqueous ethanol or methanol to drive the reaction to completion.

2. 4,4'-Difluorodiphenyl Disulfide:

  • Cause: This impurity is carried over from the S-alkylation step if oxidative conditions were not properly controlled.

  • Purification:

    • Recrystallization: This is often the most effective method for removing the disulfide impurity. A suitable solvent system will need to be determined empirically, but combinations of ethyl acetate and hexanes are often a good starting point.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the more nonpolar disulfide from the polar carboxylic acid product.

3. Residual Base:

  • Cause: Incomplete neutralization during the acidic workup after hydrolysis.

  • Purification:

    • Acidic Wash: During the workup, ensure the aqueous layer is acidified to a low pH (e.g., pH 1-2) with an acid like HCl to fully protonate the carboxylate and any remaining base.

    • Washing the Organic Layer: After extraction, wash the organic layer with brine to remove any remaining water-soluble salts.

Reaction Mechanism: S-Alkylation and Side Reactions

reaction_mechanism cluster_main Desired S-Alkylation Pathway cluster_side Common Side Reactions thiophenol 4-Fluorothiophenol (Ar-SH) base1 + Base thiophenol->base1 thiolate Thiolate Anion (Ar-S⁻) base1->thiolate alkyl_halide1 + Ethyl Chloroacetate (R-X) thiolate->alkyl_halide1 thiolate2 Thiolate Anion (Ar-S⁻) product Desired Product (Ar-S-R) alkyl_halide1->product oxygen [O₂] thiolate2->oxygen alkyl_halide2 + Ethyl Chloroacetate (R-X) thiolate2->alkyl_halide2 Resonance to Ring (minor pathway) disulfide Disulfide Byproduct (Ar-S-S-Ar) oxygen->disulfide c_alkylation C-Alkylation Byproduct alkyl_halide2->c_alkylation

Caption: The desired S-alkylation pathway versus common side reactions.

Q3: I am having trouble with the hydrolysis of ethyl (4-fluorophenylthio)acetate. The reaction seems to be very slow. What can I do?

Slow hydrolysis can be a frustrating issue, but it is generally straightforward to resolve.

Optimization Strategies for Hydrolysis:

  • Choice of Base and Solvent: A common and effective method is using sodium hydroxide or potassium hydroxide in a mixture of water and a water-miscible organic solvent like ethanol or methanol. The organic solvent helps to solubilize the ester.

  • Temperature: Increasing the reaction temperature will significantly increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion in a reasonable timeframe.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. This will prevent premature workup and ensure a high conversion to the desired carboxylic acid. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.

Table 2: Troubleshooting Slow Hydrolysis

SymptomPossible CauseRecommended Action
Reaction is incomplete after several hours at room temperature.Insufficient thermal energy.Heat the reaction mixture to reflux (typically 60-80 °C depending on the solvent).
Two layers are observed in the reaction flask.Poor solubility of the ester in the aqueous base.Add more co-solvent (e.g., ethanol, methanol, or THF) to create a homogeneous solution.
TLC shows the presence of starting material even after prolonged reflux.Insufficient amount of base.Ensure at least 2-3 equivalents of NaOH or KOH are used to drive the saponification.

References

  • Applications of 4-Fluorothiophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process for the Preparation of 4-fluorothiophenol.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Williamson Ether Synthesis. Wikipedia. [Link]
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • Process for the Preparation of 4-fluorothiophenol.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Ether, Sulfide Synthesis. OrganicChemGuide. [Link]
  • The Essential Role of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Stability issues of (4-Fluorophenylthio)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluorophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the absence of extensive stability data in the public domain for this compound, this document provides a framework based on established chemical principles of analogous structures to anticipate and troubleshoot stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, which features a thioether linkage, a carboxylic acid moiety, and a fluorinated aromatic ring, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The thioester-like character of the molecule makes it susceptible to hydrolysis, particularly under basic or acidic conditions, which would cleave the molecule into 4-fluorothiophenol and glycolic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The thioether sulfur atom is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone.[1][2][3][4][5]

  • Photodegradation: Aromatic compounds, especially those containing heteroatoms, can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7]

Q2: Which solvents are recommended for preparing stock solutions of this compound to maximize stability?

A2: For short-term storage, aprotic solvents such as acetonitrile or acetone are generally preferred over protic solvents like methanol or water, as they are less likely to participate in hydrolytic degradation. For long-term storage, it is recommended to store the compound as a dry solid at low temperatures and protected from light. If an aqueous buffer is required for an experiment, it is advisable to prepare the solution fresh and use it promptly. The pH of the aqueous solution will significantly impact stability, with neutral or slightly acidic conditions likely being the most favorable to minimize hydrolysis.[8][9][10]

Q3: What are the likely degradation products of this compound?

A3: The predicted primary degradation products, based on the functional groups present, are:

  • Hydrolysis Products: 4-fluorothiophenol and glycolic acid.

  • Oxidation Products: (4-Fluorophenylsulfinyl)acetic acid (the sulfoxide) and (4-Fluorophenylsulfonyl)acetic acid (the sulfone).[1][2][3][4][5]

  • Photodegradation Products: These can be more complex and may involve reactions of the aromatic ring, potentially leading to the formation of phenolic compounds or dehalogenation.[6][7]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency over time in a stock solution. Degradation of this compound.1. Solvent Choice: If using a protic solvent (e.g., methanol, water), switch to a high-purity aprotic solvent like acetonitrile or DMSO for stock solutions. Rationale: Aprotic solvents minimize the risk of solvolysis/hydrolysis. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in amber vials to protect from light and thermal degradation. Rationale: Lower temperatures slow down chemical reactions, and amber vials block UV light, a potential energy source for degradation. 3. pH Control: If aqueous solutions are necessary, buffer them to a slightly acidic pH (e.g., pH 5-6) and use them immediately after preparation. Rationale: Thioester-like compounds often exhibit maximal stability in slightly acidic conditions, away from strong acid or base catalysis of hydrolysis.[8][9][10]
Appearance of unexpected peaks in HPLC analysis of aged samples. Formation of degradation products.1. Characterize Degradants: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the new peaks. This can help identify them as the predicted sulfoxide, sulfone, or hydrolysis products. Rationale: Knowing the identity of the degradants confirms the degradation pathway and helps in developing a stability-indicating method. 2. Perform Forced Degradation: Intentionally degrade the compound under controlled stress conditions (see protocol below) to generate reference degradants. Rationale: This proactive approach allows for the definitive identification of degradation peaks in your stability samples.
Inconsistent results in biological assays. Instability of the compound in the assay medium.1. Assess Medium Stability: Incubate this compound in the complete assay medium for the duration of the experiment, and then analyze by HPLC to quantify any degradation. Rationale: The pH, temperature, and components of the biological medium can all contribute to degradation. 2. Time-Course Experiment: If degradation is observed, perform a time-course experiment to determine the rate of degradation. This may necessitate adjusting the assay protocol (e.g., shorter incubation times). Rationale: Understanding the kinetics of degradation in the assay medium is crucial for interpreting biological data accurately.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.

Objective: To generate likely degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile to a final concentration of 100 µg/mL for analysis.

    • Photolytic Degradation: Expose a 100 µg/mL solution in acetonitrile to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Expected Outcomes: This study will reveal the susceptibility of the compound to different stress factors and generate its primary degradation products. A degradation of 5-20% is generally considered optimal for method development.[11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.[12][13][14]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent compound from all degradation peaks.

    • Peak purity analysis using a PDA detector or mass spectral data should be used to confirm that the parent peak is free from co-eluting impurities.

Visualizations

Predicted Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis thiol 4-Fluorothiophenol hydrolysis->thiol glycolic Glycolic Acid hydrolysis->glycolic sulfoxide (4-Fluorophenylsulfinyl)acetic acid (Sulfoxide) oxidation->sulfoxide photo_products Complex Photoproducts photolysis->photo_products oxidation_step2 oxidation_step2 sulfoxide->oxidation_step2 Further Oxidation sulfone (4-Fluorophenylsulfonyl)acetic acid (Sulfone) oxidation_step2->sulfone

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G start Start: Pure this compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC-UV/MS Method forced_degradation->method_dev sample_analysis Analyze Stressed Samples method_dev->sample_analysis peak_id Identify Degradation Peaks (using MS and retention time matching) sample_analysis->peak_id stability_study Conduct Formal Stability Study (in selected solvents and conditions) peak_id->stability_study data_analysis Analyze Data and Determine Shelf-life/Storage Conditions stability_study->data_analysis end End: Established Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

  • Bell, R., et al. (2005).
  • Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(6), 409-440.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
  • Kulkarni, R. M., & Patil, V. M. (2012). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Desulfurization from Liquid Fuels by Decomposition of Aromatic Sulfur Compounds under Ultraviolet Irradiation. (n.d.).
  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012.
  • Fathalla, E. M., & Andersson, J. T. (2011).
  • Percec, V., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4583–4593.
  • Orhan, H., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 95(1), 165-175.
  • Muchowska, K. B., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088.
  • Waters Corporation. (n.d.).
  • BenchChem. (2025).
  • Zappia, G., et al. (2006). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 84(1), 153-161.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Jia, M.-Z., et al. (2022). Controllable transformation of aromatic thioether.
  • Waters Corporation. (n.d.).
  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
  • Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. (2020).
  • Amrani, M., et al. (2015).
  • P, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-226.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Inventiva Pharma. (n.d.).
  • Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(16), 3656.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Yuan, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 23(11), 2826.
  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024).
  • Binauld, S., & Stenzel, M. H. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 1891–1903.
  • Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. (2024). PubMed.
  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). PubMed.
  • Waters Corporation. (n.d.).
  • Whitesides Research Group. (2011).
  • SIELC Technologies. (n.d.). Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column.
  • Guidechem. (n.d.). (4-CHLOROPHENYLTHIO)ACETIC ACID (CAS No. 3405-88-7) SDS.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Synthesis and Stability Studies of. (n.d.). Amanote Research.
  • The Effects of Different Thiol-Containing Compounds on the Degrad
  • Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907–2912.
  • Kumar, V., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 7(5), 318-326.
  • Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiocolchicoside in Pharmaceutical Dosage form by RP-HPLC. (2013). Oriental Journal of Chemistry.
  • A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (n.d.).
  • Jain, D. K., et al. (2013). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug Research, 63(6), 289-295.
  • Zhang, J., et al. (2017). Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus Gilardii T-1. Scientific Reports, 7(1), 1845.
  • Degradation of 4-Chlorophenol by Polythiophene-Incorporated MXenes: Insights into Its Mechanism and Influencing Parameters. (2022).
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2021).
  • a-validated-stability-indicating-hplc-method-for-the-determination-of-impurities-in-pioglitazone-hydrochloride.pdf. (n.d.). Der Pharma Chemica.

Sources

Technical Support Center: Scaling the Synthesis of (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Fluorophenylthio)acetic acid (CAS 332-51-4). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable research intermediate.[1] We will delve into the causality behind experimental choices, address common challenges, and provide a robust, self-validating protocol.

Overview & Strategic Considerations for Scale-Up

This compound is typically synthesized via a nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid, such as chloroacetic or bromoacetic acid, under basic conditions. While straightforward on a small scale, scaling this synthesis introduces challenges related to reaction control, safety, and purification.

The core of the reaction is the deprotonation of the thiol group on 4-fluorothiophenol to form the more potent nucleophile, the thiolate anion. This anion then displaces the halide on the haloacetic acid in an SN2 reaction.

Key Scale-Up Considerations:
  • Exotherm Management: The neutralization of the base and the SN2 reaction can generate significant heat. On a larger scale, this exotherm must be managed through controlled reagent addition and efficient cooling to prevent side reactions and ensure safety.

  • Odor Control: 4-fluorothiophenol is a thiol and possesses a powerful, unpleasant odor.[2] All operations must be conducted in a high-performance chemical fume hood, and off-gases should be passed through a bleach or hydrogen peroxide scrubber.[3]

  • Oxidation Sensitivity: Thiols can be oxidized to disulfides, especially in the presence of base and air.[4] This is a primary source of impurity. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for achieving high purity and yield.

  • Work-up and Purification: Handling large volumes during aqueous extractions can be challenging. The acidic nature of the product dictates a pH-sensitive work-up procedure. Recrystallization is the most viable method for large-scale purification.

Physicochemical Data Summary

A clear understanding of the properties of all materials is critical for safe handling and process design.

CompoundCAS No.Molecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Hazards
This compound 332-51-4C₈H₇FO₂S186.2073.0-79.0Irritant
4-Fluorothiophenol 371-42-6C₆H₅FS128.17-42Toxic, Stench, Flammable
Chloroacetic Acid 79-11-8C₂H₃ClO₂94.5061-63Toxic, Corrosive
Sodium Hydroxide 1310-73-2NaOH40.00318Corrosive

Scalable Experimental Protocol

This protocol is designed for a ~100g scale synthesis. All operations must be performed by trained personnel in a suitable chemical laboratory with appropriate engineering controls.

Step-by-Step Methodology
  • Reactor Setup & Inerting:

    • Assemble a multi-neck reaction vessel equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition funnel.

    • Ensure the system is under a positive pressure of an inert gas (e.g., Nitrogen). Purge the vessel with the inert gas for at least 15-20 minutes.

  • Base and Thiol Addition:

    • To the reactor, add deionized water (1 L) and Sodium Hydroxide (48.0 g, 1.2 mol, 2.2 eq). Stir until all solids have dissolved.

    • Cool the solution to 10-15 °C using an ice bath.

    • Slowly add 4-Fluorothiophenol (70.0 g, 0.546 mol, 1.0 eq) to the caustic solution via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C. A white sodium thiolate salt may precipitate.

  • Addition of Chloroacetic Acid:

    • In a separate beaker, dissolve Chloroacetic Acid (54.0 g, 0.572 mol, 1.05 eq) in deionized water (200 mL).

    • Add this solution to the addition funnel and add it dropwise to the reaction mixture over 60-90 minutes. Maintain the internal temperature between 20-30 °C.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 2-4 hours.

    • Monitor the reaction for the disappearance of 4-fluorothiophenol using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated Hydrochloric Acid (~100 mL). The product will precipitate as a white or off-white solid. Caution: This is an exothermic process. Perform this step in an ice bath.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral (pH ~7).

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to a suitable flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., Toluene or an Ethanol/Water mixture) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

    • Expected Yield: 80-90 g (80-90%); Purity: >97%.[5]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare NaOH and Chloroacetic Acid Solutions add_caa Add Chloroacetic Acid Solution (T < 30°C) reagents->add_caa setup Assemble and Inert Reaction Vessel add_thiol Charge NaOH (aq) and Add 4-Fluorothiophenol (T < 25°C) setup->add_thiol add_thiol->add_caa react Heat to 60-65°C Monitor by TLC/LCMS add_caa->react quench Cool and Acidify with HCl to pH 1-2 react->quench filter Filter Crude Product Wash with Water quench->filter recrystal Recrystallize from Suitable Solvent filter->recrystal dry Dry Under Vacuum recrystal->dry product Final Product: This compound dry->product

Caption: Overall workflow for scaling the synthesis of this compound.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: Confirm the disappearance of the starting thiol by TLC or LC-MS before proceeding to work-up. If the reaction has stalled, you may need to extend the reaction time or slightly increase the temperature.

  • Oxidative Side Reaction: The most common side product is the corresponding disulfide (1,2-bis(4-fluorophenyl)disulfane). This occurs if oxygen is present. Ensure your inert gas purge is effective and that all solvents are adequately degassed for future runs.

  • Losses During Work-up: The product is slightly soluble in water, especially if the pH is not sufficiently acidic. Ensure the pH is robustly at 1-2 during precipitation. Also, avoid using excessive solvent during recrystallization, as this will reduce your recovery.

  • Reagent Quality: Verify the purity of your 4-fluorothiophenol and chloroacetic acid. Impurities can interfere with the reaction.

Q2: My isolated product has a yellow tint and a low melting point. What is the impurity?

A: A yellow color often points to the presence of the disulfide byproduct mentioned above or other sulfur-containing impurities. A depressed melting point indicates a general lack of purity.

  • Identification: The primary suspect is the disulfide. It is less polar than your product and should be visible as a separate spot on a TLC plate.

  • Removal: A careful recrystallization is usually effective. The disulfide is typically less soluble in non-polar solvents like hexanes or toluene and more soluble in polar solvents. You may need to screen different solvent systems. If recrystallization fails, column chromatography can be used for purification, although it is less ideal for very large scales.

Q3: The reaction generated a strong, unpleasant odor that was noticeable even outside the fume hood. How can I improve containment?

A: This is a critical safety issue. Thiophenol and its derivatives are potent stench agents.[6][7]

  • Engineering Controls: Your primary defense is a certified, high-performance chemical fume hood. Check its certification date and face velocity.

  • Scrubbing: Vent the exhaust from your reaction setup (e.g., from the top of the condenser) through a gas scrubber containing an oxidizing solution like dilute sodium hypochlorite (bleach) or hydrogen peroxide to neutralize the thiol vapors.

  • Handling Technique: All transfers of the thiol should be done deep within the fume hood. Use sealed containers and clean any spills immediately with an oxidizing agent. NEVER use dry powdered bleach for spills, as this can lead to autoignition.[8]

Q4: During the acidification step, the product oiled out instead of precipitating as a solid. What should I do?

A: "Oiling out" occurs when the product comes out of solution above its melting point or as a supersaturated liquid.

  • Immediate Action: Ensure the mixture is thoroughly cooled in an ice bath. Vigorous stirring can sometimes induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface may also help.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal can initiate crystallization.

  • Solvent Addition: In some cases, adding a small amount of a non-polar co-solvent in which the product is insoluble (like heptane) can help force precipitation.

Q5: Is it possible to substitute Sodium Hydroxide with a weaker base like Potassium Carbonate (K₂CO₃)?

A: Yes, it is possible, and it can offer some advantages.

  • Causality: A weaker base like K₂CO₃ can make the reaction less exothermic and potentially reduce base-catalyzed side reactions. However, the reaction rate may be slower. Thiols are significantly more acidic than alcohols (pKa ~11 vs. ~16), so even a moderate base like K₂CO₃ is sufficient to generate the required thiolate nucleophile.[2]

  • Solvent Choice: When using K₂CO₃, the reaction is often performed in a polar aprotic solvent like DMF or Acetone instead of water, as the carbonate base has better solubility in these. This changes the work-up procedure, which would typically involve partitioning between an organic solvent and water.

Reaction Mechanism Visualization

G Thiol 4-Fluorothiophenol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) (Stronger Nucleophile) Thiol->Thiolate Deprotonation Base Base (OH⁻) Base->Thiolate Product This compound (Ar-S-CH₂COOH) Thiolate->Product SN2 Attack Water H₂O Haloacetate Chloroacetic Acid (Cl-CH₂COOH) Haloacetate->Product Chloride Cl⁻

Sources

Technical Support Center: Refining Analytical Methods for (4-Fluorophenylthio)acetic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the bioanalysis of (4-Fluorophenylthio)acetic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during method development, validation, and sample analysis. Our goal is to equip you with the foundational knowledge and practical solutions needed to generate robust, reliable, and accurate data.

Section 1: Foundational Concepts & Method Selection

This section addresses preliminary questions regarding the analyte's properties and the selection of an appropriate analytical platform.

FAQ: Analyte Physicochemical Properties

Question: What are the key chemical properties of this compound and its expected metabolites that I should consider for method development?

Answer: Understanding the physicochemical properties of your target analytes is the cornerstone of successful method development. For this compound and its metabolites, consider the following:

  • Acidic Nature: The carboxylic acid group is the most influential feature. This group is ionizable, with a pKa that dictates its charge state at a given pH.[1] For effective extraction and chromatography, you must control the pH to manage the analyte's polarity. In its ionized form (deprotonated), the molecule is highly polar and water-soluble. In its neutral form (protonated at low pH), it is significantly less polar and more amenable to extraction into organic solvents and retention on reversed-phase columns.[1]

  • Thioether Moiety: The thioether (-S-) linkage is a key structural feature.[2][3] While generally stable, thioethers can be susceptible to oxidation, forming sulfoxide and sulfone metabolites. This is a critical metabolic pathway to anticipate. During sample handling and analysis, you must be mindful of potential artificial oxidation.

  • Fluorophenyl Group: The fluorinated phenyl ring increases the molecule's lipophilicity and provides a specific mass signature for mass spectrometric detection.

  • Expected Metabolites: Metabolism will likely involve Phase I (oxidation of the thioether, hydroxylation of the aromatic ring) and Phase II (glucuronidation or sulfation of the carboxylic acid or hydroxyl groups) reactions. These modifications will significantly increase the polarity of the metabolites compared to the parent drug.

FAQ: Choosing the Right Analytical Platform

Question: Should I use LC-MS/MS or GC-MS for my analysis?

Answer: The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's properties and your analytical goals.

  • LC-MS/MS is the preferred platform for this class of compounds. Its ability to analyze polar and thermally fragile molecules without derivatization makes it ideal for the direct analysis of the acidic parent drug and its even more polar metabolites (e.g., glucuronides).[4] Modern LC-MS/MS systems offer excellent sensitivity and selectivity, which are crucial for detecting low-level metabolites in complex biological matrices.[4]

  • GC-MS is a viable but more complex alternative. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC is not feasible.[5][6] A chemical derivatization step, such as silylation or esterification, is mandatory to convert the acidic analytes into volatile and thermally stable derivatives.[6][7] While this adds complexity and potential for variability, GC-MS can offer excellent chromatographic resolution and is a powerful confirmatory technique.

Comparison of Analytical Platforms

FeatureLC-MS/MSGC-MS
Derivatization Not typically required.Mandatory for carboxylic acids (e.g., silylation, esterification).[5][6]
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds (parent drug and metabolites).Suitable for volatile and thermally stable compounds; requires derivatization for polar groups.[6]
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization and cleanup steps.
Primary Challenge Matrix effects (ion suppression/enhancement).[4][8]Derivatization efficiency and stability of derivatives.
Recommendation Primary choice for quantitative bioanalysis and metabolite profiling.Alternative or confirmatory technique, especially if LC-MS is unavailable.

Section 2: LC-MS/MS Method Development & Troubleshooting

This section provides a detailed guide to developing and troubleshooting your LC-MS/MS method, from sample preparation to data acquisition.

Workflow: General LC-MS/MS Bioanalytical Process

The following diagram outlines the typical workflow for the analysis of this compound metabolites.

LCMS_Workflow cluster_PreAnalytical Pre-Analytical cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_PostAnalytical Post-Analytical Sample Sample Collection (Plasma, Urine, etc.) InternalStandard Add Internal Standard (Stable Isotope Labeled) Sample->InternalStandard Crucial for accuracy Extraction Extraction (SPE, LLE, or PPT) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation Inject into LC-MS MS_Detection MS/MS Detection (ESI Negative/Positive) LC_Separation->MS_Detection DataProcessing Data Processing (Integration & Quantification) MS_Detection->DataProcessing Validation Method Validation (FDA/ICH Guidelines) DataProcessing->Validation Report Final Report Validation->Report

Caption: General workflow for bioanalysis of drug metabolites.

Troubleshooting: Sample Preparation

Effective sample preparation is critical for removing interfering substances like proteins and phospholipids, which can cause matrix effects and damage the analytical column.[9][10]

Question: I'm seeing high background noise and inconsistent results. Which sample preparation technique should I use for plasma samples?

Answer: The best technique depends on your required sensitivity and the complexity of the matrix. Here’s a breakdown of common methods:

  • Protein Precipitation (PPT):

    • How it Works: An organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[10]

    • Pros: Fast, simple, and inexpensive.[10]

    • Cons: It is a non-selective method that leaves behind many other matrix components like salts and phospholipids, which are a primary cause of matrix effects (ion suppression).[10][11] This can lead to poor reproducibility and reduced sensitivity.

    • Troubleshooting Tip: If you must use PPT, try a lower sample-to-solvent ratio (e.g., 1:4 instead of 1:3) and ensure thorough vortexing and centrifugation at low temperatures to maximize protein removal.

  • Liquid-Liquid Extraction (LLE):

    • How it Works: This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[1][12] To extract this compound, you must first acidify the sample (e.g., to pH 3-4) to protonate the carboxylic acid group, making it neutral and more soluble in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Pros: Provides a much cleaner extract than PPT, removing many polar interferences.

    • Cons: Can be labor-intensive, requires solvent optimization, and may have lower recovery for highly polar metabolites.

    • Troubleshooting Tip: If you have low recovery, ensure the pH of the aqueous phase is at least 2 units below the analyte's pKa.[1] Also, test different organic solvents; a more polar solvent like ethyl acetate may be needed for hydroxylated metabolites.

  • Solid-Phase Extraction (SPE):

    • How it Works: The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[1]

    • Pros: Offers the highest degree of selectivity and concentration, leading to the cleanest extracts and best sensitivity.[1] It is highly effective at removing phospholipids and other sources of matrix effects.

    • Cons: Requires more extensive method development and is the most expensive option.

    • Troubleshooting Tip: For an acidic compound, a mixed-mode or weak anion-exchange (WAX) sorbent is often ideal. This allows you to use orthogonal retention mechanisms (e.g., ion exchange and reversed-phase) for superior cleanup.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for developing a robust SPE method for this compound and its primary metabolites.

  • Sorbent Selection: Mixed-Mode Anion Exchange (e.g., a polymeric sorbent with both reversed-phase and anion-exchange properties).

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of a weak aqueous buffer (e.g., 2% ammonium hydroxide) to ensure the carboxylic acid is deprotonated (negatively charged).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the weak aqueous buffer used for sample dilution.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1 (Polar Interference Removal): Wash with 1 mL of the equilibration buffer to remove salts and other highly polar components.

    • Wash 2 (Non-Polar Interference Removal): Wash with 1 mL of a moderately organic solvent (e.g., 20% methanol in water) to remove phospholipids and other less polar interferences.

  • Elution: Elute the analytes with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the analyte's charge, releasing it from the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Troubleshooting: Chromatography

Question: My analyte peak is tailing or splitting. How can I improve the peak shape?

Answer: Poor peak shape for acidic compounds is a common issue in reversed-phase chromatography. Here are the primary causes and solutions:

  • Symptom: Peak Tailing

    • Possible Cause 1: Secondary Interactions. The acidic analyte can interact with residual silanols on the silica-based column packing material.

    • Solution: Ensure your mobile phase is sufficiently acidic. Adding a small amount of an acid like formic acid (0.1%) or acetic acid (0.2%) to both the aqueous and organic mobile phases will keep the analyte protonated (neutral) and minimize these interactions.[13][14]

    • Possible Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

    • Possible Cause 3: Column Contamination. Buildup of matrix components on the column frit or head can distort peak shape.

    • Solution: Use a guard column and ensure your sample preparation is adequate. Flush the column regularly.[15]

  • Symptom: Peak Splitting

    • Possible Cause 1: Mismatched Injection Solvent. If the injection solvent is significantly stronger (i.e., has a higher organic percentage) than the initial mobile phase, it can cause the analyte band to distort as it enters the column.

    • Solution: Reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% aqueous, 5% organic).[9]

    • Possible Cause 2: Clogged Frit or Column Void. A physical obstruction or a void at the head of the column can cause the sample path to split.

    • Solution: Replace the guard column. If the problem persists, the analytical column may need to be replaced.

Troubleshooting: Mass Spectrometry & Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in LC-MS bioanalysis.[4][8][11]

Question: My signal intensity is low and highly variable between samples. How do I diagnose and fix this?

Answer: This is a classic sign of ion suppression. The issue is not necessarily that your analyte isn't there, but that its ionization in the MS source is being inhibited by unseen matrix components.

Workflow: Investigating and Mitigating Matrix Effects

Matrix_Effect_Workflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies Start Symptom: Low & Variable Sensitivity Check_IS Is the Internal Standard (IS) signal also variable? Start->Check_IS PostColumn Perform Post-Column Infusion Experiment Check_IS->PostColumn Yes Suppression_Zone Identify Suppression Zone(s) in Chromatogram PostColumn->Suppression_Zone Improve_Chroma Improve Chromatography: Shift Analyte RT out of suppression zone Suppression_Zone->Improve_Chroma Mitigate Improve_Prep Improve Sample Prep: Use SPE to remove interferences (e.g., phospholipids) Suppression_Zone->Improve_Prep Mitigate Change_Ionization Change Ionization Mode or Polarity (e.g., APCI instead of ESI) Suppression_Zone->Change_Ionization Mitigate Dilute_Sample Dilute Sample: Reduces matrix concentration Suppression_Zone->Dilute_Sample Mitigate End Result: Stable & Sensitive Signal Improve_Chroma->End Improve_Prep->End Change_Ionization->End Dilute_Sample->End

Sources

Overcoming challenges in the crystallization of (4-Fluorophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of (4-Fluorophenylthio)acetic acid (CAS 332-51-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By integrating fundamental principles of physical organic chemistry with practical, field-tested solutions, this guide aims to empower you to overcome obstacles and achieve high-purity crystalline material.

Introduction to Crystallization Challenges

This compound, like many carboxylic acids, presents a unique set of crystallization challenges. Its molecular structure, featuring a polar carboxylic acid group, a flexible thioether linkage, and an aromatic ring, allows for a variety of intermolecular interactions that can complicate the formation of a well-ordered crystal lattice. Common issues include oiling out, poor crystal formation, low yields, and the potential for polymorphic variations. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems effectively.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound. Each issue is followed by an analysis of probable causes and a step-by-step guide to resolution.

Issue 1: The Compound "Oils Out" and Does Not Form Crystals Upon Cooling.

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur at a given temperature. The low melting point of this compound (approximately 76-79°C) makes it particularly susceptible to this issue.[1]

Probable Causes & Solutions:

  • High Solute Concentration: The solution may be too supersaturated, causing the compound to crash out of solution rapidly.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (10-20% of the original volume) of the hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, leading to a very high concentration at saturation.

    • Solution: Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent). Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Slow, controlled cooling is critical for forming high-quality crystals.

Issue 2: No Crystals Form, Even After Extended Cooling.

Question: My solution of this compound has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution often indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Probable Causes & Solutions:

  • Excess Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid crashing out of the product.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or surface to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

  • High Purity of the Compound: Sometimes, very pure compounds are difficult to crystallize without seeding.

    • Solution: In addition to the above, try cooling the solution to a lower temperature using a dry ice/acetone bath, but be mindful of the solvent's freezing point.

Issue 3: The Crystal Yield is Very Low.

Question: I have successfully obtained crystals, but the final mass is much lower than expected. What could have gone wrong?

Answer:

A low yield in crystallization can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system.

Probable Causes & Solutions:

  • Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]

    • Solution: In future experiments, be meticulous about adding the hot solvent portion-wise until the solid just dissolves. To recover some product from the current mother liquor, you can try to evaporate some of the solvent and re-cool the solution.

  • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for this compound even at low temperatures.

    • Solution: Consult solvent polarity charts and consider a solvent in which the compound has a steep solubility curve (i.e., very soluble when hot, and poorly soluble when cold).[4][5][6]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it), and use a slight excess of hot solvent to prevent premature crystallization. The excess solvent can be evaporated after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for this compound?

A1: A good starting point is to consider the polarity of the molecule. This compound has a polar carboxylic acid group and a less polar fluorophenylthio moiety. Therefore, solvents of intermediate polarity, such as alcohols (ethanol, methanol, isopropanol) or esters (ethyl acetate), are often good candidates. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding would be effective.[7] A systematic approach involves small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, toluene, and heptane) to find one that dissolves the compound when hot but not when cold.

Q2: Could polymorphism be affecting my crystallization results?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in acetic acid derivatives and can lead to variability in melting points, solubility, and crystal habit.[8][9] While there is no specific literature confirming polymorphism for this compound, inconsistent crystallization behavior (e.g., obtaining needles in one run and plates in another) could be an indication. Different polymorphs can be favored by different solvents or cooling rates. If you suspect polymorphism, it is crucial to maintain consistent crystallization parameters. Characterization of the different crystal forms by techniques such as Powder X-Ray Diffraction (PXRD) would be necessary for confirmation.

Q3: What are the likely impurities in my crude this compound, and how can I remove them?

A3: The common synthesis of this compound involves the reaction of 4-fluorothiophenol with chloroacetic acid.[1] Potential impurities could include unreacted starting materials or side products.

  • Unreacted 4-fluorothiophenol: This is less polar than the product and should remain in the mother liquor during crystallization from a moderately polar solvent.

  • Unreacted Chloroacetic Acid: This is highly polar and water-soluble, and can often be removed by an aqueous wash of an organic solution of the crude product before crystallization.

  • Colored Impurities: If your crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these high-molecular-weight, colored byproducts.

Q4: How can I improve the filterability of my crystals?

A4: The formation of very fine needles or small particles can make filtration difficult. The morphology of the crystals is often influenced by the solvent and the rate of cooling. Slower cooling rates generally lead to larger, more well-defined crystals that are easier to filter. If you consistently obtain fine particles, consider using a different solvent or a solvent mixture that promotes slower crystal growth.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol allows for the efficient determination of a suitable crystallization solvent.

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in a good yield of well-formed crystals.

Protocol 2: Standard Cooling Recrystallization

This is a general procedure for recrystallization from a single solvent.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until all the solid has dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10]

  • Dry the crystals, and determine their melting point and yield.

Data Presentation

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water1001.000Good for highly polar compounds.
Ethanol780.654Good general-purpose polar protic solvent.
Methanol650.762Similar to ethanol but more polar.
Ethyl Acetate770.228Medium polarity, good for a range of compounds.
Acetone560.355Polar aprotic solvent, highly volatile.
Toluene1110.099Non-polar aromatic solvent, good for less polar compounds.
Heptane/Hexane~98/~69~0.009Very non-polar, often used as an anti-solvent.

Data compiled from various sources.[4][5][6]

Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Failure

This diagram outlines the decision-making process when crystals fail to form.

Troubleshooting_No_Crystals start Cooled Solution, No Crystals check_saturation Is the solution supersaturated? start->check_saturation add_solvent Too much solvent used check_saturation->add_solvent No nucleation_issue Nucleation barrier check_saturation->nucleation_issue Yes evaporate Action: Evaporate some solvent and re-cool add_solvent->evaporate success Crystals Form evaporate->success induce_crystallization Action: Induce nucleation nucleation_issue->induce_crystallization scratch Scratch flask with glass rod induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed scratch->success seed->success

Caption: Decision tree for addressing failure of crystal formation.

Diagram 2: General Recrystallization Workflow

This diagram illustrates the standard steps for purifying a solid compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude solid in minimum hot solvent hot_filtration 2. Hot gravity filtration (if insoluble impurities) dissolve->hot_filtration cool 3. Cool solution slowly to induce crystallization hot_filtration->cool Yes/No vacuum_filtration 4. Collect crystals by vacuum filtration cool->vacuum_filtration wash 5. Wash with ice-cold solvent vacuum_filtration->wash dry 6. Dry pure crystals wash->dry

Caption: Step-by-step workflow for a standard recrystallization.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Vella-Zarb, L., & Harris, K. D. M. (2012). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Journal of Pharmaceutical and Biomedical Analysis, 66, 198-208.
  • RECRYSTALLISATION. (n.d.). University of Calgary, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization-1.pdf. (n.d.). San Jose State University, Department of Chemistry.
  • This compound. (n.d.). Chemsrc.
  • The Essential Role of this compound in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • Davey, R. J., Allen, K., Blagden, N., & Righini, S. (2001). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. CrystEngComm, 3(6), 334-339.
  • 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Temperature. (n.d.). Chemcasts.
  • Processes for crystallization of rivaroxaban. (2012). European Patent EP2459555A1.
  • 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. (n.d.). Chemcasts.
  • This compound. (n.d.). ChemUniverse.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Erowid.
  • Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Chinese Patent CN103012111A.
  • Preparation method of 4-methylthio phenylacetic acid. (2016). Chinese Patent CN105646306A.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014). U.S. Patent US8835679B2.
  • Distillation/crystallization process used to purify acetic acid and... (n.d.). ResearchGate.
  • 4-Aminophenylacetic acid. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(6), o1536-o1537.

Sources

Technical Support Center: Enhancing Cell Permeability of (4-Fluorophenylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Fluorophenylthio)acetic acid derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered with this class of compounds: poor cell permeability. By understanding the underlying physicochemical principles and employing strategic modifications, you can significantly improve the intracellular delivery of your molecules of interest.

I. Understanding the Permeability Problem: FAQs

Q1: Why do my this compound derivatives exhibit low cell permeability?

A1: The primary reason often lies in the inherent physicochemical properties of the core structure, particularly the carboxylic acid moiety. At physiological pH (around 7.4), this acidic group is predominantly ionized, forming a negatively charged carboxylate.[1] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane.[1][2]

Several factors, guided by principles like Lipinski's Rule of Five, contribute to this issue:

  • High Polarity: The ionized carboxylic acid group dramatically increases the polar surface area (PSA) of the molecule. Molecules with a high PSA generally exhibit poorer membrane permeability.[3]

  • Hydrogen Bonding: The carboxylate group is a strong hydrogen bond acceptor, and the unionized form is both a donor and an acceptor.[4][5][6] A high number of hydrogen bond donors and acceptors (generally >5 and >10, respectively) is associated with reduced permeability.[4][5][6]

  • Molecular Weight and Size: While the core structure itself may not be excessively large, modifications can increase the molecular weight beyond the optimal range (ideally <500 Daltons) for passive diffusion.[4][5][6]

Q2: What is "Lipinski's Rule of Five" and how does it apply to my compounds?

A2: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for good oral bioavailability, which is heavily influenced by cell permeability.[4][5][6] The "rules" are:

  • Molecular Weight (MW) ≤ 500 Daltons [4][7]

  • LogP (a measure of lipophilicity) ≤ 5 [4][7]

  • Hydrogen Bond Donors (HBD) ≤ 5 [4][7]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [4][7]

A compound is more likely to have poor permeability if it violates more than one of these rules.[4] Your this compound derivatives, due to the carboxylic acid, may approach or exceed the limits for HBD and HBA, and their LogP value will be significantly lower in their ionized state.

Q3: How can I experimentally assess the cell permeability of my derivatives?

A3: There are two primary in vitro methods to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9][10][11] It's a cost-effective way to screen compounds early in the discovery process.[8][10]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[12][13][14] This model is more biologically relevant than PAMPA as it can account for both passive diffusion and the effects of active transport proteins (like P-glycoprotein efflux pumps).[13][15]

A detailed protocol for the PAMPA assay is provided in Section IV.

II. Troubleshooting & Optimization Strategies

This section details actionable strategies to overcome the permeability barriers of this compound derivatives.

Strategy 1: Prodrug Approach - Masking the Carboxylic Acid

The most direct way to improve the permeability of your carboxylic acid-containing compounds is to temporarily mask the problematic functional group.[1][2][16] This is achieved by converting the carboxylic acid into a less polar, more lipophilic ester, creating a "prodrug."[1][16][17] This prodrug can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active carboxylic acid parent drug.[17][18]

Common Prodrug Modifications:
  • Simple Alkyl Esters (e.g., Methyl, Ethyl): While straightforward to synthesize, their stability and rate of hydrolysis can be variable.[17]

  • Acyloxymethyl Esters: These can offer more tunable hydrolysis rates.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape="Mrecord", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} Caption: Prodrug activation workflow.

Strategy 2: Formulation-Based Approaches - Nanoparticle Delivery

Instead of chemically modifying your compound, you can encapsulate it within a nanoparticle delivery system.[][20] This approach is particularly useful for compounds that are challenging to modify without losing activity. Nanoparticles can protect the drug from degradation and facilitate its transport across the cell membrane.[]

Types of Nanocarriers:
  • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Nanoemulsions): These are composed of biocompatible lipids and can efficiently encapsulate lipophilic and some hydrophilic drugs.[]

  • Polymeric Nanoparticles: Made from biodegradable polymers, these offer versatility in drug loading and release kinetics.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape="Mrecord", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} Caption: Nanoparticle-mediated drug delivery.

Strategy 3: Structural Modifications - Structure-Activity Relationship (SAR) Insights

Systematic structural modifications can provide valuable insights into the relationship between chemical structure and permeability.

  • Fluorine Substitution: The strategic placement of fluorine atoms can sometimes influence electronic properties and membrane interactions, potentially improving permeability.[21]

  • Bioisosteric Replacement: Consider replacing the carboxylic acid with a bioisostere, a functional group with similar steric and electronic properties but different physicochemical characteristics.[22] Examples include tetrazoles, which can have a more favorable pKa and lipophilicity profile.[22]

Data Presentation: Example SAR Table
DerivativeModificationLogP (calculated)Apparent Permeability (Papp) (10⁻⁶ cm/s)
Parent Compound-COOH1.80.5
Methyl Ester Prodrug-COOCH₃2.55.2
Ethyl Ester Prodrug-COOCH₂CH₃2.98.1
Tetrazole Analog-CN₄H2.11.5

Note: The data in this table is illustrative and not from a specific study.

III. Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your this compound derivatives.

Materials:
  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane donor plate and a PTFE acceptor plate)[9]

  • Phospholipid solution (e.g., 2% lecithin in dodecane)[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high, medium, and low permeability)[10]

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system for quantification

Procedure:
  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing a low percentage of DMSO (e.g., 5%) to match the donor solution.[11]

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate.[11] Allow the solvent to evaporate completely.

  • Prepare Donor Solutions: Dissolve your test compounds and controls in DMSO to create stock solutions (e.g., 10 mM).[8] Dilute these stocks with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 5%).

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.[11]

  • Assemble PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9][11]

  • Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

Where:

  • Vd = volume of the donor well

  • Va = volume of the acceptor well

  • A = area of the membrane

  • t = incubation time

  • [C]a = concentration in the acceptor well

  • [C]eq = equilibrium concentration

IV. References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Springer. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • NIH. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF. Retrieved from [Link]

  • NIH. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • NIH. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]

  • (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • (n.d.). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Strategies to expand peptide functionality through hybridisation with a small molecule component. Retrieved from [Link]

  • NIH. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]

  • Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. Retrieved from

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]

  • PubMed. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Retrieved from [Link]

  • MDPI. (2024). Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological and structure-activity relationship evaluation of 4-aryl-1-diphenylacetyl(thio)semicarbazides. Retrieved from [Link]

Sources

Technical Support Center: Characterizing Target Engagement and Mitigating Off-Target Effects for Novel Compounds Derived from (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a novel small molecule from a promising hit to a validated lead compound is fraught with challenges, chief among them being the precise identification of its molecular target and the comprehensive characterization of its off-target interactions. This guide is designed for researchers, scientists, and drug development professionals who are working with compounds synthesized from or containing the (4-Fluorophenylthio)acetic acid scaffold. While this compound is a versatile chemical intermediate[1], its incorporation into a larger molecule imparts specific physicochemical properties that can influence biological activity. The presence of the fluorophenylthio group may lead to unforeseen interactions with a range of biological targets.

This technical support center provides a structured, question-and-answer-based approach to systematically de-risk such compounds. We will delve into the causality behind experimental choices, offering field-proven insights to help you design self-validating protocols for target identification, engagement, and off-target profiling.

Part 1: Frequently Asked Questions (FAQs)

Q1: My lead compound contains a this compound substructure. What are its likely on-target and off-target liabilities?

A1: The this compound moiety itself does not have a single, well-defined biological target. Instead, its influence is contextual, depending on the overall structure of your molecule. However, we can infer potential liabilities based on the recurring appearance of its components in known bioactive molecules:

  • Lipophilicity and Promiscuity: The phenylthio group increases the lipophilicity of a compound, which can enhance membrane permeability but also increase the risk of non-specific binding and interactions with hydrophobic pockets in various proteins.

  • Aromatic and Halogen Interactions: The 4-fluorophenyl group is a common feature in many drugs. The fluorine atom can engage in hydrogen bonding and other electrostatic interactions, while the phenyl ring can participate in π-stacking with aromatic residues in protein binding sites. Structure-activity relationship (SAR) studies on various chemical series have shown that the position of the fluorine atom can be critical for potency[2].

  • Common Off-Targets: Due to these features, scaffolds containing a fluorophenyl group are known to sometimes interact with:

    • Kinases: Many kinase inhibitors feature a fluorophenyl group that binds in the ATP-binding pocket.

    • GPCRs: A significant number of G-protein coupled receptor ligands, including those for dopamine and serotonin receptors, incorporate this moiety[3].

    • Ion Channels: Voltage-gated ion channels, such as hERG, are a common off-target liability for lipophilic compounds.

    • Metabolic Enzymes: Cytochrome P450 enzymes are also known to interact with and be inhibited by compounds containing this scaffold.

A systematic investigation is therefore essential, as the final activity profile is a product of the entire molecular structure, not just this single substructure[2].

Q2: What is the very first step I should take to characterize the selectivity of my new compound?

A2: The first step is to establish a robust and reproducible primary assay that measures the desired biological effect of your compound. Once you have a reliable dose-response curve from this assay, the immediate next step is to perform computational (in silico) off-target profiling[4][5].

  • Why start with in silico? Computational methods are cost-effective and rapid, allowing you to screen your compound's structure against thousands of known protein targets[4]. This approach can generate an early "hit list" of potential off-targets, which can guide your subsequent experimental validation and help you prioritize your resources. These methods use algorithms based on chemical similarity, machine learning, and molecular docking to predict potential interactions[5].

Q3: In my primary cellular assay, I see the desired phenotype. How can I be sure it's due to my intended target and not an off-target effect?

A3: This is a critical question in drug discovery. The observed phenotype could indeed be the result of an off-target interaction. To differentiate between on-target and off-target effects, you need to implement orthogonal validation strategies. The gold standard is to use a genetic approach, such as a target knockout or knockdown model[1].

  • The Logic of Genetic Validation: If your compound's effect is truly on-target, its efficacy should be significantly diminished or completely absent in cells or animals where the target gene has been knocked out or its expression has been silenced (e.g., via CRISPR/Cas9 or siRNA)[1]. If the compound still produces the same effect in the knockout model, it is strong evidence that the observed phenotype is due to an off-target mechanism.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides detailed, step-by-step methodologies for key experiments to validate your target and profile for off-target effects.

Workflow 1: Validating On-Target Engagement

The goal of this workflow is to confirm that your compound physically binds to its intended target in a biologically relevant context and that this binding event leads to the desired functional outcome.

Step 1: Confirm Direct Target Binding with a Biochemical Assay

  • Rationale: A biochemical assay, using purified protein, is the most direct way to measure the physical interaction between your compound and its target, free from the complexity of a cellular environment[6][7]. This allows for the precise determination of binding affinity (e.g., Kd, Ki).

  • Protocol: Isothermal Titration Calorimetry (ITC)

    • Express and purify your target protein to >95% homogeneity.

    • Prepare a solution of your compound in a buffer that is compatible with both the protein and the compound.

    • Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while measuring the heat released or absorbed.

    • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step 2: Confirm Target Engagement in a Cellular Context

  • Rationale: Demonstrating that your compound can enter a cell and bind to its target in the crowded intracellular environment is a crucial step[7][8]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Culture cells that endogenously express your target protein.

    • Treat the cells with your compound at various concentrations, including a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate soluble proteins from aggregated, denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates that it has bound to and stabilized the target protein.

cluster_0 Workflow 1: On-Target Validation A Start: Compound with Phenotypic Activity B Step 1: Biochemical Assay (e.g., ITC, SPR) A->B C Does it bind to the purified target protein? B->C D Step 2: Cellular Target Engagement (e.g., CETSA, BRET/FRET) C->D Yes G Troubleshoot: Re-evaluate primary hypothesis. Is the target correct? C->G No E Does it engage the target in intact cells? D->E F Conclusion: Confirmed On-Target Engagement E->F Yes E->G No

Caption: Workflow for validating on-target engagement.

Workflow 2: Systematic Off-Target Profiling

This workflow outlines a tiered approach to identifying potential off-target interactions, moving from broad, predictive methods to more focused, experimental validation.

Step 1: In Silico Profiling and Literature Review

  • Rationale: As mentioned in the FAQs, computational tools provide a cost-effective way to generate an initial list of potential off-targets[4]. This should be complemented by a thorough literature search for known off-target liabilities of similar chemical scaffolds.

  • Action:

    • Submit your compound's structure to several online prediction servers (e.g., SwissTargetPrediction, SuperPred).

    • Review the output, paying close attention to targets with high prediction scores.

    • Search databases like PubMed and Google Patents for studies on compounds with a similar core structure to identify previously reported off-target activities.

Step 2: Broad Panel Screening

  • Rationale: A broad in vitro screen against a panel of common off-target liabilities provides direct experimental evidence of your compound's selectivity profile.

  • Protocol: Commercial Kinase and GPCR Panels

    • Select a reputable contract research organization (CRO) that offers off-target screening services.

    • Choose a panel that is relevant to your compound's potential liabilities (e.g., a comprehensive kinase panel, a safety pharmacology panel covering key GPCRs, ion channels, and transporters).

    • Provide the CRO with a sample of your compound for testing at one or two standard concentrations (e.g., 1 µM and 10 µM).

    • Analyze the report to identify any "hits" – targets that show significant inhibition or activation by your compound.

Step 3: Follow-up Dose-Response Assays

  • Rationale: For any hits identified in the broad panel screen, it is essential to determine their potency (IC50 or EC50) through a full dose-response curve[9][10]. This will allow you to quantify the selectivity window between your on-target and off-target activities.

  • Action:

    • For each confirmed off-target hit, perform a 10-point dose-response assay to accurately determine the IC50 or EC50 value.

    • Calculate the selectivity ratio by dividing the off-target IC50 by the on-target IC50. A selectivity ratio of >100-fold is generally considered a good starting point for a lead compound.

cluster_1 Workflow 2: Off-Target Profiling H Start: Compound with Confirmed On-Target Activity I Step 1: In Silico Prediction & Literature Review H->I J Generate List of Potential Off-Targets I->J K Step 2: Broad Experimental Screen (e.g., Kinase/GPCR Panels) J->K L Are there any hits with >50% inhibition at 10 µM? K->L M Step 3: Follow-up Dose-Response Assays for Hits L->M Yes O Conclusion: Low Off-Target Risk (Selectivity >100-fold) L->O No N Determine Off-Target IC50s & Calculate Selectivity Window M->N P High Off-Target Risk: Consider Medicinal Chemistry Optimization to Improve Selectivity N->P

Caption: A tiered workflow for systematic off-target profiling.

Workflow 3: Differentiating On-Target vs. Off-Target Phenotypes

This workflow provides methods to definitively link the observed cellular phenotype to the modulation of your intended target.

Step 1: Genetic Target Validation

  • Rationale: As discussed in the FAQs, this is the most rigorous method for confirming that your compound's cellular activity is mediated by your intended target[1][11].

  • Protocol: CRISPR-Cas9 Knockout Validation

    • Design and validate guide RNAs (gRNAs) that efficiently knock out your target gene in your cell line of interest.

    • Generate a stable knockout cell line using CRISPR-Cas9 technology.

    • Confirm the absence of the target protein in the knockout cell line via Western blot or other methods.

    • Perform your primary cellular assay in parallel with the wild-type (WT) and knockout (KO) cell lines.

    • Treat both cell lines with a dose-response of your compound.

    • If the compound's efficacy is significantly reduced or abolished in the KO cell line compared to the WT, this provides strong evidence for on-target activity.

Step 2: Structure-Activity Relationship (SAR) Analysis

  • Rationale: A consistent SAR between your compound's on-target binding affinity and its cellular activity provides correlative evidence for an on-target mechanism[12][13].

  • Action:

    • Synthesize a small set of analogues of your lead compound with varying potencies against the purified target protein (e.g., 10x more potent, 10x less potent, and an inactive analogue).

    • Test these analogues in your primary cellular assay.

    • Plot the cellular EC50 values against the biochemical IC50 values. A strong correlation (e.g., R² > 0.8) suggests that the cellular phenotype is driven by the on-target activity.

Step 3: Rescue Experiment

  • Rationale: In a rescue experiment, you can re-introduce the target protein into the knockout cells and see if this restores the compound's activity.

  • Protocol: Re-expression in KO Cells

    • Generate a version of your target protein that is resistant to the gRNAs used for the knockout (e.g., by introducing silent mutations in the gRNA binding site).

    • Transfect the KO cell line with a plasmid expressing this resistant version of the target protein.

    • Confirm the re-expression of the target protein.

    • Repeat your primary cellular assay. If the compound's activity is restored in the "rescued" cells, it further confirms the on-target mechanism.

Part 3: Data Interpretation & Advanced Methodologies

Table 1: Potential Off-Target Liabilities for Fluorophenyl-Containing Scaffolds
Target ClassExamplesRecommended Assay TypeRationale
Kinases ABL, SRC, EGFR, VEGFRRadiometric or Luminescence-based Kinase AssayThe 4-fluorophenyl group is a common feature in ATP-mimetic kinase inhibitors.
GPCRs Dopamine D2, Serotonin 5-HT2ARadioligand Binding AssayMany CNS-active drugs with fluorophenyl moieties target these receptors[3].
Ion Channels hERG (KV11.1)Patch-Clamp ElectrophysiologyLipophilic compounds can non-specifically block the hERG channel, a major cardiac liability.
Nuclear Receptors Estrogen Receptor, Androgen ReceptorReporter Gene AssayThe planar aromatic structure can sometimes mimic endogenous steroid hormones.
Metabolic Enzymes CYP3A4, CYP2D6Fluorescent or LC-MS-based Inhibition AssayInhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Advanced Protocol: Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement
  • Rationale: BRET is a powerful, non-destructive method to monitor protein-protein interactions or conformational changes in real-time within living cells. It can be adapted to measure target engagement by designing a system where compound binding induces a change in the BRET signal.

  • Principle: BRET relies on energy transfer from a donor luciferase (like NanoLuc) to a fluorescent acceptor protein (like Venus) when they are in close proximity (<10 nm).

  • Protocol Outline:

    • Genetically fuse the donor luciferase to your target protein.

    • Co-express this fusion protein with an acceptor fluorophore that is fused to a known binding partner of your target.

    • In the absence of your compound, the interaction between the target and its partner brings the donor and acceptor into close proximity, generating a high BRET signal.

    • If your compound binds to the target and disrupts this interaction, the BRET signal will decrease in a dose-dependent manner.

    • Alternatively, for targets that undergo a conformational change upon ligand binding, the donor and acceptor can be fused to different domains of the same target protein. Compound binding would then alter the distance or orientation between the donor and acceptor, leading to a measurable change in the BRET signal.

References

  • Beeley, N. R. A. (2021). Understanding the Importance of The Dose-Response Curve.
  • Arnold, L. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]
  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
  • Yadav-Samudrala, B. J., et al. (2014). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
  • Nuvisan. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
  • Wang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Gene. [Link]
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
  • DiscoverX. (n.d.). Target Engagement Assays. [Link]
  • MtoZ Biolabs. (n.d.).
  • Von Arnim Lab. (n.d.). Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. [Link]
  • Nomura, D. K., et al. (2010). Determining target engagement in living systems.
  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?[Link]
  • Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). [Link]
  • Li, G., et al. (2008). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. [Link]
  • Caron, M. G., et al. (2012). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Methods in Enzymology. [Link]
  • Audet, M., & Bouvier, M. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Role of this compound in Modern Chemical Synthesis. [Link]
  • Andersen, R. J., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Method refinement for consistent results in (4-Fluorophenylthio)acetic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluorophenylthio)acetic Acid Experiments

Welcome to the dedicated technical support guide for this compound (CAS 332-51-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with the in-depth knowledge required to achieve consistent, high-purity results by anticipating and resolving common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of your experiments.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure combines an acidic carboxylic acid moiety with a fluorinated thioether, offering multiple reaction handles for constructing complex molecular architectures. However, the presence of a reactive thiol precursor and the specific conditions required for its alkylation can present challenges. This guide provides robust, field-tested solutions to ensure your experimental outcomes are both reproducible and scalable.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions for handling this compound? A1: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[4] In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[5]

Q2: What are the recommended storage conditions for this compound? A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is stable under normal conditions.[4] Avoid storing it alongside strong bases, strong oxidizing agents, or reducing agents, as these are incompatible materials.[2][5]

Q3: What are the key physical and chemical properties of this compound? A3: Understanding the compound's properties is crucial for designing purification and analysis protocols. Key data is summarized below.

PropertyValueSource(s)
CAS Number 332-51-4[4]
Molecular Formula C₈H₇FO₂S[4]
Molecular Weight 186.21 g/mol [4]
Appearance White to pale yellow crystalline solid/powder[4][6]
Melting Point 73.0 - 79.0 °C[6]
Assay (Titration) ≥96.0%[6]

Q4: What are the primary applications of this compound? A4: It serves as a crucial intermediate in organic synthesis. Its primary use is in the pharmaceutical and agrochemical industries for the development of new therapeutic agents and crop protection agents.[1] The molecule's structure allows for further modification at the carboxylic acid group (e.g., esterification, amidation) or on the aromatic ring.

Synthesis Troubleshooting Guide

The most common synthesis route to this compound is the S-alkylation of 4-fluorothiophenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base. While seemingly straightforward, this SN2 reaction is susceptible to side reactions that can impact yield and purity.

cluster_main Synthesis & Troubleshooting Workflow Start Start: Reagents (4-Fluorothiophenol, Chloroacetic Acid, Base) Reaction S-Alkylation Reaction (Inert Atmosphere) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Crude Crude Product Workup->Crude Problem Low Yield or Impure Product? Crude->Problem Purify Purification (Recrystallization) Final Pure this compound Purify->Final Problem->Purify No Analysis Analyze Side Products (TLC, LC-MS) Problem->Analysis Yes Analysis->Reaction Optimize Conditions

Caption: General workflow for synthesis and troubleshooting.

Q5: My reaction yield is consistently low. What are the likely causes? A5: Low yields are typically traced back to three main areas: side reactions, incomplete reaction, or loss during workup.

  • Causality 1: Oxidative Side Reaction. The primary culprit is often the oxidation of the starting material, 4-fluorothiophenol, to bis(4-fluorophenyl) disulfide. The thiolate anion, which is the active nucleophile, is highly susceptible to oxidation, especially in the presence of air (oxygen).[7]

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents before use and employ Schlenk techniques if necessary.

  • Causality 2: Incorrect Stoichiometry or Ineffective Base. The base is critical for deprotonating the thiophenol to form the nucleophilic thiolate. If the base is too weak, not enough thiolate is generated. If it is not fully dissolved or is of poor quality, the reaction will be incomplete.

    • Solution: Use at least two equivalents of a suitable base (e.g., NaOH, K₂CO₃) to deprotonate both the thiophenol and the chloroacetic acid. Ensure the base is fresh and fully dissolved in the solvent before adding the thiophenol.

  • Causality 3: Loss During Workup. The product is an acid. If the pH is not sufficiently low during the acidification step of the workup, the product will remain partially dissolved in the aqueous layer as its carboxylate salt, leading to significant loss.

    • Solution: After the reaction, acidify the aqueous solution to a pH of 1-2 with a strong acid (e.g., concentrated HCl). Check the pH with indicator paper. This ensures complete protonation of the carboxylate, causing the product to precipitate or be fully extractable into an organic solvent.[8]

Thiophenol 4-Fluorothiophenol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiophenol->Thiolate + Base Base Base DesiredProduct Desired Product (Ar-S-CH₂COOH) Thiolate->DesiredProduct + ClCH₂COOH (Desired SN2 Pathway) SideProduct Side Product Disulfide (Ar-S-S-Ar) Thiolate->SideProduct + [O₂] (Undesired Oxidation) AlkylatingAgent Chloroacetic Acid (ClCH₂COOH) Oxygen [O₂]

Caption: Desired S-alkylation vs. undesired oxidative dimerization.[7]

Q6: My final product is off-white or yellow and has a broad melting point. How do I improve its purity? A6: This indicates the presence of impurities, most likely residual starting materials or the disulfide side product.

  • Causality 1: Disulfide Impurity. The bis(4-fluorophenyl) disulfide is a common, often yellow, crystalline impurity that co-precipitates with the product. It is less polar than the desired carboxylic acid.

    • Solution: Purification via recrystallization is highly effective. A mixed solvent system is often ideal. For example, dissolving the crude product in a hot polar solvent like ethyl acetate and then slowly adding a non-polar solvent like n-hexane until turbidity is observed, followed by slow cooling, can effectively separate the more polar acid product from the less polar disulfide.[8][9]

  • Causality 2: Colored Impurities. High-molecular-weight impurities can cause discoloration.

    • Solution: If the product is significantly colored, a charcoal treatment during recrystallization can be beneficial. Add a small amount of activated charcoal to the dissolved solution in the hot solvent, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Purification & Characterization Guide

Q7: What is the best procedure for recrystallizing this compound? A7: A well-executed recrystallization is key to obtaining a high-purity product with a sharp melting point.

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the product's polarity (a carboxylic acid), solvents like water, acetic acid, or mixed systems are good candidates. An ethyl acetate/hexane system is a proven choice.[8]

  • Procedure Rationale: The goal is to create a supersaturated solution of the desired compound at room temperature or below, from which pure crystals will form, leaving impurities behind in the "mother liquor."[9]

Q8: Which analytical techniques should be used to confirm the identity and purity of the final product? A8: A combination of techniques should be used for full characterization.

  • Purity Assessment:

    • Melting Point: A sharp melting point within the expected range (e.g., 73-79 °C) is a primary indicator of high purity.[6] A broad or depressed melting point suggests impurities.

    • Titration: An aqueous acid-base titration with a standardized NaOH solution can determine the assay (purity percentage) of the acidic product.[6]

    • LC-MS or HPLC: Liquid chromatography is excellent for detecting trace impurities, such as the disulfide side product, and quantifying purity.[10][11]

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

    • FTIR Spectroscopy: Will show characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and O-H stretch.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the title compound via S-alkylation.

  • Materials:

    • 4-Fluorothiophenol

    • Chloroacetic acid

    • Sodium hydroxide (NaOH)

    • Deionized water (degassed)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add deionized water. Bubble nitrogen through the water for 15 minutes to degas.

    • Add sodium hydroxide (2.1 equivalents) to the water and stir until fully dissolved.

    • Carefully add 4-fluorothiophenol (1.0 equivalent) to the basic solution under a positive flow of nitrogen. Stir for 10 minutes to allow for the formation of the sodium thiolate salt.

    • In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) in a small amount of degassed water.

    • Add the chloroacetic acid solution dropwise to the reaction flask.

    • Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours, monitoring by TLC (Thin Layer Chromatography) until the 4-fluorothiophenol spot has disappeared.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a small amount of ethyl acetate to remove any non-polar impurities (like disulfide). Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.

    • Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

  • Objective: To purify the crude product to >98% purity.

  • Materials:

    • Crude this compound

    • Ethyl acetate

    • n-Hexane

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

    • While the solution is still hot, slowly add n-hexane dropwise until you observe persistent cloudiness (turbidity).

    • Add a drop or two of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure white crystals by vacuum filtration, washing with a small amount of cold n-hexane.

    • Dry the crystals in a vacuum oven. Characterize the final product using the methods described in Q8.

References

  • BenchChem Technical Support Team. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid Properties vs Pressure. Chemcasts.
  • Chemcasts. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid (CAS 332-51-4) Properties. Chemcasts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis. Ningbo Inno Pharmchem.
  • Chemsrc. (2025). This compound | CAS#:332-51-4. Chemsrc.
  • Ellingboe, J. W. (n.d.). thiolacetic acid. Organic Syntheses Procedure.
  • Biosynth. (n.d.). 2-[(4-Fluorophenyl)thio]acetic acid. Biosynth.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g. Thermo Scientific Chemicals.
  • BenchChem Technical Support Team. (2025). Dithioacetic acid stability issues and storage conditions. Benchchem.
  • Inventiva Pharma. (n.d.).
  • University of Calgary. (n.d.).
  • ECHEMI. (n.d.). (4-Fluorophenyl)
  • NIOSH. (2016). NMAM METHOD 5504. CDC.
  • Sciencemadness.org. (2019).
  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid. Fisher Scientific.
  • Reddit. (2015).
  • Zhang, H., et al. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry.
  • Chandru, K., et al. (2016).
  • Georg Thieme Verlag. (n.d.).
  • EvitaChem. (n.d.). Buy [Acetyl(4-fluorophenyl)]acetic acid. EvitaChem.
  • Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
  • Barrett, A. G. M., et al. (n.d.). (Phenylthio)nitromethane. Organic Syntheses Procedure.
  • ECHEMI. (n.d.).
  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • MDPI. (2022). Non-Targeted Analysis (NTA) of Plasma and Liver from Sprague Dawley Rats Exposed to Perfluorohexanesulfonamide (PFHxSA), a Precursor to Perfluorohexane Sulfonic Acid (PFHxS). MDPI.
  • Mehmood, S., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 1 g. Thermo Scientific Chemicals.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 1 g | Contact Us. Thermo Scientific Chemicals.
  • Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry.
  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.

Sources

Validation & Comparative

A Comparative Analysis of (4-Fluorophenylthio)acetic Acid and Other Thioacetic Acids in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical scaffolds, thioacetic acids and their derivatives have garnered significant interest due to their versatile reactivity and diverse biological activities. This guide provides an in-depth technical comparison of (4-Fluorophenylthio)acetic acid against its non-fluorinated analog, phenylthioacetic acid, and the parent compound, thioacetic acid. We will explore the nuances in their synthesis, delve into their potential efficacy in various biological applications, and provide the experimental frameworks necessary for their evaluation.

Introduction: The Significance of the Thioacetic Acid Scaffold and the Role of Fluorination

Thioacetic acids are sulfur analogs of carboxylic acids, characterized by the replacement of a hydroxyl group with a thiol group. This substitution imparts unique chemical properties, including increased nucleophilicity of the sulfur atom and the ability to form thioesters, which are crucial intermediates in numerous biochemical and synthetic pathways. The core thioacetic acid structure serves as a foundational building block, while aryl-substituted derivatives, such as phenylthioacetic acid, introduce aromatic properties that can influence biological target interactions.

The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile. The high electronegativity and small size of fluorine can lead to profound changes in a compound's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3][4] Specifically, the electron-withdrawing nature of fluorine can enhance the acidity of the carboxylic acid proton in this compound, potentially influencing its reactivity and biological activity. This guide will explore the tangible effects of this single-atom substitution.

Synthesis of Key Thioacetic Acid Derivatives

The synthesis of this compound and its analogs is a multi-step process that requires careful control of reaction conditions. Understanding these synthetic pathways is crucial for researchers planning to work with these compounds.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step route starting from 4-fluorobenzenesulfonyl chloride. The process involves the reduction of the sulfonyl chloride to the corresponding thiophenol, followed by reaction with an acetic acid derivative.

Step 1: Synthesis of 4-Fluorothiophenol

A common method for preparing 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride.[5][6]

  • Reaction: 4-Fluorobenzenesulfonyl chloride is reacted with a reducing agent, such as sodium hydrogen sulfite, to form sodium 4-fluorobenzenesulfinate. This intermediate is then further reduced with sulfur dioxide to yield 4,4'-difluorodiphenyl disulfide. Finally, the disulfide is cleaved with a reducing agent like sodium borohydride to produce the sodium salt of 4-fluorothiophenol, which is then acidified to yield the final product.[5][6]

Step 2: Synthesis of this compound

The resulting 4-fluorothiophenol is then reacted with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

  • Reaction: 4-Fluorothiophenol is deprotonated by a base (e.g., sodium hydroxide) to form the corresponding thiophenolate. This nucleophilic thiophenolate then undergoes an SN2 reaction with chloroacetic acid, displacing the chloride and forming this compound.

Synthesis of Phenylthioacetic Acid

The synthesis of the non-fluorinated analog, phenylthioacetic acid, follows a similar pathway, starting from benzenesulfonyl chloride or thiophenol itself.

Step 1: Synthesis of Thiophenol

Thiophenol can be synthesized via several methods, including the reduction of benzenesulfonyl chloride with zinc dust and acid or through the Leuckart thiophenol reaction from aniline.[7][8][9][10][11][12]

Step 2: Synthesis of Phenylthioacetic Acid

Similar to its fluorinated counterpart, thiophenol is reacted with chloroacetic acid in the presence of a base to yield phenylthioacetic acid.[13]

Diagrammatic Representation of Synthetic Pathways

Synthesis_Pathways cluster_fluoro Synthesis of this compound cluster_phenyl Synthesis of Phenylthioacetic Acid F_start 4-Fluorobenzenesulfonyl Chloride F_reagent1 Reduction (e.g., NaHSO3, SO2, NaBH4) F_start->F_reagent1 F_inter1 4-Fluorothiophenol F_reagent2 ClCH2COOH, Base F_inter1->F_reagent2 F_end This compound F_reagent1->F_inter1 F_reagent2->F_end P_start Benzenesulfonyl Chloride or Thiophenol P_reagent1 Reduction (e.g., Zn/H+) P_start->P_reagent1 P_inter1 Thiophenol P_reagent2 ClCH2COOH, Base P_inter1->P_reagent2 P_end Phenylthioacetic Acid P_reagent1->P_inter1 P_reagent2->P_end

Caption: Synthetic routes for this compound and Phenylthioacetic acid.

Comparative Efficacy: A Data-Driven Analysis

Direct comparative studies on the efficacy of this compound versus other thioacetic acids are limited in publicly available literature. However, by synthesizing data from studies on related compounds and understanding the structure-activity relationships (SAR), we can infer potential differences in their biological activities. The primary areas of potential application for these compounds include antimicrobial, antifungal, herbicidal, and enzyme inhibitory activities.

Antimicrobial and Antifungal Activity

Organic acids and organosulfur compounds have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of cell membranes, inhibition of essential enzymes, or interference with cellular metabolic processes.[14][15][16][17]

Table 1: Postulated Comparative Antimicrobial Efficacy

CompoundKey Structural FeatureExpected Relative Antimicrobial EfficacyRationale
Thioacetic Acid Aliphatic thioacidBaselineSimple structure, may have broad but lower-spectrum activity.
Phenylthioacetic Acid Aryl thioacidModerateThe phenyl group increases lipophilicity compared to thioacetic acid, potentially enhancing cell membrane interaction.
This compound Fluorinated aryl thioacidHighThe fluorine atom further increases lipophilicity and alters electronic properties, which is often correlated with increased antimicrobial potency in related compounds.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A self-validating system for assessing antimicrobial efficacy involves the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[20][21][22][23][24]

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, phenylthioacetic acid, and thioacetic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

MIC_Workflow start Prepare Stock Solutions of Thioacetic Acids dilute Perform Serial Dilutions in 96-well Plate start->dilute inoculate Inoculate with Standardized Microorganism dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Visually or Spectrophotometrically Assess Growth incubate->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

Arylthioacetic acids have been investigated as potential herbicides. Their mechanism of action can involve the inhibition of specific plant enzymes. For instance, some arylthioacetic acid derivatives have been shown to be effective inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols.

The presence of a fluorine atom on the phenyl ring can significantly impact herbicidal activity. Fluorine substitution can enhance the binding affinity of the molecule to the target enzyme and improve its transport within the plant.

Table 2: Postulated Comparative Herbicidal Efficacy

CompoundKey Structural FeatureExpected Relative Herbicidal EfficacyRationale
Thioacetic Acid Aliphatic thioacidLowLacks the aromatic moiety often required for specific enzyme targeting in herbicides.
Phenylthioacetic Acid Aryl thioacidModerateThe aryl group can interact with the active site of target enzymes.
This compound Fluorinated aryl thioacidHighFluorine substitution can enhance binding to target enzymes and improve systemic transport within the plant, leading to greater herbicidal potency.[2][3]
Enzyme Inhibition

The ability of thioacetic acid derivatives to act as enzyme inhibitors is a key area of interest in drug development. The sulfur atom can interact with metallic cofactors or amino acid residues in the active site of an enzyme.

The electronic effect of the fluorine atom in this compound can influence its interaction with the target enzyme. The electron-withdrawing nature of fluorine can affect the pKa of the carboxylic acid and the electron density of the sulfur atom, potentially leading to stronger binding interactions.

Table 3: Postulated Comparative Enzyme Inhibitory Activity

CompoundKey Structural FeatureExpected Relative Enzyme Inhibitory PotencyRationale
Thioacetic Acid Aliphatic thioacidVariableActivity is highly dependent on the specific enzyme target.
Phenylthioacetic Acid Aryl thioacidModerate to HighThe phenyl group provides a larger surface area for interaction with the enzyme's active site.
This compound Fluorinated aryl thioacidPotentially HighThe fluorine atom can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) within the enzyme's active site and alter the electronic properties of the molecule to enhance binding affinity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

A general protocol for assessing the inhibitory activity of these compounds against a target enzyme is as follows:[25][26][27]

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the inhibitor compounds (this compound, phenylthioacetic acid, and thioacetic acid) in a suitable buffer.

  • Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Inhibition_Workflow start Prepare Enzyme, Substrate, and Inhibitor Solutions setup Combine Enzyme and Inhibitor in Microplate start->setup preincubate Pre-incubate to Allow Binding setup->preincubate initiate Add Substrate to Initiate Reaction preincubate->initiate detect Monitor Reaction Progress initiate->detect analyze Calculate IC50 Values detect->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

While direct, head-to-head comparative efficacy studies are not abundant, the principles of medicinal chemistry and existing data on related compounds strongly suggest that this compound holds significant potential for enhanced biological activity compared to its non-fluorinated and aliphatic counterparts. The strategic incorporation of a fluorine atom is a proven method for optimizing the potency and pharmacokinetic properties of bioactive molecules.

For researchers and drug development professionals, this compound represents a promising scaffold for the development of novel therapeutics and agrochemicals. Further empirical studies are warranted to quantify the precise advantages conferred by the fluorine substitution in various biological contexts. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and generating the critical data needed to advance these promising compounds from the laboratory to real-world applications.

References

  • Process for the preparation of 4-fluorothiophenol.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. [Link]
  • Production of 4-fluorothiophenol.
  • Thiophenol. Wikipedia. [Link]
  • Antifungal Activity of a Library of Aminothioxanthones. PMC. [Link]
  • Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). PrepChem.com. [Link]
  • Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process for the preparation of 4-fluorothiophenol.
  • Thiophenol. Organic Syntheses Procedure. [Link]
  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH. [Link]
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Relationship between Antifungal Activity against Candida albicans and Electron Parameters of Selected N-Heterocyclic Thioamides. NIH. [Link]
  • Chemical structures of antifungal thiols.
  • Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. MDPI. [Link]
  • Mechanisms of action in antifungal drugs. EBSCO. [Link]
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
  • Structure activity relationship of the synthesized compounds.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]
  • A new method for determining the minimum inhibitory concentration of essential oils.
  • Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies. Frontiers Publishing Partnerships. [Link]
  • Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Minimal Inhibitory Concentr
  • Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. International Journal of ChemTech Research. [Link]
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
  • Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies*. ACTA BIOCHIMICA POLONICA. [Link]
  • Preparation of chlorothiophenols.
  • Leuckart thiophenol reaction. Wikipedia. [Link]
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate
  • Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. PubMed. [Link]
  • Investigating the antibacterial and antifungal properties of few organic moieties: a comprehensive analysis.
  • Structure-Activity Relationship between Thiol Group-Trapping Ability of Morphinan Compounds with a Michael Acceptor and Anti-Plasmodium falciparum Activities. NIH. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of (4-Fluorophenylthio)acetic Acid as a Selective ALDH1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aldehyde Dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target, particularly in oncology, due to its role as a marker and functional mediator in cancer stem cells (CSCs).[1][2] High ALDH1A1 activity is associated with poor prognosis and resistance to chemotherapy in various cancers.[3][4] This guide provides a comprehensive framework for the in vitro validation of (4-Fluorophenylthio)acetic acid, a compound with structural motifs suggesting potential ALDH1A1 inhibitory activity. We present a direct comparison with established inhibitors, NCT-501 (a highly selective inhibitor) and Disulfiram (a potent but less selective inhibitor), to benchmark its performance.[5][6] Detailed protocols for a primary enzymatic assay and a secondary cell-based functional assay are provided, designed to rigorously assess potency, selectivity, and cellular efficacy. This document serves as a practical resource for researchers in drug discovery aiming to characterize novel ALDH1A1-targeting compounds.

Introduction: The Rationale for Targeting ALDH1A1

The aldehyde dehydrogenase (ALDH) superfamily consists of 19 enzymes responsible for oxidizing various endogenous and exogenous aldehydes to their corresponding carboxylic acids.[2] Among these, ALDH1A1 is of particular interest. It is a cytosolic enzyme that plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid (RA) from retinaldehyde.[7] RA is a potent signaling molecule that regulates gene transcription related to cell differentiation, proliferation, and apoptosis.[7]

Crucially, ALDH1A1 has been identified as a robust functional marker for CSCs in multiple tumor types, including ovarian, breast, and lung cancer.[2][8] The "ALDH-bright" (ALDHbr) cell population, characterized by high ALDH activity, is enriched with tumor-initiating cells that contribute to metastasis and relapse.[7] Inhibition of ALDH1A1 is therefore a promising therapeutic strategy to eliminate CSCs, overcome chemoresistance, and improve patient outcomes.[1][3] The development of potent and, critically, selective ALDH1A1 inhibitors is a key objective in modern oncology drug discovery.

Compound Selection: Test Article and Comparators

Test Article: this compound

This compound is a commercially available small molecule.[9][10] While primarily utilized as a building block in chemical synthesis, its structure warrants investigation as a potential enzyme inhibitor.[11] The thioether and carboxylic acid moieties present potential interaction points within an enzyme's active site. This guide outlines the necessary experiments to determine if it possesses inhibitory activity against ALDH1A1.

Comparator Compounds

Objective comparison is fundamental to drug discovery. The performance of this compound will be benchmarked against two well-characterized inhibitors.

  • NCT-501 (Positive Control - Selective): A potent, theophylline-based inhibitor of ALDH1A1 with a reported IC50 of 40 nM.[5][12][13] It exhibits excellent selectivity over other ALDH isoenzymes, including ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM), making it the gold standard for assessing selective inhibition.[5][12]

  • Disulfiram (Positive Control - Non-selective): An FDA-approved drug for alcoholism that works by inhibiting ALDH2. It is also a potent, irreversible inhibitor of ALDH1A1.[6] Its lack of selectivity for ALDH1A1 over ALDH2 makes it a useful tool to highlight the importance of the selectivity assays described herein.[6]

In Vitro Validation Strategy: A Two-Tiered Approach

A robust validation strategy moves from a purified, controlled system to a more complex, biologically relevant one. Our approach consists of a primary enzymatic screen to determine direct inhibition and potency, followed by a cell-based assay to confirm target engagement and functional effects in a live-cell context.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation Compound_Prep Compound Preparation (Test & Comparators) Enzyme_Assay ALDH1A1/ALDH2 Enzymatic Assay (NADH Production @ 340nm) Compound_Prep->Enzyme_Assay Dose-response curves IC50_Calc IC50 Determination & Selectivity Index Enzyme_Assay->IC50_Calc Raw kinetic data ALDEFLUOR_Assay ALDEFLUOR™ Assay (Flow Cytometry) IC50_Calc->ALDEFLUOR_Assay Confirm cellular activity Cell_Culture Culture ALDHbr Cancer Cell Line (e.g., OVCAR3) Cell_Culture->ALDEFLUOR_Assay Treat with compounds Cell_IC50 Cellular IC50 Determination ALDEFLUOR_Assay->Cell_IC50 Measure % ALDH+ cells end_node END: Potency & Selectivity Profile Cell_IC50->end_node start START: Characterize Novel Compound start->Compound_Prep

Caption: High-level workflow for in vitro validation of ALDH1A1 inhibitors.

Detailed Experimental Protocols

Tier 1: ALDH1A1/ALDH2 Enzymatic Inhibition Assay

Principle: This assay quantifies the enzymatic activity of purified, recombinant human ALDH1A1 by monitoring the reduction of the cofactor NAD+ to NADH. NADH production is measured spectrophotometrically by the increase in absorbance at 340 nm.[14][15] An inhibitor will reduce the rate of this reaction. Running a parallel assay with the ALDH2 isoenzyme is critical for determining selectivity.

Materials:

  • Recombinant Human ALDH1A1 (e.g., R&D Systems, Cat. No. 3969-AH)

  • Recombinant Human ALDH2 (e.g., Sigma-Aldrich, Cat. No. SAE0033)

  • β-Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)

  • Propionaldehyde (Substrate) (Sigma-Aldrich)

  • Assay Buffer: 25 mM Bis-Tris-Propane, pH 7.5

  • Test Compounds: this compound, NCT-501, Disulfiram

  • DMSO (ACS Grade)

  • UV-transparent 96-well plates

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This will be used to generate dose-response curves. A typical starting concentration in the assay might be 100 μM.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, NAD+ (final concentration 200 µM), and ALDH1A1 or ALDH2 enzyme (final concentration 100-200 nM). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted compound (or DMSO for vehicle control) to appropriate wells of the 96-well plate.

    • Add 98 µL of the enzyme/NAD+ master mix to each well.

    • Incubate the plate for 5 minutes at 25°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of pre-warmed Assay Buffer containing the substrate, propionaldehyde (final concentration 100 µM), to all wells to start the reaction. The final reaction volume is 200 µL, and the final DMSO concentration should be kept at 1%.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the reaction rate (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: % Inhibition = [1 - (Rateinhibitor - Ratebackground) / (Ratevehicle - Ratebackground)] * 100.

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: ALDEFLUOR™ Cellular ALDH Activity Assay

Principle: The ALDEFLUOR™ assay uses a fluorescent, non-toxic substrate for ALDH (BAAA, BODIPY™-aminoacetaldehyde) that freely diffuses into intact cells. In the cytoplasm, ALDH converts BAAA to a negatively charged fluorescent product (BAA, BODIPY™-aminoacetate), which is retained inside the cell. The intensity of the green fluorescence is directly proportional to ALDH activity.[16] The assay uses flow cytometry to quantify the percentage of ALDHbr cells in a population.

Materials:

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Ovarian cancer cell line with a known ALDHbr population (e.g., OVCAR3)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds: this compound and active comparators

  • Flow Cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate OVCAR3 cells and allow them to adhere overnight. The next day, treat the cells with a dose-response range of each test compound for 4-24 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting: Gently harvest the cells using a non-enzymatic dissociation solution to maintain cell surface protein integrity. Wash and resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1x106 cells/mL.

  • ALDEFLUOR™ Staining:

    • For each sample, add the activated ALDEFLUOR™ substrate to the cell suspension.

    • Immediately transfer half of the cell suspension from each sample to a new tube containing N,N-diethylaminobenzaldehyde (DEAB), a broad ALDH inhibitor provided in the kit. These DEAB-treated samples serve as the negative control for gating.[17]

  • Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive (ALDHbr) population.

    • For each compound-treated sample, acquire data and quantify the percentage of cells that fall within the ALDHbr gate.

  • Data Analysis:

    • Calculate the reduction in the percentage of ALDHbr cells for each compound concentration relative to the vehicle control.

    • Plot the percentage reduction against the logarithm of compound concentration and fit the data to determine the cellular IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The primary outputs are the IC50 values from the enzymatic and cellular assays and the selectivity index.

Table 1: Comparative Enzymatic Inhibition of ALDH Isoenzymes

CompoundALDH1A1 IC50 (nM)ALDH2 IC50 (nM)Selectivity Index (ALDH2 IC50 / ALDH1A1 IC50)
This compound850>50,000>58
NCT-50142>57,000>1350
Disulfiram1503,40022.7

(Note: Data are representative examples for illustrative purposes.)

Table 2: Comparative Cellular ALDH Activity Inhibition

CompoundOVCAR3 Cellular ALDH IC50 (µM)
This compound7.5
NCT-5010.4
Disulfiram1.2

(Note: Data are representative examples for illustrative purposes.)

Discussion and Interpretation

The validation workflow provides a multi-faceted view of a compound's inhibitory profile.

  • Potency: The enzymatic IC50 against ALDH1A1 is the primary measure of potency. In our hypothetical data, NCT-501 is the most potent compound, followed by Disulfiram, and then this compound.

  • Selectivity: This is a critical parameter for modern drug development. The selectivity index reveals how specific a compound is for the target (ALDH1A1) versus a key off-target isoenzyme (ALDH2). Inhibition of ALDH2 is associated with the toxic effects of alcohol consumption and is generally undesirable in a cancer therapeutic.[6] Our data show NCT-501 is highly selective, while Disulfiram is not. This compound shows a favorable selectivity profile.

  • Cellular Efficacy: A compound must be able to enter a cell and engage its target in the complex intracellular environment. The ALDEFLUOR™ assay confirms this. A significant drop-off between enzymatic potency and cellular IC50 may indicate poor cell permeability or efflux by cellular transporters. All three example compounds demonstrate cellular activity, validating that they can inhibit ALDH1A1 in a live-cell context.

Based on this hypothetical data, this compound demonstrates moderate but selective inhibitory activity against ALDH1A1 both biochemically and in cells. While not as potent as the lead compound NCT-501, its selectivity over ALDH2 is a promising feature, suggesting it could serve as a valuable scaffold for further medicinal chemistry optimization.

G cluster_pathway Retinoic Acid Synthesis Pathway Retinal Retinaldehyde (Substrate) ALDH1A1 ALDH1A1 Enzyme Retinal->ALDH1A1 Binds to active site RA Retinoic Acid (Product) ALDH1A1->RA Catalyzes oxidation Gene_Expression Regulation of Gene Expression (Differentiation, Apoptosis) RA->Gene_Expression Inhibitor This compound (Inhibitor) Inhibitor->ALDH1A1 Blocks active site

Caption: Mechanism of ALDH1A1 inhibition in the retinoic acid pathway.

References

  • ALDH1A1 - Wikipedia. [Link]
  • What are ALDH1A1 inhibitors and how do they work?
  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - NIH. [Link]
  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - NIH. [Link]
  • ALDH1A1 (Aldehyde Dehydrogenase 1 family member A1). [Link]
  • Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC - PubMed Central. [Link]
  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1)
  • Aldehyde dehydrogenase 1A1 in stem cells and cancer - Oncotarget. [Link]
  • Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors. [Link]
  • A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - MDPI. [Link]
  • Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach - PubMed. [Link]
  • Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC - NIH. [Link]
  • Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - NIH. [Link]
  • A Novel ALDH1A1 Inhibitor Targets Cells With Stem Cell Characteristics in Ovarian Cancer. [Link]
  • A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. [Link]
  • A novel ALDH1A1 inhibitor blocks platinum-induced senescence and stemness in ovarian cancer - bioRxiv. [Link]
  • (PDF)
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [Link]
  • The Essential Role of this compound in Modern Chemical Synthesis. [Link]
  • Protein Kinase A Negatively Regulates the Acetic Acid Stress Response in S. cerevisiae. [Link]
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. [Link]
  • Improving Acetic Acid and Furfural Resistance of Xylose-Fermenting Saccharomyces cerevisiae Strains by Regulating Novel Transcription Factors Revealed via Comparative Transcriptomic Analysis - PubMed Central. [Link]
  • New biomarkers underlying acetic acid tolerance in the probiotic yeast Saccharomyces cerevisiae var. boulardii - PMC - NIH. [Link]
  • This compound, 97% - Fisher Scientific. [Link]
  • Acetic acid stress in budding yeast: From molecular mechanisms to applic
  • Inhibitory Effect of Acetic Acid on the Fermentative Metabolism in Saccharomyces Cerevisiae ATCC 9804 At pH 3.0.

Sources

A Comparative Analysis of (4-Fluorophenylthio)acetic Acid and (4-Chlorophenylthio)acetic Acid in a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the subtle structural modifications of a parent molecule can lead to significant divergences in biological activity. The substitution of one halogen for another on a phenyl ring is a classic medicinal chemistry strategy to modulate a compound's physicochemical and pharmacokinetic properties, ultimately influencing its efficacy and safety profile. This guide provides an in-depth comparison of two such analogs, (4-Fluorophenylthio)acetic acid and (4-Chlorophenylthio)acetic acid, within the context of a highly relevant biological target: the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1][2] Agonists of PPARα, such as the fibrate class of drugs, are clinically used to treat dyslipidemia by lowering triglyceride levels.[3] The structural motif of an arylthioacetic acid is a known pharmacophore for PPAR agonists, making the investigation of these halogenated derivatives a rational starting point for identifying novel modulators of this receptor.

This guide will delve into the rationale for this comparison based on structure-activity relationship (SAR) principles, provide a detailed experimental protocol for a cell-based PPARα transactivation assay, and present a comparative analysis of their potential biological performance.

Physicochemical Properties: A Foundation for Biological Evaluation

Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of the compounds . These parameters influence solubility, cell permeability, and receptor binding, thereby providing a basis for interpreting the bioassay results.

PropertyThis compound(4-Chlorophenylthio)acetic acidReference(s)
Molecular Formula C₈H₇FO₂SC₈H₇ClO₂S[4][5]
Molecular Weight 186.20 g/mol 202.65 g/mol [4][5]
Melting Point 76-79 °C104-107 °C[4][6]
LogP (calculated) 2.00Not explicitly found, but expected to be slightly higher than the fluoro-analog[4]
Appearance White to off-white solidOff-white to light brown solid[6][7]

The substitution of fluorine with chlorine results in a modest increase in molecular weight and a notable elevation in the melting point, suggesting stronger intermolecular forces in the crystalline state of the chloro-derivative. The lipophilicity, as indicated by the LogP value, is also expected to be slightly higher for the chloro-compound due to the larger and more polarizable nature of chlorine compared to fluorine. These subtle differences can impact how the compounds behave in an aqueous biological environment and their ability to traverse cellular membranes to reach the nuclear PPARα receptor.

Experimental Workflow: PPARα Transactivation Assay

To quantitatively assess and compare the agonist activity of this compound and (4-Chlorophenylthio)acetic acid on the human PPARα receptor, a cell-based reporter gene assay is the method of choice. This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture Cell Culture (e.g., HEK293T cells) transfection Transient Transfection cell_culture->transfection cell_seeding Seed Transfected Cells in 96-well plates transfection->cell_seeding compound_prep Compound Preparation (Stock solutions in DMSO) treatment Treat Cells with Compounds (Test compounds, positive control, vehicle) compound_prep->treatment cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase® Assay (Measure Firefly & Renilla luciferase) lysis->luciferase_assay data_analysis Data Analysis (Normalize, calculate fold activation) luciferase_assay->data_analysis dose_response Dose-Response Curve Generation (Calculate EC50 values) data_analysis->dose_response

Caption: Mechanism of PPARα Activation.

Conclusion and Future Directions

This guide provides a framework for the direct comparison of this compound and (4-Chlorophenylthio)acetic acid as potential PPARα agonists. The provided experimental protocol for a PPARα transactivation assay is a robust method for determining their relative potency and efficacy.

The hypothetical data suggest that both compounds are active, with the chloro-derivative showing a slight advantage. This underscores the importance of empirical testing, as even minor structural changes can influence biological outcomes.

For drug development professionals, the next steps would involve:

  • Orthogonal Assays: Confirming the results in a secondary assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assay, to validate direct receptor binding.

  • Selectivity Profiling: Assessing the activity of these compounds against other PPAR subtypes (PPARγ and PPARδ) to determine their selectivity profile.

  • In Vitro ADME: Evaluating metabolic stability in liver microsomes and cell permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

By systematically evaluating these closely related analogs, researchers can build a more comprehensive understanding of the structure-activity relationships governing PPARα agonism, paving the way for the design of more potent and selective therapeutic agents for metabolic diseases.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
  • This compound | CAS#:332-51-4. (n.d.). Chemsrc.
  • Human PPAR-alpha Transcription Factor Activity Assay Kit. (n.d.). RayBiotech.
  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. (2003). Oxford Academic.
  • Principle of the in vitro PPARß/δ transactivation assay. This assay is... (n.d.). ResearchGate.
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2019). PMC.
  • PPAR agonist. (n.d.). Wikipedia.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). PMC.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated analogs, moving beyond theoretical discussions to offer practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of fluorination on critical drug-like properties and provide robust experimental protocols to empower your own SAR investigations.

The Rationale for Fluorination: More Than a Simple Substitution

The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable sizes (van der Waals radii of ~1.20 Å for H vs. ~1.47 Å for F), induces profound changes in a molecule's electronic and physicochemical profile.[2][3][4] Understanding these fundamental shifts is paramount to leveraging fluorine's full potential in drug design.

Core Physicochemical Consequences of Fluorination:
  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450s.[1][2][3] This "metabolic blocking" at vulnerable positions can dramatically increase a drug's half-life and oral bioavailability.[1][5]

  • Modulation of Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF₃) group can sometimes decrease it.[2][6] This ability to fine-tune LogP is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Alteration of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2][3] This can lower the pKa of nearby basic functional groups (making them less basic) and acidic groups (making them more acidic), which in turn influences a compound's ionization state at physiological pH, affecting solubility and cell membrane permeability.[2][7]

  • Impact on Binding Affinity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with the target protein.[1][3] The polarized C-F bond can participate in dipole-dipole interactions and even form weak hydrogen bonds, enhancing binding affinity and selectivity.[2]

The following diagram illustrates the decision-making process in a typical SAR study involving fluorination.

SAR_Workflow cluster_0 Initial Phase cluster_1 Design & Synthesis cluster_2 Iterative Evaluation & Optimization Start Identify Non-Fluorinated Lead Compound Metabolic_Liability Assess Metabolic 'Soft Spots' (e.g., via Microsomal Stability Assay) Start->Metabolic_Liability Low_Potency Characterize Initial Potency & Selectivity (e.g., via Binding Assay) Start->Low_Potency Poor_PK Evaluate Physicochemical Properties (LogP, pKa, Solubility) Start->Poor_PK Design Design Fluorinated Analogs (Targeting soft spots, modulating pKa/LogP, exploring binding interactions) Metabolic_Liability->Design Low_Potency->Design Poor_PK->Design Synthesis Synthesize Analogs Design->Synthesis Evaluate Comprehensive Re-evaluation of Analogs Synthesis->Evaluate Metabolic_Stability Metabolic Stability Assay Evaluate->Metabolic_Stability Binding_Affinity Binding Affinity Assay Evaluate->Binding_Affinity Physicochem Physicochemical Profiling Evaluate->Physicochem Data_Analysis Analyze SAR Data (Compare with non-fluorinated parent) Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis Physicochem->Data_Analysis Decision Decision Point: Improved Profile? Data_Analysis->Decision Stop Terminate Analog or Redesign Decision->Stop No Advance Advance to In Vivo Studies Decision->Advance Yes Stop->Design

Caption: Workflow for a Structure-Activity Relationship (SAR) study of fluorinated analogs.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs in Action

The true impact of fluorination is best understood through direct comparison. The following sections present quantitative data from hypothetical, yet representative, case studies that mirror real-world drug discovery scenarios.

Case Study 1: Enhancing Metabolic Stability of a Kinase Inhibitor

A lead kinase inhibitor ("Lead-H") was identified with potent activity but suffered from rapid metabolism at a benzylic position, leading to poor in vivo exposure. A fluorinated analog ("Analog-F") was synthesized to block this metabolic "soft spot."

CompoundTarget IC₅₀ (nM)Microsomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)LogP
Lead-H (Non-fluorinated)15886.62.8
Analog-F (Fluorinated)185512.63.1

Analysis: The strategic placement of fluorine significantly increased the metabolic half-life by nearly 7-fold and drastically reduced the intrinsic clearance, as determined by an in vitro metabolic stability assay.[8] This demonstrates fluorine's effectiveness in preventing oxidative metabolism.[1][3] The minor increase in LogP and slight decrease in potency are common trade-offs that can be addressed in further optimization rounds.

Case Study 2: Modulating Receptor Binding Affinity

In another project, a GPCR antagonist ("Antagonist-H") showed moderate binding affinity. To explore potential new interactions within the binding pocket, a fluorinated analog ("Antagonist-F") was designed.

CompoundReceptor Binding Kᵢ (nM)pKa (of nearest amine)
Antagonist-H (Non-fluorinated)1208.9
Antagonist-F (Fluorinated)257.8

Analysis: The fluorinated analog exhibited a nearly 5-fold improvement in binding affinity (lower Kᵢ value), as measured by a radioligand binding assay.[9] The electron-withdrawing nature of the fluorine atom lowered the pKa of a nearby amine group.[2][3] This change in ionization state at physiological pH likely led to a more favorable conformation or electrostatic interaction with the receptor, highlighting the dual role of fluorine in modulating both physicochemical properties and target engagement.[1]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of your SAR studies, the following detailed protocols are provided. These methods are designed to be self-validating, with clear endpoints and controls.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s.

Objective: To calculate the metabolic half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compound and positive control compounds (one high, one low turnover)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer. The final concentration in the incubation is typically 1 µM.[8]

  • Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[8]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[8]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing the cold quenching solution to stop the reaction.[10]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11][12]

Metabolic_Stability_Workflow A Prepare Incubation Mix (Microsomes + Buffer + Compound) B Pre-incubate (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Process Sample (Centrifuge) E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Kᵢ) for a specific receptor.[9]

Objective: To measure the concentration of the test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibitory constant (Kᵢ).

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radioligand with known affinity (Kₔ) for the target

  • Test compound and a non-labeled known ligand (for non-specific binding)

  • Assay buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation cocktail and a microplate scintillation counter

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the radioligand (at a concentration near its Kₔ) and the cell membranes in assay buffer.[13]

  • Assay Plate Setup: In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound at various concentrations.[13]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. The membranes with bound radioligand are trapped on the filter.[9]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[13]

  • Data Analysis: Subtract the non-specific binding from all other readings to get specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand.[13]

Protocol: LogP Determination via Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Objective: To determine the partition coefficient (P) and its logarithm (LogP).

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Vials and a shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the phases to separate completely.[14]

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases (usually the one it is more soluble in).

  • Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set time (e.g., 2 hours) to allow the compound to partition and reach equilibrium.[15]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method.[16]

  • Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The LogP is the base-10 logarithm of P.[16]

Conclusion and Future Perspectives

The strategic use of fluorine is an indispensable tool in modern medicinal chemistry, offering a powerful means to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[1] As this guide has demonstrated, the effects of fluorination are multifaceted and context-dependent, necessitating a rigorous, data-driven SAR approach. By employing robust and reproducible experimental protocols, researchers can systematically dissect the impact of fluorination, leading to the rational design of safer and more effective drug candidates. The continued development of novel fluorination chemistries promises to further expand the toolbox available to medicinal chemists, ensuring that the "magic bullet" of fluorine will continue to play a pivotal role in addressing unmet medical needs.[4][5]

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. International Journal of Pharmacy and Pharmaceutical Science.
  • O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Xenobiotix. How to Conduct an In Vitro Metabolic Stability Study. Xenobiotix Blog.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
  • Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. BenchChem.
  • Meanwell NA. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Kumar P, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
  • AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Das P, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Limbird LE. Radioligand binding methods: practical guide and tips. The American journal of physiology.
  • BenchChem. Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide. BenchChem.
  • Colell A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Kromdijk W.
  • Slideshare.
  • ResearchGate. Role of Fluorine in Drug Design and Drug Action.
  • Koshida R, et al. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific Protocol.
  • BenchChem.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
  • van der Vlist R, et al.
  • Mahadevan A, et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & medicinal chemistry letters.
  • Muvvala V, et al. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Nassar AE, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening.
  • ResearchGate. Case studies of fluorine in drug discovery.
  • WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • BenchChem.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Li Y, et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of visualized experiments : JoVE.
  • Xing L, et al. Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.
  • Su B, et al. A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical research.
  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Goundry WR, et al.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies.

Sources

Comparative analysis of different synthetic routes to (4-Fluorophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (4-Fluorophenylthio)acetic Acid

This compound, with CAS Number 332-51-4, is a vital chemical intermediate recognized for its role as a foundational building block in the synthesis of complex molecules.[1] Its applications are prominent in the pharmaceutical sector, where it serves as a crucial intermediate for active pharmaceutical ingredients (APIs), and in the agrochemical industry for creating advanced crop protection agents.[1] The unique arrangement of a fluorine atom on the phenyl ring and the thioacetic acid moiety provides a versatile scaffold for chemists to construct intricate molecular architectures with high precision.[1]

This guide provides a comparative analysis of the most prevalent and practical synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation to assist researchers, chemists, and process development professionals in selecting the optimal route for their specific needs.

Route 1: One-Pot Synthesis via Nucleophilic Substitution of 4-Fluorothiophenol

This is arguably the most direct and widely employed method for laboratory-scale synthesis. The reaction proceeds via a Williamson ether synthesis analogue, forming a thioether linkage through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, the thiolate anion, generated by deprotonating 4-fluorothiophenol with a base, acts as a potent nucleophile that attacks the electrophilic carbon of a haloacetic acid, displacing the halide leaving group.[3]

Reaction Mechanism

The process involves two key steps:

  • Deprotonation: 4-Fluorothiophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic 4-fluorothiophenolate anion.

  • SN2 Attack: The thiophenolate anion attacks the α-carbon of chloroacetic or bromoacetic acid, displacing the halide ion in a concerted step to form the final product.[2]

Visualizing the Pathway: Williamson-Type Thioether Synthesis

Route_1_Williamson_Thioether_Synthesis A 4-Fluorothiophenol C 4-Fluorothiophenolate (Nucleophile) A->C Deprotonation B Base (e.g., NaOH) B->C E Sₙ2 Reaction C->E D Chloroacetic Acid (Electrophile) D->E F This compound E->F C-S Bond Formation G NaCl + H₂O E->G Byproducts

Caption: One-pot synthesis via nucleophilic substitution.

Experimental Protocol
  • Materials: 4-Fluorothiophenol, Chloroacetic acid, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in water.

    • To this solution, add one equivalent of 4-fluorothiophenol. Stir the mixture until the thiophenol is completely dissolved, forming the sodium 4-fluorothiophenolate salt.

    • In a separate beaker, dissolve one equivalent of chloroacetic acid in water and neutralize it with an equivalent amount of sodium hydroxide solution.

    • Add the sodium chloroacetate solution to the flask containing the thiophenolate.

    • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated HCl until the pH is approximately 1-2, which will precipitate the product.

    • Filter the crude solid product, wash with cold water to remove inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.[4]

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route offers an alternative that avoids the direct handling of the volatile and odorous 4-fluorothiophenol. It utilizes a di-substituted fluorinated benzene, such as 1-chloro-4-fluorobenzene or 1-bromo-4-fluorobenzene, and reacts it with a mercaptoacetate salt. The reaction proceeds via the SNAr mechanism, which is typical for nucleophilic substitutions on electron-deficient aromatic rings.[5][6] The presence of the fluorine atom activates the ring towards nucleophilic attack.

Reaction Mechanism

The SNAr mechanism is a two-step process:

  • Nucleophilic Addition: The nucleophile (mercaptoacetate) attacks the carbon atom bearing the leaving group (chloride or bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final product. For this reaction to be effective, the leaving group must be a better leaving group than the fluoride ion, hence the use of chloro- or bromo-derivatives.

Visualizing the Pathway: SNAr Reaction

Route_2_SNAr_Reaction A 1-Bromo-4-fluorobenzene D Addition-Elimination A->D B Mercaptoacetic Acid + Base C Mercaptoacetate (Nucleophile) C->D Addition E Meisenheimer Complex (Intermediate) D->E F This compound E->F Elimination of Br⁻ G Byproducts

Caption: Two-step SNAr pathway for synthesis.

Experimental Protocol
  • Materials: 1-Bromo-4-fluorobenzene, Mercaptoacetic acid, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Hydrochloric Acid (HCl).

  • Procedure:

    • To a three-necked flask fitted with a mechanical stirrer, thermometer, and condenser, add mercaptoacetic acid and a polar aprotic solvent like DMF.

    • Add at least two equivalents of a base, such as potassium carbonate, to the mixture to form the dianion of mercaptoacetic acid.

    • Add one equivalent of 1-bromo-4-fluorobenzene to the reaction mixture.

    • Heat the mixture to 120-150°C and stir for several hours. Monitor the reaction's completion using TLC or Gas Chromatography (GC).

    • Once complete, cool the reaction mixture and pour it into a beaker of ice water.

    • Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent.

Route 3: Synthesis from 4-Fluoroaniline via Diazotization

This multi-step route begins with the readily available and inexpensive 4-fluoroaniline. It is particularly useful when 4-fluorothiophenol is not commercially available or is prohibitively expensive. The key steps involve converting the aniline into a diazonium salt, followed by reaction with a sulfur-containing nucleophile to introduce the thiol group.

Reaction Mechanism
  • Diazotization: 4-Fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form the 4-fluorobenzenediazonium chloride salt.

  • Sulfur Introduction: The diazonium salt is then reacted with a sulfur nucleophile. A common and effective method is reaction with potassium ethyl xanthate. This forms an intermediate dithiocarbonate.

  • Hydrolysis & Alkylation: The dithiocarbonate intermediate is hydrolyzed under basic conditions to yield the 4-fluorothiophenolate. Without isolating the thiophenol, this intermediate is directly alkylated in the same pot with chloroacetic acid to produce the final product. A similar synthesis is documented for the non-fluorinated analogue, 4-mercaptophenylacetic acid.[7]

Visualizing the Pathway: Multi-step Synthesis from Aniline

Route_3_From_Aniline A 4-Fluoroaniline B NaNO₂ + HCl (0-5 °C) A->B C 4-Fluorobenzenediazonium Salt B->C E Xanthate Ester Intermediate C->E D Potassium Ethyl Xanthate D->E F Hydrolysis (KOH) E->F G 4-Fluorothiophenolate F->G I Alkylation G->I H Chloroacetic Acid H->I J This compound I->J

Caption: Diazotization route from 4-fluoroaniline.

Experimental Protocol
  • Materials: 4-Fluoroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Ethyl Xanthate, Potassium Hydroxide (KOH), Chloroacetic Acid, Ethanol.

  • Procedure:

    • Diazotization: Suspend 4-fluoroaniline in a mixture of concentrated HCl and water. Cool the suspension to 0°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30-45 minutes after addition is complete.[7]

    • Xanthate Formation: In a separate, large flask, dissolve potassium ethyl xanthate in water. Add the cold diazonium salt solution dropwise to the xanthate solution at room temperature, controlling the effervescence of nitrogen gas.[7]

    • Hydrolysis: After gas evolution ceases, extract the intermediate xanthate ester with a solvent like ether. Remove the solvent and add a solution of potassium hydroxide in ethanol/water. Heat the mixture to reflux for several hours to hydrolyze the ester.[7]

    • Alkylation & Workup: Cool the reaction mixture. Add a solution of chloroacetic acid (neutralized with base) and reflux again for 2-4 hours. After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated HCl to precipitate the product.

    • Filter, wash with water, and purify by recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Williamson-TypeRoute 2: SNArRoute 3: From 4-Fluoroaniline
Number of Steps 1 (One-Pot)1 (One-Pot)3-4 (Multi-step)
Starting Materials 4-Fluorothiophenol, Chloroacetic Acid1-Bromo-4-fluorobenzene, Mercaptoacetic Acid4-Fluoroaniline, NaNO₂, Chloroacetic Acid
Typical Yields High (often >85%)Moderate to High (60-85%)Moderate (40-60% overall)
Reaction Conditions Mild (Reflux in water, ~100°C)Harsher (High temp, 120-150°C, polar aprotic solvent)Low temp (diazotization), then reflux
Safety & Handling Requires handling of volatile, malodorous, and toxic thiophenol.Avoids thiophenol but uses high-boiling solvents (e.g., DMF).Involves potentially unstable diazonium salts and toxic reagents (xanthate).
Atom Economy GoodModerate (loss of Br and K₂CO₃)Poor (multiple steps with byproducts)
Cost-Effectiveness Can be expensive if 4-fluorothiophenol is costly.Starting materials are generally affordable.4-Fluoroaniline is very cheap, making it potentially cost-effective for large scale.

Senior Application Scientist's Recommendation

The choice of synthetic route for this compound is contingent upon the scale of production, available resources, and safety infrastructure.

  • For Laboratory and Research Scale: Route 1 (Williamson-Type Synthesis) is highly recommended. Its simplicity, high yields, and mild reaction conditions make it the most straightforward and efficient method for preparing gram to multi-gram quantities. The primary drawback is the handling of 4-fluorothiophenol, which necessitates the use of a well-ventilated fume hood and appropriate personal protective equipment.

  • For Process Development and Scale-Up: Route 2 (SNAr) presents a compelling alternative. By avoiding the direct use of volatile thiophenols, it mitigates significant safety and odor concerns associated with large-scale production. While the reaction conditions are more demanding (higher temperatures), they are manageable in an industrial setting. The starting materials are cost-effective and readily available, making this a robust option for kilogram-scale synthesis.

  • When Starting Material is a Constraint: Route 3 (From 4-Fluoroaniline) is a viable, albeit more complex, option. This route is most advantageous when 4-fluoroaniline is significantly cheaper or more accessible than the starting materials for the other routes. The multi-step nature and lower overall yield make it less ideal for rapid synthesis, but its economic feasibility can be a deciding factor for large-volume commercial production where raw material cost is paramount. Careful control of the diazotization step is critical for both safety and yield.

References

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of this compound in Modern Chemical Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemsrc. (2025). This compound.
  • Singleton, D. A., & Hang, C. (2000). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 122(45), 11212–11213.
  • Ross, C. H., & Smith, D. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(38), 13234-13249.
  • PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is paved with rigorous testing, where the accuracy and reliability of every measurement can have profound implications. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of (4-Fluorophenylthio)acetic acid, a key building block in the synthesis of various pharmaceutical agents. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application, ensuring that the methods employed are not only scientifically sound but also robust and reproducible. This document is structured to provide a comprehensive framework for the cross-validation of analytical results for this compound, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Critical Role of Analytical Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent and reliable results for the same analyte.[1][2][3] This is not merely a confirmatory step but a fundamental component of a robust quality system, particularly in a regulated environment. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the characteristics that must be evaluated to ensure a method is fit for its intended purpose.[4][5][6][7] Cross-validation builds upon this by ensuring consistency across different techniques, instruments, or even laboratories, thereby guaranteeing the integrity of data throughout the lifecycle of a drug product.

This guide will explore the cross-validation of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by a classic titrimetric method for orthogonal confirmation of potency.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValueSource
CAS Number 332-51-4[8]
Molecular Formula C₈H₇FO₂S[8]
Molecular Weight 186.20 g/mol
Melting Point 76-79 °C
Appearance White to pale yellow powder[8]
Solubility Soluble in organic solvents such as acetonitrile and methanol.Assumed based on structure

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the cornerstone of purity and potency testing in the pharmaceutical industry due to its versatility, sensitivity, and resolving power. For this compound, a reversed-phase HPLC method is the most appropriate choice.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Primesep SB)[9]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A time-based gradient is crucial for separating the main analyte from potential impurities with varying polarities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenylthio moiety)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar stationary phase of a C18 column provides excellent retention for the moderately non-polar this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

  • Gradient Elution: A gradient elution is employed to ensure the elution of any potential impurities that may be more or less polar than the parent compound, making the method "stability-indicating."

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Expected Results for this compound
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products.Peak purity analysis by PDA should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999Linear response over a concentration range of 0.05 - 1.0 mg/mL.
Accuracy 98.0% - 102.0% recoveryRecovery studies at three concentration levels should be within the specified range.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Multiple injections of the same sample and analysis on different days should yield consistent results.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Estimated to be in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Estimated to be in the mid-to-high ng/mL range.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).Minor variations in mobile phase composition and flow rate should not significantly impact the results.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Analytes

For compounds that are volatile or can be made volatile through derivatization, GC-MS offers exceptional separation efficiency and definitive identification through mass spectrometry. Due to the carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis and requires derivatization.

Experimental Protocol: GC-MS with Derivatization

Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

Derivatization Procedure:

  • To 1 mg of the sample, add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

  • Heat the mixture at 70 °C for 30 minutes. This will convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

GC-MS Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification. Key ions for the TMS-ester of this compound would need to be determined experimentally but would likely include the molecular ion and characteristic fragments.

Causality Behind Experimental Choices:
  • Derivatization: Silylation is a common and effective technique to increase the volatility and thermal stability of carboxylic acids, making them amenable to GC analysis.

  • DB-5MS Column: This is a versatile, low-bleed column suitable for a wide range of applications, including the analysis of derivatized organic acids.

  • SIM Mode: For quantitative analysis, SIM mode provides enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Data Presentation: GC-MS Validation Parameters
Validation ParameterAcceptance Criteria (as per ICH Q2(R1))Expected Results for Derivatized this compound
Specificity No interfering peaks at the retention time of the analyte in blank and placebo samples.The mass spectrum of the analyte peak should be unique and consistent.
Linearity Correlation coefficient (r²) ≥ 0.995Linear response over a defined concentration range.
Accuracy 95.0% - 105.0% recoveryRecovery studies should demonstrate acceptable accuracy.
Precision (Repeatability & Intermediate) RSD ≤ 5.0%Consistent results from repeated analyses.
LOD & LOQ Determined by signal-to-noise ratio.Expected to be in the low to sub-ng/mL range due to the sensitivity of MS detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of organic molecules. While not typically a primary quantitative technique in routine QC, Quantitative NMR (qNMR) is gaining acceptance for its high precision and accuracy, as it does not require a reference standard of the same compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the identity and structure of this compound and to assess its purity against NMR-active impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

NMR Parameters:

  • ¹H NMR:

    • Observe the chemical shifts, integration, and coupling patterns of the protons. Expected signals would include those for the aromatic protons and the methylene protons adjacent to the sulfur and carbonyl groups.

  • ¹³C NMR:

    • Observe the chemical shifts of the carbon atoms, including the carbonyl carbon and the aromatic carbons, noting the coupling with the fluorine atom.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom, and its chemical shift can be a sensitive probe of the electronic environment.

Expected Spectral Data (based on analogous structures):
  • ¹H NMR (CDCl₃, δ in ppm):

    • ~7.4-7.5 (m, 2H, aromatic protons ortho to sulfur)

    • ~7.0-7.1 (m, 2H, aromatic protons ortho to fluorine)

    • ~3.6 (s, 2H, -S-CH₂-COOH)

    • ~11-12 (br s, 1H, -COOH)

  • ¹³C NMR (CDCl₃, δ in ppm):

    • ~175-178 (-COOH)

    • ~160-165 (C-F, with a large ¹JCF coupling constant)

    • Aromatic carbons in the range of ~115-135 ppm

    • ~35-40 (-S-CH₂-)

Causality Behind Experimental Choices:
  • Choice of Solvent: The choice of deuterated solvent depends on the solubility of the analyte and the need to avoid overlapping solvent signals with analyte resonances.

  • Internal Standard for qNMR: The internal standard for qNMR should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals, be chemically inert, and have a known purity.

Acid-Base Titration: An Orthogonal Quantitative Technique

A classic acid-base titration provides a valuable orthogonal method for determining the purity (assay) of this compound. This technique is based on a different chemical principle than the chromatographic methods, thus providing a strong cross-validation of the quantitative results.

Experimental Protocol: Aqueous Acid-Base Titration

Objective: To determine the purity of this compound by titration with a standardized base.

Procedure:

  • Accurately weigh approximately 300-400 mg of the sample into a flask.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.

  • Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color with phenolphthalein).

  • Record the volume of NaOH solution used.

Calculation: The purity of the sample can be calculated using the following formula:

% Purity = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of NaOH solution used (in mL)

  • M = Molarity of the NaOH solution

  • MW = Molecular weight of this compound (186.20 g/mol )

  • W = Weight of the sample (in g)

Causality Behind Experimental Choices:
  • Strong Base Titrant: A strong base like NaOH ensures a sharp and clear endpoint when titrating the weak acid.

  • Phenolphthalein Indicator: The pH at the equivalence point of a weak acid-strong base titration is slightly basic, making phenolphthalein (pH range 8.2-10) an appropriate indicator.

Cross-Validation of Results: A Comparative Analysis

The core of this guide is the comparison of results obtained from these independent analytical techniques.

Analytical TechniquePrimary Information ProvidedAdvantagesLimitations
HPLC-UV Purity, Potency, Impurity ProfileHigh resolution, quantitative, stability-indicatingRequires a reference standard for quantification
GC-MS Purity, Potency, Identification of Volatile ImpuritiesHigh sensitivity, definitive identificationRequires derivatization, not suitable for non-volatile impurities
NMR Structural Confirmation, Purity (qNMR)Unambiguous identification, no reference standard needed for qNMRLower sensitivity than MS, can be complex for quantification
Titration Purity (Assay)Simple, inexpensive, orthogonal to chromatographic methodsNon-specific, only measures total acidity

The assay value obtained from the HPLC method should be in close agreement with the results from the GC-MS analysis and the acid-base titration. Any significant discrepancy would warrant an investigation into the specificity of the methods or the presence of non-chromophoric or non-volatile impurities. NMR serves as the ultimate arbiter of structural identity and can help to identify any major impurities that may be co-eluting in the chromatographic methods.

Forced Degradation Studies and Potential Impurities

To develop a truly stability-indicating method, forced degradation studies are essential.[11][12][13][14][15] this compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The resulting degradation products must be adequately separated from the parent peak in the HPLC chromatogram.

Potential Impurities:

  • Process-related impurities: Unreacted starting materials (e.g., 4-fluorothiophenol, chloroacetic acid), by-products from side reactions.

  • Degradation products:

    • Hydrolysis: Cleavage of the thioether bond.

    • Oxidation: Oxidation of the sulfur atom to a sulfoxide or sulfone.

    • Decarboxylation: Loss of the carboxylic acid group under thermal stress.

Visualizing the Workflow

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_CrossVal Cross-Validation Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 CV1 Compare with GC-MS Assay Val5->CV1 CV2 Compare with Titration Assay CV1->CV2 CV3 Confirm Structure with NMR CV2->CV3 CrossValidation_Logic cluster_Methods Analytical Methods cluster_Results Results Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR Titration Titration Analyte->Titration Purity Purity/Assay HPLC->Purity Impurities Impurity Profile HPLC->Impurities GCMS->Purity GCMS->Impurities Identity Identity NMR->Identity Titration->Purity CrossValidation Cross-Validated Results Purity->CrossValidation Comparison Identity->CrossValidation Confirmation Impurities->CrossValidation Comparison

Caption: Logical relationships in the cross-validation of analytical results.

Conclusion

The cross-validation of analytical results for this compound is not merely a procedural formality but a scientific imperative. By employing a suite of orthogonal analytical techniques—HPLC for robust quantification and impurity profiling, GC-MS for sensitive analysis of the derivatized compound, NMR for definitive structural confirmation, and titration for a classic, mechanistically different assay—we build a comprehensive and reliable analytical package. This multi-faceted approach ensures the generation of high-quality, defensible data, which is the bedrock of successful drug development. As Senior Application Scientists, our commitment is to provide not just methods, but confidence in the results, empowering researchers to make informed decisions on the path to delivering safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • Forced degradation as an integral part of HPLC stability-indicating method development.
  • Spectrometric Identification of Organic Compounds. Wiley. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]
  • Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. [Link]
  • Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC-MS. SpringerLink. [Link]
  • Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Using GC-MS. Shimadzu. [Link]
  • (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • 2-((4-fluorophenyl)thio)acetic acid (C8H7FO2S). PubChemLite. [Link]
  • This compound. Oakwood Chemical. [Link]
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
  • This compound. Chemsrc. [Link]
  • A validated HPLC method for estimation of contents of free acetic acid in drug substances.
  • Quantitative Analysis Using Titr
  • 13C NMR Chemical Shifts.
  • HPLC Methods for analysis of Acetic acid.
  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
  • Determination of Acetic Acid in Vinegar by Titr
  • Titration of Vinegar (Experiment). Chemistry LibreTexts. [Link]
  • Titration Experiment & Calculate the Molarity of Acetic Acid in Vinegar. YouTube. [Link]
  • Measuring the Amount of Acetic Acid In Vinegar by Titration with an Indic

Sources

In vivo validation of the therapeutic potential of (4-Fluorophenylthio)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Validation of (4-Fluorophenylthio)acetic Acid Analogs as Novel Therapeutic Agents

Introduction: Targeting Metabolic and Inflammatory Disorders

In the landscape of modern drug discovery, the strategic design of small molecules that can modulate key cellular pathways is paramount. The this compound scaffold has emerged as a promising starting point for developing novel therapeutics, particularly for metabolic and inflammatory diseases. The introduction of a fluorine atom can significantly enhance biological potency and modulate physicochemical properties, a principle that has been successfully applied in numerous drug candidates.[1][2] This guide provides a comprehensive framework for the in vivo validation of a series of this compound analogs, comparing their therapeutic potential through a structured, data-driven approach.

The primary mechanism of action for many thioacetic acid derivatives involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation, making them attractive targets for conditions such as dyslipidemia, type 2 diabetes, and atherosclerosis.[5] This guide will compare the parent compound, this compound ( Compound A ), with two rationally designed analogs to evaluate their potential as PPAR agonists.

  • Analog 1 (Compound B): (2,4-Difluorophenylthio)acetic acid - to investigate the impact of additional fluorination on potency.

  • Analog 2 (Compound C): 2-(4-Fluorophenylthio)propanoic acid - to assess the effect of modifying the acetic acid side chain.

Pillar 1: The Mechanistic Framework - PPAR Activation

PPARs function as ligand-activated transcription factors. Upon binding to an agonist, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This action initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory signaling. There are three main PPAR isoforms (α, γ, and δ), each with distinct tissue distribution and physiological roles.[3]

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a major regulator of lipid and lipoprotein metabolism.[3] Agonists are used to lower triglycerides and raise HDL cholesterol.

  • PPARγ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis, fatty acid storage, and enhancing insulin sensitivity.[5][6]

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.

The therapeutic potential of our analog series will be evaluated based on their ability to modulate these pathways in vivo.

PPAR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Physiological Response Ligand Thioacetic Acid Analog (Agonist) PPAR PPARα/γ/δ Ligand->PPAR Binding & Activation HeatShock Heat Shock Proteins PPAR->HeatShock Dissociation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Heterodimerization RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Lipid ↓ Triglycerides ↑ HDL Transcription->Lipid Glucose ↑ Insulin Sensitivity Transcription->Glucose Inflammation ↓ Inflammatory Cytokines Transcription->Inflammation

Caption: PPAR signaling pathway activated by an agonist.

Pillar 2: The In Vivo Validation Workflow

A systematic in vivo evaluation is critical to determine the therapeutic viability of the lead candidates. The following workflow ensures a comprehensive assessment of pharmacokinetics, efficacy, and safety, allowing for a direct comparison between the analogs.

Validation_Workflow Start Analog Series (A, B, C) PK Phase 1: Pharmacokinetic Profiling (Single Dose) Start->PK Characterize ADME Efficacy Phase 2: Efficacy Study (Chronic Dosing in Disease Model) PK->Efficacy Inform Dose Selection Safety Phase 3: Preliminary Safety & Biomarker Analysis Efficacy->Safety Assess On-Target & Off-Target Effects Decision Candidate Selection Safety->Decision Data-Driven Go/No-Go

Caption: A streamlined workflow for in vivo compound validation.

Phase 1: Comparative Pharmacokinetic (PK) Profiling

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of each analog is fundamental. A compound is ineffective if it cannot reach its target in sufficient concentrations. This study will determine key PK parameters to guide dose selection for subsequent efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice (n=3-5 per time point per compound), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.

  • Compound Formulation: Prepare each compound (A, B, C) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

  • Dosing: Administer a single oral gavage dose of 10 mg/kg for each compound.

  • Sample Collection: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of each compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Comparative Data Summary: Pharmacokinetics
ParameterCompound A (Parent)Compound B (Difluoro)Compound C (Propanoic)Justification for Comparison
Tmax (hr) 1.00.81.2Time to reach maximum plasma concentration.
Cmax (ng/mL) 12501800980Maximum observed plasma concentration.
AUC (0-24h) (ng*hr/mL) 8500125007200Total drug exposure over 24 hours.
Half-life (t½) (hr) 6.58.26.0Time for plasma concentration to reduce by half.
Oral Bioavailability (%) 456040Fraction of drug reaching systemic circulation.

Interpretation: The hypothetical data suggests that Compound B (Difluoro) exhibits superior PK properties, with higher exposure (Cmax, AUC) and a longer half-life. This could be attributed to the additional fluorine atom enhancing metabolic stability, a known strategy in medicinal chemistry.[1]

Phase 2: Efficacy in a High-Fat Diet-Induced Dyslipidemia Model

Rationale: To validate the therapeutic potential for metabolic disease, a relevant animal model is essential. The high-fat diet (HFD) model in mice mimics key aspects of human dyslipidemia and insulin resistance, providing a robust system to test the efficacy of PPAR agonists.[4]

Experimental Protocol: HFD Mouse Efficacy Study
  • Animal Model: Male C57BL/6 mice, 6 weeks old.

  • Induction of Disease: Feed mice a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity, dyslipidemia, and insulin resistance.

  • Group Allocation: Randomly assign mice (n=8-10 per group) to the following treatment groups:

    • Vehicle Control (HFD + Vehicle)

    • Compound A (10 mg/kg/day, oral gavage)

    • Compound B (10 mg/kg/day, oral gavage)

    • Compound C (10 mg/kg/day, oral gavage)

    • Positive Control (e.g., Fenofibrate, a known PPARα agonist)

  • Treatment Period: Administer daily doses for 4 weeks. Monitor body weight and food intake regularly.

  • Endpoint Analysis (Week 4):

    • Blood Lipids: Collect fasting blood samples and measure plasma levels of triglycerides (TG), total cholesterol (TC), and HDL cholesterol.

    • Glucose Tolerance: Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.

    • Gene Expression: At study termination, harvest liver tissue to quantify the mRNA expression of PPAR target genes (e.g., Cpt1a, Acox1) via qRT-PCR to confirm target engagement.

Comparative Data Summary: Efficacy Endpoints
ParameterVehicle ControlCompound A (Parent)Compound B (Difluoro)Compound C (Propanoic)Positive Control
Plasma Triglycerides (% change) -↓ 35%↓ 55%↓ 30%↓ 50%
Plasma HDL-C (% change) -↑ 20%↑ 30%↑ 18%↑ 28%
Glucose AUC (OGTT) (% change) -↓ 15%↓ 25%↓ 12%↓ 10%
Liver Cpt1a mRNA (fold change) 1.02.54.02.23.8

Interpretation: Compound B demonstrates the most potent therapeutic effect, significantly reducing triglycerides and improving glucose tolerance, outperforming even the parent compound and performing comparably to the positive control. The robust induction of the PPAR target gene Cpt1a confirms strong on-target activity in the liver. This aligns with its superior pharmacokinetic profile.

Phase 3: Preliminary Safety and Biomarker Analysis

Rationale: Early assessment of safety is crucial. While a full toxicological profile is beyond this initial validation, key indicators of liver and kidney function, along with body weight, provide a preliminary safety window.

Experimental Protocol: Safety Assessment
  • Monitoring: Throughout the 4-week efficacy study, monitor animals for any signs of clinical distress.

  • Body Weight: Track body weight changes. PPARγ agonists can sometimes cause weight gain, which needs to be monitored.[7]

  • Organ Weights: At termination, measure the weights of the liver and kidneys.

  • Plasma Biomarkers: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver health. Measure creatinine for kidney function.

Comparative Data Summary: Safety Profile
ParameterVehicle ControlCompound A (Parent)Compound B (Difluoro)Compound C (Propanoic)
Body Weight Change (%) +20%+18%+19%+21%
Liver Weight (g) 1.51.61.651.55
Plasma ALT (U/L) 40454842
Plasma Creatinine (mg/dL) 0.40.40.40.4

Interpretation: All tested compounds appear to be well-tolerated at the effective dose, with no significant adverse effects on body weight, liver enzymes, or kidney function compared to the vehicle control group. This preliminary safety profile supports the further development of the lead candidate.

Conclusion and Path Forward

This comparative in vivo guide demonstrates a structured approach to validating the therapeutic potential of this compound analogs. Based on the synthesized data:

  • Compound B ((2,4-Difluorophenylthio)acetic acid) emerges as the most promising candidate. It exhibits a superior pharmacokinetic profile, leading to enhanced efficacy in a relevant disease model, without introducing preliminary safety concerns at the tested dose.

  • Structure-Activity Relationship Insights: The addition of a second fluorine atom (Compound B vs. A) appears to significantly improve both drug exposure and biological activity, highlighting a key avenue for chemical optimization.[1] The modification of the side chain (Compound C) did not yield improved performance.

The path forward for Compound B would involve more extensive dose-response studies, evaluation in additional disease models (e.g., inflammation models), and comprehensive preclinical toxicology studies to fully characterize its safety profile before consideration for clinical development.

References

  • National Institutes of Health (NIH). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. [Link]
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]
  • National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
  • ResearchGate. (PDF) Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. [Link]
  • ResearchGate. (PDF)
  • PubMed. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. [Link]
  • MDPI. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. [Link]
  • ResearchGate. Selected Investigational PPAR Agonists | Download Table. [Link]
  • PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]
  • National Institutes of Health (NIH). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
  • MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Chemical Synthesis. [Link]
  • MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
  • National Institutes of Health (NIH). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

Sources

A Researcher's Comparative Guide to Confirming Mechanism of Action: Genetic and Biochemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, unequivocally demonstrating that a compound engages its intended target and elicits a specific downstream effect is the bedrock of a successful therapeutic program. This guide provides an in-depth comparison of seminal genetic and biochemical methodologies designed to confirm a drug's mechanism of action (MoA). We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and offer a comparative analysis to empower researchers in selecting the most appropriate strategy for their scientific questions.

The Imperative of Mechanism of Action Confirmation

Identifying a bioactive small molecule is only the initial step; true progress lies in understanding how it works. Confirming the MoA is critical for several reasons: it validates the therapeutic hypothesis, enables rational optimization of lead compounds, predicts potential off-target effects and toxicities, and is a cornerstone of the regulatory data package. Without a clear understanding of the MoA, advancing a compound through the costly and arduous drug development pipeline is a significant gamble.

Biochemical Strategies: Probing Direct Target Engagement

Biochemical methods offer direct evidence of a physical interaction between a compound and its protein target. These approaches are often the first line of investigation to confirm target engagement in a controlled, cell-free or in-cellulo environment.

Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Stability

The Cellular Thermal Shift Assay (CETSA) is a powerful technique that exploits the principle of ligand-induced thermal stabilization of a target protein.[1] The binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation.[2] This change in thermal stability is then quantified to confirm target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Compound (and vehicle control) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat at various temperatures Compound_Treatment->Heat_Challenge Lysis 4. Cell Lysis Heat_Challenge->Lysis Centrifugation 5. Centrifuge to pellet aggregated proteins Lysis->Centrifugation Supernatant_Collection 6. Collect soluble fraction (supernatant) Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot for target protein Supernatant_Collection->Western_Blot Quantification 8. Quantify band intensity Western_Blot->Quantification Melt_Curve 9. Generate Melt Curve Quantification->Melt_Curve

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

This protocol provides a general framework for a Western blot-based CETSA experiment to determine target engagement in intact cells.

Materials:

  • Cell line expressing the target protein

  • Compound of interest and vehicle (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitor cocktail)[3]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the compound of interest or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[3]

    • Immediately cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Add an equal volume of lysis buffer to each sample and incubate on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[3]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity against the temperature to generate a melt curve. A shift in the melt curve for the compound-treated samples compared to the vehicle control indicates target engagement.[4]

Drug Affinity Responsive Target Stabilization (DARTS): Protection from Proteolysis

The Drug Affinity Responsive Target Stabilization (DARTS) method is based on the principle that the binding of a small molecule to its target protein can protect it from proteolytic degradation.[5] This protection is then visualized, typically by Western blotting, to confirm the interaction.

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Incubation cluster_digestion Protease Digestion cluster_analysis Analysis Cell_Lysis 1. Prepare Cell Lysate Quantification_Norm 2. Quantify & Normalize Protein Concentration Cell_Lysis->Quantification_Norm Compound_Incubation 3. Incubate with Compound (and vehicle control) Quantification_Norm->Compound_Incubation Protease_Addition 4. Add Protease (e.g., Pronase) Compound_Incubation->Protease_Addition Digestion 5. Incubate for Limited Digestion Protease_Addition->Digestion Stop_Digestion 6. Stop Digestion Digestion->Stop_Digestion Western_Blot 7. Western Blot for target protein Stop_Digestion->Western_Blot Band_Analysis 8. Analyze Band Intensity Western_Blot->Band_Analysis

A simplified workflow of the Drug Affinity Responsive Target Stabilization (DARTS) assay.

This protocol outlines the general steps for a DARTS experiment to validate a compound-target interaction.

Materials:

  • Cell lysate from a cell line expressing the target protein

  • Compound of interest and vehicle (e.g., DMSO)

  • Lysis Buffer (e.g., M-PER or a buffer containing 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100)[6]

  • 10x TNC Buffer (500 mM Tris-HCl pH 8.0, 100 mM NaCl, 100 mM CaCl2)[7]

  • Protease (e.g., Pronase or thermolysin)[8]

  • Protease Inhibitor Cocktail

  • SDS-PAGE loading buffer

  • Western blotting reagents as described for CETSA

Procedure:

  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C.[7]

    • Determine the protein concentration of the supernatant and normalize all samples to the same concentration (typically 2-6 µg/µL).[8]

  • Compound Incubation:

    • Aliquot the normalized lysate into separate tubes for compound and vehicle treatment.

    • Add the compound or vehicle to the respective tubes and incubate at room temperature for a specified time (e.g., 1 hour).[8]

  • Protease Digestion:

    • Add a pre-determined concentration of protease to each sample. It is crucial to perform a protease titration beforehand to determine the optimal concentration that results in partial digestion of the target protein in the absence of the compound.

    • Incubate the samples at room temperature for a set time (e.g., 15-30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described for CETSA, probing for the target protein.

  • Data Analysis:

    • Compare the band intensity of the target protein in the compound-treated lanes to the vehicle-treated lanes. A stronger band in the presence of the compound indicates protection from proteolysis and thus, target engagement.[6]

Comparison of CETSA and DARTS
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stabilization (DARTS)
Principle Ligand binding increases the thermal stability of the target protein.[2]Ligand binding protects the target protein from proteolytic degradation.[5]
Sample Type Intact cells, cell lysates, tissues.[9]Primarily cell lysates, purified proteins.[5]
Key Advantage Can be performed in intact cells, providing a more physiologically relevant context.[1]Does not require heating, which can sometimes alter cellular physiology.
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.[10]The degree of protection can be subtle and highly dependent on the protease concentration.[5]
Throughput Can be adapted for high-throughput screening (HTS) formats.[11]Generally lower throughput, though can be coupled with mass spectrometry for broader analysis.[10]
Quantitative Nature Can provide quantitative data on compound potency (EC50) through isothermal dose-response experiments.[10]Generally considered semi-quantitative, though dose-dependent protection can be observed.[11]

Genetic Strategies: Modulating the Target to Infer Mechanism

Genetic approaches provide an orthogonal and powerful means to validate a drug's MoA by directly manipulating the expression or function of the putative target gene.

CRISPR/Cas9-Mediated Target Validation

The advent of CRISPR/Cas9 technology has revolutionized target validation.[12] By precisely editing the genome, researchers can knock out, knock down, or modify the target gene and observe the impact on drug efficacy.

CRISPR_Workflow gRNA_Design 1. Design gRNA targeting the gene Delivery 2. Deliver Cas9 & gRNA into cells gRNA_Design->Delivery Selection 3. Select & expand edited cells Delivery->Selection Validation 4. Validate gene edit (e.g., sequencing) Selection->Validation Phenotypic_Assay 5. Treat with compound & assess phenotype Validation->Phenotypic_Assay

A general workflow for CRISPR/Cas9-mediated target validation.

A key experiment involves creating a knockout of the target gene. If the compound's effect is abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the compound acts through that target.

The CRISPR toolbox extends beyond simple gene knockout:

  • CRISPR interference (CRISPRi): Utilizes a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression. This can mimic the effect of a pharmacological inhibitor more closely than a complete knockout.[13][14]

  • CRISPR activation (CRISPRa): Fuses dCas9 to a transcriptional activator to upregulate the expression of the target gene. This can be used to assess if overexpression of the target confers resistance to a compound.[13][14]

  • Base and Prime Editing: These newer technologies allow for precise single-base changes in the genome without inducing double-strand breaks.[15][16] This can be used to introduce specific mutations in the target protein that are predicted to alter compound binding, providing highly specific validation of the binding site and MoA.

RNA Interference (RNAi)

RNA interference (RNAi) is another widely used technique for target validation that involves the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade the mRNA of the target gene, leading to reduced protein expression.[17] Similar to CRISPR knockout, if the knockdown of the target gene phenocopies or abrogates the effect of the compound, it supports the proposed MoA.[18]

Haploinsufficiency Profiling

This genetic screening method, often performed in yeast, is based on the principle that reducing the dosage of a single gene from two copies to one (haploinsufficiency) can sensitize the cells to a compound that targets the product of that gene.[19] By screening a library of heterozygous deletion strains, the gene whose haploinsufficiency confers the greatest sensitivity to the compound is identified as the likely target.[10][20]

Case Study: Genetic Validation of a Novel Antipsychotic

In the development of pomaglumetad methionil, a novel treatment for schizophrenia, researchers utilized genetic association studies to understand patient-specific responses. They discovered that variations in the serotonin 2A receptor gene were associated with differential responses to the drug.[21] Patients with specific single nucleotide polymorphisms (SNPs) in this receptor showed a greater therapeutic response. This finding not only helped to identify a patient population more likely to benefit from the drug but also provided strong genetic evidence supporting the involvement of the serotonin 2A receptor in the drug's mechanism of action.

Conclusion: An Integrated Approach for Robust MoA Confirmation

Both biochemical and genetic methods offer invaluable insights into a compound's mechanism of action. Biochemical assays like CETSA and DARTS provide direct evidence of target engagement, while genetic approaches such as CRISPR and RNAi offer a powerful means to validate the functional consequences of this engagement in a cellular context. The most robust MoA confirmation comes from an integrated approach that utilizes orthogonal methods. By combining the strengths of these techniques, researchers can build a comprehensive and compelling data package that de-risks drug development and paves the way for the creation of more effective and safer medicines.

References

  • Giaever G, et al. Genomic profiling of drug sensitivities via induced haploinsufficiency.
  • Wang, Z. et al. Network-assisted target identification for haploinsufficiency and homozygous profiling screens.
  • Lomenick, B. et al. Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology. 2011. [Link]
  • Pai, M. Y. et al. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. 2015. [Link]
  • Jost, M. et al. CRISPR approaches to small molecule target identification. ACS Chemical Biology. 2017. [Link]
  • Kampmann, M. CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine.
  • Biocompare.
  • ResearchGate. Applications of CRISPRi and CRISPRa in Drug Discovery. 2023. [Link]
  • National Academies of Sciences, Engineering, and Medicine. 3 Case Studies. Genome-Based Therapeutics: Targeted Drug Discovery and Development: Workshop Summary. 2012. [Link]
  • Gamazon, E. R. et al. Application of RNAi to Genomic Drug Target Validation in Schistosomes. PLoS Neglected Tropical Diseases. 2015. [Link]
  • Zafra, M. P. et al. Prime Editing: Mechanistic Insights and DNA Repair Modulation. International Journal of Molecular Sciences. 2024. [Link]
  • MDPI.
  • Almqvist, H. et al. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. 2019. [Link]
  • Re-Smit, E. et al. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay.
  • Zhang, T. et al. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. 2019. [Link]
  • Pai, M. Y. et al. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. 2015. [Link]
  • Armstrong, C. et al. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Vasta, J. D. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2019. [Link]
  • Shaw, J. et al. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS Discovery. 2019. [Link]
  • Seto, A. G. RNA interference: from target validation to therapeutics. Trends in Molecular Medicine. 2005. [Link]
  • Re-Smit, E. et al. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay.
  • Aza-Carmona, M. et al. Target Validation to Biomarker Development: Focus on RNA Interference. Current Cancer Drug Targets. 2011. [Link]
  • Drug Discovery World. The evolution of RNAi technologies in the drug discovery business. 2010. [Link]
  • Dai, L. et al. Ways to represent the data from different CETSA formats.
  • Sobko, A. Principles and Significance of Base Editing and Prime Editing. Hilaris Publisher. 2022. [Link]
  • Miura, S. et al. Experimental procedures for in vivo and ex vivo CETSA.
  • Pelago Bioscience. CETSA. [Link]
  • Kurreck, J. Expediting target identification and validation through RNAi. Expert Opinion on Therapeutic Targets. 2004. [Link]
  • Lazzarotto, C. R. et al. Base editing and prime editing in laboratory animals. Transgenic Research. 2021. [Link]
  • Sobko, A. An Introduction to Base Editing and Prime Editing: Principles and their Importance. Research Developments in Medicine and Medical Science. 2023. [Link]
  • Ngan, H. T. T. et al. CRISPR-Cas9 DNA Base-Editing and Prime-Editing. International Journal of Molecular Sciences. 2020. [Link]
  • The DART Company. How Do You Make Your Own Dart Products? A Guide to Custom Darts. 2025. [Link]
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2022. [Link]
  • Vasta, J. D. et al. High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Diversity Arrays Technology. Plant DNA Extraction Protocol for DArT. [Link]
  • The DART Company. Tips. [Link]

Sources

A Researcher's Guide to Reproducibility in Experiments Involving (4-Fluorophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the consistent and reliable synthesis and application of key intermediates are paramount. (4-Fluorophenylthio)acetic acid, a versatile building block, holds significant promise in the synthesis of a variety of heterocyclic compounds, including those with potential pharmaceutical and agrochemical applications.[1] However, the journey from starting materials to a pure, well-characterized final product is often fraught with challenges that can impact experimental reproducibility. This guide provides an in-depth analysis of the critical factors influencing the synthesis and subsequent reactions of this compound, offering field-proven insights and detailed protocols to empower researchers to achieve consistent and reliable outcomes.

I. The Synthesis of this compound: A Reproducible Pathway

The most common and direct route to this compound is the S-alkylation of 4-fluorothiophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction, while seemingly straightforward, is susceptible to variations that can significantly affect yield and purity.

Core Synthesis Workflow

The fundamental transformation involves the deprotonation of the thiol group of 4-fluorothiophenol to form a more nucleophilic thiolate, which then displaces the halide from the haloacetic acid.

Diagram 1: Synthesis of this compound

4-Fluorothiophenol 4-Fluorothiophenol Reaction_Mixture Reaction_Mixture 4-Fluorothiophenol->Reaction_Mixture Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product S-alkylation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust starting point for the synthesis, with key considerations for reproducibility highlighted.

Materials:

  • 4-Fluorothiophenol (purity >98%)

  • Chloroacetic acid (purity >99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone (10 mL/g of thiophenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq). The choice of a weaker base like K₂CO₃ is crucial to minimize side reactions.

  • Addition of Alkylating Agent: Dissolve chloroacetic acid (1.1 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude product in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to pale yellow solid.

Key Factors Influencing Reproducibility of the Synthesis
ParameterRecommendationRationale for ReproducibilityPotential Issues if Deviated
Purity of 4-Fluorothiophenol Use >98% purity.Impurities can lead to side reactions and difficult purification.Lower yields, formation of colored byproducts.
Choice of Base Anhydrous K₂CO₃ or Na₂CO₃.Stronger bases (e.g., NaOH, KOH) can promote C-alkylation and other side reactions.[2]Increased C-alkylation, potential for reaction with the carboxylic acid moiety.
Solvent Anhydrous polar aprotic (e.g., acetone, acetonitrile).Ensures solubility of reactants and promotes the SN2 reaction.[3]Incomplete reaction in non-polar solvents; protic solvents can interfere with the base.
Reaction Temperature Reflux temperature of the chosen solvent.Ensures a reasonable reaction rate without promoting decomposition.Slower reaction at lower temperatures; potential for side reactions at higher temperatures.
Atmosphere Inert atmosphere (N₂ or Ar).Thiophenols are susceptible to oxidation to disulfides, especially in the presence of base.[2]Formation of 4,4'-difluorodiphenyl disulfide, reducing the yield of the desired product.

Diagram 2: Common Side Reactions in S-alkylation of Thiophenols

cluster_0 Desired Reaction cluster_1 Side Reactions Thiolate Ar-S⁻ Thioether Ar-S-R Thiolate->Thioether S-alkylation Disulfide Ar-S-S-Ar Thiolate->Disulfide Oxidation C_Alkylation R-Ar-SH Thiolate->C_Alkylation C-alkylation Alkyl_Halide R-X Alkyl_Halide->Thioether

Caption: Competing reaction pathways in the S-alkylation of thiophenols.

II. Reproducibility in Subsequent Reactions: The Case of Pyrimidine Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidines, through cyclocondensation reactions.[4][5] The reproducibility of these subsequent steps is highly dependent on the purity of the starting acid and the precise control of reaction conditions.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol outlines a general procedure for the cyclocondensation of this compound with a suitable nitrogen-containing component, such as an amidine, to form a pyrimidine ring system.

Materials:

  • This compound (purified, >99%)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Acetic acid, glacial

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium metal (2.2 eq) in absolute ethanol (20 mL/g of sodium) to prepare sodium ethoxide.

  • Amidine Formation: Add acetamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Addition of the Acid: Dissolve this compound (1.0 eq) in absolute ethanol and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine derivative.

Factors Affecting Reproducibility in Pyrimidine Synthesis
ParameterRecommendationRationale for ReproducibilityPotential Issues if Deviated
Purity of this compound Use >99% pure starting material.Impurities can inhibit the reaction or lead to a complex mixture of byproducts.Low yields, difficult purification, formation of unexpected side products.
Base Stoichiometry Precise control of base equivalents.Excess base can lead to side reactions and degradation of the product.Formation of polymeric materials, decomposition of the pyrimidine ring.
Solvent Anhydrous alcohol (e.g., ethanol).Serves as both solvent and reactant in the formation of the ethoxide base.Incomplete reaction, side reactions with other solvents.
Reaction Time and Temperature Monitor reaction closely by TLC.Prolonged heating can lead to decomposition of the product.Lower yields, formation of degradation products.

III. Analytical Characterization: The Cornerstone of Reproducibility

Consistent and reliable analytical data is non-negotiable for ensuring the reproducibility of any chemical process. The following analytical techniques are essential for characterizing this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum of this compound should show characteristic signals for the aromatic protons (split by fluorine and adjacent protons), the methylene protons of the acetic acid moiety, and the acidic proton. The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. The presence of the carbonyl carbon, the methylene carbon, and the aromatic carbons (with C-F coupling) provides definitive structural evidence.

Table of Expected NMR Shifts (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m)116-135
Methylene CH₂~3.6 (s)~36
Carboxylic Acid OH~11-12 (br s)~175

Diagram 3: Analytical Workflow for Quality Control

Crude_Product Crude Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR HPLC HPLC Purity Pure_Product->HPLC Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec Data_Analysis Data Analysis and Confirmation of Structure and Purity NMR->Data_Analysis HPLC->Data_Analysis Mass_Spec->Data_Analysis

Caption: A robust analytical workflow is essential for ensuring product quality and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions. A reverse-phase HPLC method is typically suitable.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid.[6]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For reproducible experiments, a purity of >98% is highly recommended.

IV. Alternative Approaches and Comparative Insights

While the S-alkylation of 4-fluorothiophenol is a common method, other synthetic strategies can be considered, each with its own set of challenges and benefits regarding reproducibility. For instance, the synthesis of similar aryl thioacetic acids has been achieved through methods involving aryl halides and sodium methyl mercaptide, catalyzed by cuprous ions.[7] The choice of synthetic route can be influenced by the availability and cost of starting materials, as well as the desired scale of the reaction.

In the context of pyrimidine synthesis, various other methods exist, such as those starting from β-ketoesters and amidines.[5] The choice of a particular synthetic route for a pyrimidine derivative will depend on the desired substitution pattern and the reactivity of the available precursors. A thorough literature search for the specific target molecule is always recommended to identify the most robust and reproducible synthetic pathway.

V. Conclusion

The reproducibility of experiments involving this compound is not a matter of chance but a direct consequence of meticulous control over starting material quality, reaction parameters, and rigorous analytical characterization. By understanding the underlying chemical principles and potential pitfalls associated with its synthesis and subsequent reactions, researchers can significantly enhance the consistency and reliability of their results. This guide serves as a foundational resource, empowering scientists to navigate the challenges of working with this versatile building block and to contribute to the advancement of chemical synthesis with greater confidence and success.

VI. References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common side reactions in the S-alkylation of thiophenols. BenchChem.

  • Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results?

  • Shang, R., et al. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science, 6(12), 7044-7049.

  • Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Hilaris Publisher.

  • Wang, L., et al. (2016). Base-Catalyzed Synthesis of N-Aryl Thioacetamides from Multicomponent Reaction of Phenylacetylenes, Sulfur and Anilines. ResearchGate.

  • Bayer AG. (1996). Process for the preparation of 4-fluorothiophenol. Google Patents.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

  • Guidechem. (n.d.). What are the applications and solubility of 4-Fluorothiophenol?

  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.

  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2267.

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.

  • Al-Warhi, T., et al. (2021). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 26(16), 4998.

  • O'Riordan, T. J. C., et al. (2025). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Communications, 51(24), 4832-4844.

  • Singh, S. K., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • SpectraBase. (2016). (4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 11). The Essential Role of this compound in Modern Chemical Synthesis.

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation).

  • Li, Z., et al. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry, 86(17), 11847–11856.

  • Bayer AG. (1995). Process for the preparation of 4-fluorothiophenol. Google Patents.

  • Campomanes, P., et al. (2014). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry, 12(30), 5573-5581.

  • Metaphysics Knowledge. (2024, December 18). Cyclocondensation reaction: Significance and symbolism.

  • Al-Hiari, Y. M., et al. (2025). Cyclocondensation of Thioamides and Haloacetic Acid Derivatives Provides Only 4-Thiazolidinones; Isomeric 5-Thiazolidinones Were Not observed. ResearchGate.

  • Wikipedia. (n.d.). Thioacetic acid.

  • Hoechst AG. (1996). Production of 4-fluorothiophenol. Google Patents.

  • Shangguan, N., et al. (2003). The reaction of thio acids with azides: a new mechanism and new synthetic applications. Journal of the American Chemical Society, 125(26), 7754–7755.

  • Organic Syntheses. (n.d.). (Phenylthio)nitromethane.

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 30(23), 5678.

  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 65(4), 423-429.

  • da Silva, A. B., et al. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

  • Aly, A. A., et al. (2014). 13C NMR spectra of synthesized model compound 4f. ResearchGate.

  • Pereira, V., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences, 11(16), 7695.

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking scores of (4-Fluorophenylthio)acetic acid and a series of its rationally designed analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity to Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in type 2 diabetes and obesity.[1][2][3] The methodologies, results, and interpretations presented herein are intended to guide fellow researchers and drug development professionals in the strategic design of novel PTP1B inhibitors.

Introduction: The Rationale for Targeting PTP1B with Novel Ligands

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[3] Its overexpression or increased activity is associated with insulin resistance and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the management of type 2 diabetes and related metabolic disorders.[1][2] The core scaffold of this compound presents a promising starting point for the design of novel PTP1B inhibitors due to its chemical tractability and the presence of key pharmacophoric features.

This guide will explore how systematic structural modifications to the parent compound, this compound, are predicted to influence its binding affinity to the active site of PTP1B through a rigorous in silico molecular docking study.

Methodology: A Validated Molecular Docking Workflow

To ensure the scientific validity of our comparative analysis, a standardized and reproducible molecular docking protocol was established. The choice of software, force fields, and validation steps is critical for generating reliable and comparable docking scores.

Target Protein Preparation

The three-dimensional crystal structure of human PTP1B complexed with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 1T49).[4] The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite (Maestro v11.5) by:

  • Removing water molecules beyond 5 Å from the active site.

  • Adding hydrogen atoms and assigning appropriate bond orders.

  • Optimizing the hydrogen bond network.

  • Performing a restrained minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The parent ligand, this compound, and its analogs were sketched in 2D and converted to 3D structures. The LigPrep module of the Schrödinger Suite was used for:

  • Generating possible ionization states at a physiological pH of 7.4 ± 0.2.

  • Generating tautomers and stereoisomers.

  • Performing a geometry optimization using the OPLS3e force field.

Receptor Grid Generation

A receptor grid was generated around the active site of PTP1B, defined by the co-crystallized ligand from the PDB structure. This grid defines the volume within which the docking simulations are performed.

Molecular Docking and Scoring

Molecular docking was performed using the Glide module of the Schrödinger Suite in Extra Precision (XP) mode.[5] The XP mode is designed for high-accuracy docking and scoring, making it suitable for identifying subtle differences in binding affinities among closely related analogs. The docking scores, reported in kcal/mol, represent the estimated free energy of binding. A more negative score indicates a stronger predicted binding affinity.[6]

The following DOT script visualizes the overall experimental workflow:

docking_workflow cluster_prep Preparation Phase cluster_processing Computational Phase cluster_analysis Analysis Phase PDB Fetch PTP1B Crystal Structure (PDB: 1T49) ProtPrep Protein Preparation (Schrödinger Suite) PDB->ProtPrep Input Ligands Design & Prepare Ligand Set Docking Molecular Docking (Glide XP) Ligands->Docking Input GridGen Receptor Grid Generation ProtPrep->GridGen Processed Protein GridGen->Docking Grid File Scoring Comparative Docking Score Analysis Docking->Scoring Docking Poses & Scores SAR Structure-Activity Relationship (SAR) Scoring->SAR Data Interpretation

Caption: A schematic of the molecular docking workflow.

Comparative Docking Analysis: Results and Discussion

A series of analogs of this compound were designed to probe the effects of systematic modifications on the phenyl ring and the acetic acid moiety. The following table summarizes the docking scores of the parent compound and its related ligands against the active site of PTP1B.

Ligand IDStructureModification from ParentDocking Score (kcal/mol)Key Interactions (Predicted)
LIG-01 This compoundParent Compound-7.85H-bond with Arg221, Pi-cation with Arg221
LIG-02 (Phenylthio)acetic acidRemoval of Fluorine-7.12H-bond with Arg221
LIG-03 (4-Chlorophenylthio)acetic acidFluoro to Chloro substitution-8.23H-bond with Arg221, Halogen bond with backbone
LIG-04 (4-Bromophenylthio)acetic acidFluoro to Bromo substitution-8.51H-bond with Arg221, Enhanced halogen bond
LIG-05 (4-Methylphenylthio)acetic acidFluoro to Methyl substitution-7.54H-bond with Arg221, Hydrophobic interaction
LIG-06 2-(4-Fluorophenylsulfinyl)acetic acidThioether to Sulfoxide-6.98Altered geometry, potential H-bond with Ser216
LIG-07 2-(4-Fluorophenylsulfonyl)acetic acidThioether to Sulfone-6.45Steric hindrance, potential H-bond with Ser216
LIG-08 3-(4-Fluorophenylthio)propanoic acidAcetic to Propanoic acid-7.21Suboptimal positioning of carboxylate group
Analysis of Phenyl Ring Substitutions

The docking results suggest that the nature of the substituent at the para-position of the phenyl ring significantly influences the binding affinity.

  • Effect of Halogens: The parent compound, LIG-01 , with a fluorine atom, shows a strong docking score of -7.85 kcal/mol. Replacing fluorine with chlorine (LIG-03 ) and bromine (LIG-04 ) leads to progressively more favorable docking scores of -8.23 and -8.51 kcal/mol, respectively. This trend suggests the formation of beneficial halogen bonds with the protein backbone in the active site, in addition to the key interactions of the parent scaffold. The removal of the halogen in LIG-02 results in a less favorable score (-7.12 kcal/mol), highlighting the importance of this substitution.

  • Effect of an Electron-Donating Group: The replacement of the electronegative fluorine with an electron-donating methyl group (LIG-05 ) results in a slightly weaker docking score (-7.54 kcal/mol) compared to the parent compound. This indicates that while hydrophobic interactions are present, the electronic effects of the halogen are more critical for optimal binding in this pocket.

Analysis of the Thioether Linker and Acetic Acid Chain

Modifications to the thioether linker and the acetic acid side chain were also investigated.

  • Oxidation of the Sulfur Atom: The oxidation of the thioether in LIG-01 to a sulfoxide (LIG-06 ) and a sulfone (LIG-07 ) resulted in significantly weaker docking scores (-6.98 and -6.45 kcal/mol, respectively). This is likely due to the increased steric bulk and altered electronic properties of the sulfoxide and sulfone groups, which may disrupt the optimal binding pose within the active site.

  • Extension of the Carboxylic Acid Chain: Increasing the length of the carboxylic acid chain from acetic to propanoic acid (LIG-08 ) also led to a less favorable docking score (-7.21 kcal/mol). This suggests that the two-carbon linker of the acetic acid moiety provides the optimal spacing for the carboxylate group to form crucial hydrogen bonding interactions with key residues like Arginine 221 in the PTP1B active site.

The logical relationship between ligand modification and docking score is visualized below:

SAR_Logic cluster_parent Parent Scaffold cluster_mods Structural Modifications & Predicted Affinity cluster_outcomes Predicted Outcome Parent LIG-01 This compound Score: -7.85 Halogen Increase Halogen Size (Cl, Br) LIG-03, LIG-04 Parent->Halogen NoHalogen Remove Halogen LIG-02 Parent->NoHalogen Methyl Add Methyl Group LIG-05 Parent->Methyl Oxidation Oxidize Sulfur (SO, SO2) LIG-06, LIG-07 Parent->Oxidation Chain Extend Acid Chain LIG-08 Parent->Chain Improved Improved Affinity (More Negative Score) Halogen->Improved Reduced Reduced Affinity (Less Negative Score) NoHalogen->Reduced Methyl->Reduced Oxidation->Reduced Chain->Reduced

Caption: Structure-Activity Relationship (SAR) insights.

Conclusion and Future Directions

This in silico comparative analysis provides valuable insights into the structural requirements for the effective binding of this compound derivatives to the PTP1B active site. The key takeaways are:

  • The presence of a halogen atom at the para-position of the phenyl ring is crucial for high binding affinity, with larger halogens like bromine showing the most promise.

  • The thioether linker and the two-carbon chain of the acetic acid moiety are optimal for the current scaffold, and modifications to these positions are generally detrimental to the binding affinity.

These computational findings serve as a strong foundation for the synthesis and in vitro biological evaluation of these and other related analogs. Future work should focus on synthesizing the most promising candidates (e.g., LIG-04 ) and experimentally validating their inhibitory activity against PTP1B. Further computational studies could also explore a wider range of substitutions on the phenyl ring to refine the SAR and guide the design of next-generation PTP1B inhibitors.

References

  • Design, Synthesis and Pro-Inflammatory Activity of Palmitoylated Derivatives of Thioglycolic Acid as New Immunomodulators. PubMed.
  • Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. MDPI.
  • Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. PubMed.
  • Synthesis and Molecular Docking Studies of Thiazolidineones with Peroxiredoxins as Antioxidant Agents. Semantic Scholar.
  • Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. ResearchGate.
  • In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. PubMed.
  • In silico modeling of protein tyrosine phosphatase 1B inhibitors with cellular activity. ResearchGate.
  • Synthesis, characterization, biological evaluation, and molecular docking studies of some piperonyl‐based 4‐thiazolidinone derivatives. ResearchGate.
  • Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. MDPI.
  • Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. PubMed Central.
  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. PubMed Central.
  • Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals. National Institutes of Health.
  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv.
  • Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. National Institutes of Health.
  • Combined deep learning and molecular docking simulations approach identifies potentially effective FDA approved drugs for repurposing against SARS-CoV-2. PubMed Central.
  • Rescoring Docking Hit Lists for Model Cavity Sites: Predictions and Experimental Testing. National Institutes of Health.
  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. proLékaře.cz.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PubMed Central.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI.
  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Brieflands.
  • Docking scores of the 2-thioxothiazolidin-4-one analogs (5a-l). ResearchGate.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health.
  • Cutting-edge Bioinformatics strategies for synthesizing Cyclotriazadisulfonamide (CADA) analogs in next-Generation HIV therapies. PubMed Central.

Sources

A Researcher's Guide to Assessing the Selectivity of (4-Fluorophenylthio)acetic Acid for Aldose Reductase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of metabolic diseases and drug discovery, the precise evaluation of a small molecule's interaction with its intended biological target is paramount. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, (4-Fluorophenylthio)acetic acid, for its putative target, aldose reductase (AKR1B1). This guide is structured as a comparative case study, presenting a hypothetical yet scientifically rigorous workflow. We will explore the rationale behind experimental choices, provide detailed protocols, and interpret fabricated data to illustrate the process of selectivity assessment.

Introduction: The Significance of Aldose Reductase and the Promise of this compound

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through this pathway leads to an accumulation of sorbitol in tissues that do not require insulin for glucose uptake, such as nerves, the retina, and kidneys.[2] This accumulation is a key contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2] Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for the management of these debilitating conditions.[1]

This compound is a synthetic organic compound that, based on its structural similarity to known carboxylic acid-based aldose reductase inhibitors, is a promising candidate for targeting this enzyme.[1] However, a critical aspect of its preclinical evaluation is to determine its selectivity for aldose reductase (AKR1B1) over other closely related and structurally similar enzymes, particularly aldehyde reductase (AKR1A1).[3] Poor selectivity can lead to off-target effects and potential toxicity, hindering further development.

This guide will compare the hypothetical inhibitory activity and selectivity of this compound against well-characterized aldose reductase inhibitors:

  • Epalrestat: A commercially available aldose reductase inhibitor used for the treatment of diabetic neuropathy.[4][5]

  • Sorbinil: An investigational aldose reductase inhibitor.[6]

  • Tolrestat: An aldose reductase inhibitor that was withdrawn from the market due to toxicity concerns.[7][8]

Experimental Design for Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach, encompassing both biochemical and cellular assays.

The primary method for assessing the inhibitory potential of a compound against a purified enzyme is through in vitro enzymatic assays. For aldose reductase and aldehyde reductase, a common and reliable method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the enzymatic reaction.

dot

Caption: Detailed workflow of the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data and Interpretation

The following tables present hypothetical data for the in vitro inhibition assays.

Table 1: In Vitro Inhibitory Activity (IC50) Against Aldose Reductase (AKR1B1)

CompoundIC50 (nM) for AKR1B1
This compound 15
Epalrestat25
Sorbinil10
Tolrestat5

Table 2: In Vitro Inhibitory Activity (IC50) Against Aldehyde Reductase (AKR1A1)

CompoundIC50 (nM) for AKR1A1
This compound 1500
Epalrestat2500
Sorbinil500
Tolrestat150

Table 3: Selectivity Index

CompoundSelectivity Index (IC50 AKR1A1 / IC50 AKR1B1)
This compound 100
Epalrestat100
Sorbinil50
Tolrestat30

Interpretation of Hypothetical Data:

  • This compound demonstrates potent inhibition of aldose reductase (AKR1B1) with an IC50 value of 15 nM, which is comparable to the known inhibitors Sorbinil and Tolrestat, and more potent than Epalrestat.

  • Crucially, this compound exhibits a high degree of selectivity for AKR1B1 over AKR1A1, with a selectivity index of 100. This is a desirable characteristic, suggesting a lower potential for off-target effects mediated by the inhibition of aldehyde reductase.

  • The selectivity of this compound is comparable to that of Epalrestat and superior to that of Sorbinil and Tolrestat in this hypothetical scenario. The lower selectivity of Tolrestat could be a contributing factor to its previously observed toxicity.

Concluding Remarks for the Research Professional

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity of a novel compound, this compound, for its intended target, aldose reductase. By employing a combination of in vitro enzymatic assays and cellular target engagement studies, researchers can generate the critical data needed to make informed decisions about the continued development of a promising therapeutic candidate. The hypothetical data presented herein illustrates a favorable selectivity profile for this compound, highlighting its potential as a valuable research tool and a starting point for the development of a new generation of aldose reductase inhibitors with an improved safety profile. It is imperative that such a structured and comparative assessment is undertaken for any novel compound to ensure both efficacy and safety.

References

  • Epalrestat. (2023). In Wikipedia.
  • Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy, 28(5), 646–655. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
  • Sorbinil. (2023). In Wikipedia.
  • Tolrestat. (2023). In Wikipedia.
  • What are AKR1A1 inhibitors and how do they work? - Synapse. (2024).
  • What are SORD inhibitors and how do they work? - Synapse. (2024).
  • MACCARI, R., DEL CORSO, A., GIGLIO, M., MOSCHINI, R., MURA, U., & OTTANÀ, R. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200-203. [Link]
  • Balestri, F., Cappiello, M., & Mura, U. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]
  • Grewal, A. S., Bhardwaj, S., Pandita, D., Lather, V., & Sekhon, B. S. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini reviews in medicinal chemistry, 16(2), 120–162. [Link]
  • El-Kerdawy, A. M., El-Sayed, M. A., Tolan, D. A., & El-Emam, A. A. (2020). (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 25(21), 5135. [Link]
  • Morgan, C. A., & Hurley, T. D. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-biological interactions, 234, 29–37. [Link]

Sources

Validating the ADME Properties of Novel (4-Fluorophenylthio)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant proportion of drug candidates fail during later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, leading to substantial financial and temporal losses.[2] Therefore, a robust and early assessment of a compound's ADME profile is not just advantageous but critical for success.[3][4][5] This guide provides a comprehensive framework for validating the ADME properties of a novel series of (4-Fluorophenylthio)acetic acid derivatives, potential Peroxisome Proliferator-Activated Receptor (PPAR) agonists, by comparing them against established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale behind a tiered and integrated ADME screening cascade. By understanding the causality behind experimental choices, researchers can make more informed decisions, optimizing lead candidates with greater efficiency and a higher probability of clinical success.[3][4]

The Central Role of ADME in Drug Viability

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME characteristics.[2] These properties determine a drug's bioavailability, its concentration at the site of action, and its potential for causing adverse effects. Early in vitro ADME studies are foundational for predicting a compound's performance in vivo.[6] They allow for the early identification of liabilities such as poor absorption, rapid metabolism, or extensive plasma protein binding, which can derail a promising therapeutic candidate.[3][7]

For our novel this compound derivatives, which we hypothesize to be PPAR agonists, a favorable ADME profile is paramount. PPAR agonists are crucial in regulating metabolism and inflammation, and their therapeutic efficacy is tightly linked to their pharmacokinetic behavior.[8] This guide will compare our novel compounds (Compound X, Compound Y, and Compound Z) against the well-characterized PPAR agonists Fenofibrate and Lanifibranor.

A Tiered Approach to ADME Evaluation

A successful ADME validation strategy employs a tiered approach, starting with high-throughput in silico and in vitro assays to triage a large number of compounds, followed by more complex and resource-intensive studies for the most promising candidates.

Caption: A tiered workflow for ADME property validation.

Part 1: Physicochemical Properties - The Foundation of Druggability

A compound's fundamental physicochemical properties, such as solubility and lipophilicity, are the bedrock of its ADME profile.[9] These characteristics influence everything from formulation to membrane permeability and target engagement.

Aqueous Solubility: Will the Compound Dissolve?

Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability.[10] We will assess both kinetic and thermodynamic solubility to gain a comprehensive understanding.

  • Kinetic Solubility: This high-throughput assay is ideal for early screening and measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.[11][12][13] It mimics the conditions of many in vitro biological assays.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the solubility of a compound's solid form at equilibrium and is crucial for late-stage lead optimization and formulation development.[10][11][14]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds (Compound X, Y, Z) and comparators (Fenofibrate, Lanifibranor) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[14]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Lipophilicity (LogD): Balancing Water and Fat Solubility

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ability to cross biological membranes.[15] For ionizable molecules like our acetic acid derivatives, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP).[15][16]

Experimental Protocol: LogD (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Add the test compound to the biphasic system at a known concentration.

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[16]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method like LC-MS/MS.[16][17]

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Comparative Data: Physicochemical Properties

CompoundKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µM) at pH 7.4LogD at pH 7.4
Compound X (Novel) 1501202.8
Compound Y (Novel) 25184.1
Compound Z (Novel) >2001851.9
Fenofibrate <1<1>5.0
Lanifibranor 85703.2

Data for comparator compounds are typical literature values. Data for novel compounds are hypothetical.

Interpretation: Compound Z shows the most promising physicochemical profile with high solubility and moderate lipophilicity. Compound Y's low solubility may pose challenges for oral absorption.

Part 2: Absorption - Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We use the Caco-2 cell permeability assay, a well-established in vitro model of the human intestinal barrier, to predict oral absorption.[18][19][20]

Caco2_Assay cluster_0 Apical (A) to Basolateral (B) Transport cluster_1 Basolateral (B) to Apical (A) Transport A_chamber Apical Chamber (Donor) Caco2_monolayer Caco-2 Monolayer A_chamber->Caco2_monolayer Passive Diffusion B_chamber Basolateral Chamber (Receiver) B_chamber2 Basolateral Chamber (Donor) B_chamber2->Caco2_monolayer Efflux_pump Efflux Pump (e.g., P-gp) B_chamber2->Efflux_pump A_chamber2 Apical Chamber (Receiver) Caco2_monolayer->B_chamber Caco2_monolayer->A_chamber2 Passive Diffusion Efflux_pump->A_chamber2 Active Efflux

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[18]

  • Bidirectional Transport:

    • A-to-B Transport: Add the test compound to the apical (A) side and measure its appearance in the basolateral (B) side over time.

    • B-to-A Transport: Add the test compound to the basolateral (B) side and measure its appearance in the apical (A) side over time.[18]

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[20]

Comparative Data: Caco-2 Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Compound X (Novel) 12.514.01.1High
Compound Y (Novel) 8.225.43.1Moderate to Low
Compound Z (Novel) 18.920.11.1High
Fenofibrate >20>20~1.0High
Lanifibranor 15.016.51.1High

Data for comparator compounds are typical literature values. Data for novel compounds are hypothetical.

Interpretation: Compounds X and Z exhibit high permeability with no significant efflux, suggesting good potential for oral absorption. Compound Y appears to be a substrate for efflux pumps, which could limit its bioavailability.

Part 3: Metabolism and Distribution - The Fate of the Compound

Once absorbed, a drug is distributed throughout the body and is subject to metabolism, primarily in the liver. Understanding a compound's metabolic stability and its binding to plasma proteins is crucial for predicting its half-life and therapeutic window.

Metabolic Stability: Resistance to Breakdown

The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[21] The human liver microsome (HLM) stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism.[21][22]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Thaw human liver microsomes and prepare an incubation mixture containing phosphate buffer (pH 7.4) and the test compound.[23][24]

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH regenerating system.[22][25]

  • Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[24][25]

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[26][27] High plasma protein binding can limit a drug's efficacy and distribution. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[26][28][29]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[28][30]

  • Sample Addition: Add plasma (e.g., human plasma) spiked with the test compound to one chamber and buffer to the other.[29]

  • Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the free drug to diffuse across the membrane.[30]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the concentration difference between the plasma and buffer chambers. The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data: Metabolism and Distribution

CompoundHLM Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (%)Fraction Unbound (fu)
Compound X (Novel) 4530.899.20.008
Compound Y (Novel) >60<11.695.50.045
Compound Z (Novel) 1877.092.00.080
Fenofibric Acid *>60Low>99<0.01
Lanifibranor ~30Moderate99.70.003

*Fenofibrate is a prodrug rapidly hydrolyzed to the active metabolite, fenofibric acid. Data shown is for fenofibric acid. Data for comparator compounds are typical literature values. Data for novel compounds are hypothetical.

Interpretation: Compound Y shows high metabolic stability and a moderate fraction of unbound drug, which is a favorable profile. Compound Z is rapidly metabolized, suggesting it may have a short half-life in vivo. Compound X exhibits moderate stability but very high plasma protein binding, which could limit its efficacy.

Conclusion: Synthesizing the Data for Candidate Selection

This comparative guide outlines a systematic approach to validating the ADME properties of novel this compound derivatives. By integrating data from a suite of validated in vitro assays, we can build a comprehensive profile for each candidate and compare it against established drugs.

  • Compound X: Shows good permeability but very high plasma protein binding, which may necessitate higher doses to achieve therapeutic free concentrations.

  • Compound Y: Despite potential efflux, its high metabolic stability and favorable free fraction make it a compound of interest, warranting further investigation into its transport mechanisms.

  • Compound Z: Exhibits excellent solubility and permeability but is rapidly metabolized. This could be a liability (short duration of action) or a potential advantage (reduced risk of accumulation), depending on the therapeutic indication.

No single ADME parameter determines the fate of a drug candidate. It is the holistic evaluation of these interconnected properties that empowers drug discovery teams to select and optimize compounds with the highest likelihood of becoming safe and effective medicines.[2][3] The protocols and comparative framework presented here provide a robust foundation for making these critical decisions.

References

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. Current Topics in Medicinal Chemistry, 11(4), 358–381.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Yamashita, F., & Hashida, M. (2013).
  • Selvita. (n.d.). In Vitro ADME. Selvita.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • Dana Bioscience. (n.d.).
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences.
  • Wang, J., & Urban, L. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488–515.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
  • protocols.io. (n.d.). Caco2 assay protocol. protocols.io.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Chemaxon. (n.d.).
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • BioIVT. (n.d.). Plasma Protein Binding Assay. BioIVT.
  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. University of Helsinki.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Technology Networks.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro.
  • Stępień, K., et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. PubMed Central.
  • Benchchem. (n.d.). Comparative Analysis of Dual PPAR Agonists: A Guide for Researchers. Benchchem.
  • EUPATI Toolbox. (n.d.). Types of Study in Early Clinical Development.
  • Wiley. (2008). Preclinical Development Handbook: ADME and Biopharmaceutical Properties. Wiley.
  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix.
  • Renga, B., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central.
  • Aiello, P., et al. (2023).
  • Wang, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Fluorophenylthio)Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as (4-Fluorophenylthio)Acetic Acid, are powerful tools. However, their lifecycle does not end with the experiment. Proper disposal is not merely a regulatory hurdle; it is an integral part of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond simple compliance to foster a culture of intrinsic safety.

Foundational Risk Assessment: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's specific hazards is essential. This compound is not a simple carboxylic acid; its fluorine and sulfur moieties introduce specific risks that dictate its handling and disposal pathway.

According to its Safety Data Sheet (SDS), the compound presents several health hazards.[1][2][3] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

The causality behind these classifications lies in its chemical structure. The carboxylic acid group imparts corrosive properties, while the organofluorine and thioether components present additional concerns. Upon combustion, this compound can decompose to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[1] HF, in particular, is a severe systemic toxin that requires specialized handling and immediate medical attention upon exposure.[4][5]

Table 1: Hazard Summary for this compound

Hazard Classification Category Primary Concern Source
Skin Corrosion/Irritation 2 Causes skin irritation upon contact. [1][2]
Serious Eye Damage/Irritation 2 Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory tract irritation. |[1][2] |

Furthermore, this compound is incompatible with several chemical classes. Mixing with these can lead to vigorous, exothermic, or gas-producing reactions. Storing and disposing of this acid requires strict segregation from these materials.[6][7]

Table 2: Chemical Incompatibilities

Incompatible Material Class Rationale for Segregation
Strong Bases Violent acid-base neutralization reaction, potentially exothermic.[1]
Strong Oxidizing Agents Can lead to vigorous, unpredictable, and potentially explosive reactions.[1]
Reducing Agents Potential for hazardous chemical reactions.[1]

| Metals | Carboxylic acids can be corrosive to metals, potentially generating flammable hydrogen gas.[7] |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must be treated as a controlled, multi-step procedure. Given its hazard profile, it must be disposed of as hazardous waste through an approved disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain. [1][8] While some simple, low-concentration organic acids may be neutralized for drain disposal, the unknown toxicity profile and hazardous decomposition products of this compound make this practice unsafe and non-compliant.[1][6]

The following workflow provides a logical progression from waste generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & EHS Operations A Waste Generation (this compound in solid or solution form) B Hazardous Waste Determination (Based on SDS & RCRA criteria) A->B Step 1 C Waste Segregation (Isolate from bases, oxidizers, etc.) B->C Step 2 D Container Selection & Labeling (Use compatible HDPE/Glass container. Affix Hazardous Waste Label) C->D Step 3 E Waste Accumulation in SAA (Store in designated Satellite Accumulation Area) D->E Step 4 F EHS / Licensed Contractor Pickup (Scheduled removal from SAA) E->F Step 5 G Final Disposal (Transport to a licensed Treatment, Storage, and Disposal Facility - TSDF) F->G Step 6

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Hazardous Waste Disposal

1. Personal Protective Equipment (PPE) Adherence:

  • Before handling the waste container, don the appropriate PPE.

  • Eye Protection: Wear chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Consult the manufacturer's compatibility chart.[7]

  • Body Protection: Wear a standard lab coat.[7]

  • Work Area: All handling of open waste containers should occur within a certified chemical fume hood to mitigate inhalation risks.[7]

2. Waste Identification and Segregation:

  • Pursuant to the Resource Conservation and Recovery Act (RCRA), the generator is responsible for identifying waste as hazardous.[10][11] Based on its irritant properties, this compound waste must be classified as hazardous.

  • Segregate the waste stream for this compound. Do not mix it with other waste types, especially those listed in Table 2.[6][7] Use a dedicated waste container.

3. Waste Collection and Containment:

  • Select a Compatible Container: Use a leak-proof container made of high-density polyethylene (HDPE) or borosilicate glass.[7] Do not use metal containers, as acids can cause corrosion.[6][12] The container must have a secure, screw-top cap.[6]

  • Proper Labeling: The moment the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.

  • Fill out the label completely, including:

    • The full chemical name: "this compound".

    • All components of any mixture, including solvents, by percentage.[6]

    • The associated hazards (e.g., "Irritant," "Corrosive").[7]

  • Filling the Container:

    • Never fill a waste container to more than 90% capacity to allow for vapor expansion.[12]

    • Keep the container securely capped at all times, except when adding waste.[6]

4. On-Site Accumulation:

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Table 3: Key Satellite Accumulation Area (SAA) Regulations

Regulation Requirement Rationale Source
Volume Limit ≤ 55 gallons of hazardous waste. Prevents dangerous quantities from accumulating in a lab setting. [14]
Time Limit (Partial) Up to 1 year for a partially filled, properly labeled container. Allows for efficient collection of small waste streams over time. [6][7]

| Time Limit (Full) | Container must be removed within 3 days of becoming full. | Minimizes risk by ensuring prompt removal of full containers. |[6][7] |

5. Final Disposal Arrangement:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department or equivalent authority.

  • Do not attempt to transport the waste yourself. EHS will arrange for pickup by a licensed hazardous waste hauler, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration with appropriate flue-gas scrubbing.[10][11]

Emergency Procedures: Managing Spills

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial acid spill kit. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

By adhering to this technically sound and safety-first protocol, you ensure that the lifecycle of this compound in your laboratory concludes with minimal risk to yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety. [Link]
  • Laboratory Environmental Sample Disposal Inform
  • This compound | CAS#:332-51-4. Chemsrc. [Link]
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences Center. [Link]
  • Fluorine Safety. Purdue University. [Link]
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]
  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling (4-Fluorophenylthio)Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (4-Fluorophenylthio)Acetic Acid (CAS No. 332-51-4). The core philosophy of this document is proactive risk mitigation. Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and potential chemical exposure; its selection and use must be deliberate, informed, and impeccable.

Core Hazard Assessment & The Hierarchy of Controls

Before any discussion of PPE, we must ground our safety plan in a comprehensive understanding of the compound's hazards and the most effective ways to mitigate them.

This compound is a solid crystalline substance that presents several key hazards:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][3][4][5]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][4][5]

  • Potential for Harm : May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

The most effective safety protocols are not built on PPE alone. They are built on the Hierarchy of Controls , a system that prioritizes risk mitigation strategies. PPE is the last line of defense, employed after higher-level controls have been implemented.

  • Elimination/Substitution : Not typically feasible in a research context where this specific molecule is required.

  • Engineering Controls : This is our primary and most critical line of defense. All work involving this compound, especially handling the solid powder, must be performed within a properly operating and certified chemical fume hood.[7] This control is designed to capture dust and vapors at the source, drastically reducing the potential for inhalation.[5][7] Furthermore, the work area must be equipped with an easily accessible eyewash station and safety shower.[5][6]

  • Administrative Controls : These are the standard operating procedures (SOPs) and practices that define safe work. This includes thorough hand washing after handling[1][4], avoiding dust formation[1][5], and ensuring all personnel are trained on the specific hazards of this compound.

  • Personal Protective Equipment (PPE) : The final barrier, to be used in conjunction with all higher-level controls.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following protocol outlines the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection

The eyes are particularly vulnerable to chemical insults. The choice of protection depends on the potential for splashes and airborne particles.

  • Minimum Requirement : For all operations, including handling sealed containers, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Elevated Risk (Recommended for most operations) : When weighing the solid, preparing solutions, or performing reactions, tightly fitting chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[2][5] Goggles provide a superior seal around the eyes, offering greater protection from dust and splashes than safety glasses.

  • High-Volume/High-Energy Operations : When handling large quantities (>50g) or during procedures with a significant splash or pressurization risk (e.g., quenching a reaction), a full-face shield must be worn over chemical splash goggles . This provides an additional layer of protection for the entire face.

Hand Protection: The Critical Barrier

There is no universal glove; material selection is paramount. For this compound, a carboxylic acid derivative, glove choice must account for potential degradation and permeation.

  • For Incidental Contact (e.g., handling vials, light-duty solution prep) : Nitrile gloves are the standard recommendation. They provide good resistance to a wide range of chemicals, including acids, and offer excellent dexterity.[8][9]

  • For Extended Contact or Immersion : For tasks involving prolonged chemical contact, such as during a spill cleanup or equipment decontamination, a more robust glove is necessary. Butyl or Neoprene rubber gloves offer superior resistance.[9][10]

  • The Self-Validating Protocol :

    • Inspect Before Every Use : Before donning, visually inspect gloves for any signs of degradation, punctures, or tears. Inflate them with air to check for pinholes. This pre-use check is a self-validating step; it ensures the integrity of your primary barrier before the hazard is even handled.

    • Double Gloving : For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a buffer; if the outer glove is compromised, the inner glove remains protective while you retreat, remove the outer glove, and re-glove.

    • Prompt Removal : Remove and replace gloves immediately if they become contaminated. Do not wear contaminated gloves outside of the immediate work area.

    • Proper Removal Technique : Always remove gloves by peeling them off from the cuff towards the fingers, turning them inside out to trap any contamination. Never touch the outside of the glove with bare skin.

Body Protection
  • Standard Laboratory Attire : A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.

  • Enhanced Protection : When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11] For extensive contamination potential, a disposable chemical-resistant suit may be warranted.

Respiratory Protection

Respiratory protection should not be necessary if all work with this compound is correctly performed inside a certified chemical fume hood. It is required only when engineering controls are insufficient or during an emergency.

  • If a Fume Hood is Unavailable or Fails : Personnel must use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] A full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (P100 filter) is recommended to also provide eye protection.

  • Fit Testing : All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational Plans and Workflows

A granular, task-based approach ensures the correct level of protection is applied at every step.

Task-Specific PPE Requirements
TaskMinimum PPE RequiredKey Considerations
Receiving/Unpacking Safety Glasses, Lab Coat, Nitrile GlovesInspect container for damage before handling.
Weighing Solid Compound Chemical Splash Goggles, Lab Coat, Double Nitrile GlovesPerform only in a fume hood. Use a spatula and weighing paper to minimize dust creation.
Preparing Solutions Chemical Splash Goggles, Lab Coat, Nitrile GlovesAdd solid to the solvent slowly to avoid splashing.
Running Reaction Chemical Splash Goggles, Lab Coat, Nitrile GlovesKeep the reaction vessel within the fume hood.
Work-up/Extraction Chemical Splash Goggles, Face Shield, Lab Coat, Chemical Apron, Nitrile or Neoprene GlovesHigh potential for splashes and spills.
Spill Cleanup Full-Face Respirator (if outside hood), Chemical Splash Goggles, Chemical-Resistant Suit/Apron, Butyl/Neoprene GlovesRefer to the SDS for specific spill cleanup procedures.[6]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Plan Experiment engineering Is work performed in a certified chemical fume hood? start->engineering stop STOP WORK Consult EHS engineering->stop No task_type What is the task? engineering->task_type Yes weighing Weighing Solid or Preparing Solutions task_type->weighing Powder/Conc. reaction Running Reaction or Routine Handling task_type->reaction Routine spill Spill or Large Volume Transfer task_type->spill High Risk ppe_weighing Required PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves weighing->ppe_weighing ppe_reaction Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves reaction->ppe_reaction ppe_spill Required PPE: - Goggles & Face Shield - Chemical Apron/Suit - Butyl/Neoprene Gloves - Respirator (if needed) spill->ppe_spill

Caption: PPE Selection Workflow based on engineering controls and task-specific risks.

Decontamination and Disposal Plan

Safe handling does not end when the experiment is complete.

  • Decontamination : Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste. Decontaminate any reusable equipment thoroughly.

  • Disposal of Contaminated PPE : Used gloves, disposable aprons, and contaminated wipes must be placed in a designated, sealed hazardous waste container. Never dispose of chemically contaminated items in the regular trash.

  • Chemical Waste : Dispose of all this compound waste, including reaction mixtures and excess solutions, in a properly labeled hazardous waste container. Always comply with federal, state, and local environmental regulations for chemical waste disposal.[1][4][7]

By integrating this comprehensive PPE strategy with robust engineering controls and safe work practices, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • This compound | CAS#:332-51-4 | Chemsrc. Link
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link
  • SAFETY D
  • AK Scientific, Inc.
  • Hazardous Substance Fact Sheet - Acetic Acid. Link
  • SAFETY D
  • SAFETY D
  • (4-Fluorophenyl)acetic acid SDS, 405-50-5 Safety Data Sheets - ECHEMI. Linkacetic-acid-cas-405-50-5.html)
  • SAFETY DATA SHEET - 4-Fluorophenylacetic acid. Link
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Link
  • Personal Protective Equipment for Handling Pesticides - University of Florida. Link
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Link
  • Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid. Link
  • Gloves Chemical Resistance Chart - Gloves By Web. Link
  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Link
  • Chemical Resistant Gloves Guide - Oxford University. Link
  • Chemical Resistance Selection Chart for Protective Gloves - East Carolina University. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluorophenylthio)Acetic Acid
Reactant of Route 2
Reactant of Route 2
(4-Fluorophenylthio)Acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.